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  • Product: 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride
  • CAS: 675112-85-3

Core Science & Biosynthesis

Foundational

Structural elucidation of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride by 1H and 13C NMR

Title: Structural Elucidation of 4-(Aminomethyl)-N-cyclopropylbenzamide Hydrochloride by 1H and 13C NMR: A Comprehensive Methodological Guide Executive Summary The compound 4-(aminomethyl)-N-cyclopropylbenzamide hydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation of 4-(Aminomethyl)-N-cyclopropylbenzamide Hydrochloride by 1H and 13C NMR: A Comprehensive Methodological Guide

Executive Summary

The compound 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride (CAS 675112-85-3) is a critical bifunctional building block frequently utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other targeted therapeutics[1]. Structurally, it presents a fascinating case study for Nuclear Magnetic Resonance (NMR) spectroscopy, featuring a rigid para-substituted aromatic core flanked by a highly polar, exchangeable primary amine hydrochloride and a sterically constrained cyclopropyl amide.

As a Senior Application Scientist, I have designed this guide to move beyond mere spectral assignment. Here, we will deconstruct the causality behind the experimental choices and chemical shifts, establishing a self-validating system of structural elucidation using 1H and 13C NMR[2].

Chemical Anatomy & Theoretical Causality

Before acquiring spectral data, we must predict the magnetic environment of the molecule. The structural anatomy of C11H14N2O · HCl dictates specific NMR behaviors:

  • The Ammonium Salt (-CH₂NH₃⁺ Cl⁻): The protonation of the primary amine creates a localized positive charge. This strongly deshields the adjacent benzylic protons via inductive effects. Furthermore, in aprotic, strongly hydrogen-bonding solvents, the exchange rate of the -NH₃⁺ protons is sufficiently retarded to allow their direct observation[3].

  • The Para-Substituted Benzene Ring: The aromatic core is substituted by two groups with differing electronic properties: the electron-withdrawing amide (-CONH-) and the weakly electron-withdrawing ammoniummethyl group. This symmetry generates a classic, strongly coupled AA'BB' spin system.

  • The Cyclopropyl Ring: The unique sp²-like character of the cyclopropyl C-C bonds creates a diamagnetic ring current. This magnetic anisotropy shields the cyclopropyl protons, pushing their resonance unusually upfield (often < 1.0 ppm), a hallmark signature of this moiety[4].

Experimental Methodology: A Self-Validating Protocol

To ensure data integrity, the experimental protocol must be robust. The choice of solvent and acquisition parameters directly impacts the visibility of critical structural markers.

Step-by-Step Acquisition Protocol
  • Solvent Selection: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: Chloroform-d (CDCl₃) is unsuitable due to the insolubility of the hydrochloride salt. DMSO-d₆ not only fully solvates the salt but acts as a strong hydrogen-bond acceptor, slowing the chemical exchange of the -NH₃⁺ and -CONH- protons to the NMR timescale, rendering them visible as distinct peaks.

  • 1H NMR Acquisition: Acquire data at 400 MHz or 600 MHz at 300 K. Use a standard single-pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds to ensure full longitudinal relaxation (T1) of all protons, yielding accurate quantitative integration (totaling 14 protons).

  • 13C NMR Acquisition: Acquire proton-decoupled 13C spectra (zgpg30) at 100 MHz or 150 MHz. Extend the D1 to 2.0–3.0 seconds to account for the longer T1 relaxation times of quaternary carbons (the carbonyl and substituted aromatic carbons)[4].

  • 2D NMR Validation (Optional but Recommended): Acquire 1H-13C HSQC (Heteronuclear Single Quantum Coherence) to map direct C-H bonds, and HMBC (Heteronuclear Multiple-Bond Correlation) to bridge isolated spin systems across quaternary centers[5].

Workflow Prep Sample Preparation (DMSO-d6, 300K) Acq1D 1D NMR Acquisition (1H & 13C) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Analysis1 Signal Integration & Multiplicity Analysis Acq1D->Analysis1 Analysis2 Heteronuclear Connectivity Mapping Acq2D->Analysis2 Validation Structural Validation (Self-Consistent Model) Analysis1->Validation Analysis2->Validation

NMR elucidation workflow from sample preparation to structural validation.

1H NMR Elucidation: Signal Assignments & Causality

The 1H NMR spectrum in DMSO-d₆ will display 14 distinct protons. The assignment logic proceeds from the most shielded to the most deshielded environments.

  • The Cyclopropyl Protons (0.5 – 2.9 ppm): The four methylene protons (-CH₂-CH₂-) appear as two distinct complex multiplets around 0.55 ppm (2H) and 0.70 ppm (2H) . Causality: The rigid ring renders the protons on the same carbon diastereotopic (cis vs. trans relative to the amide group). The methine proton (-CH-NH-) is strongly deshielded by the adjacent electronegative amide nitrogen, shifting it downfield to a multiplet at ~2.85 ppm (1H) .

  • The Benzylic Protons (4.0 – 4.1 ppm): The -CH₂-N group appears as a broad singlet or a poorly resolved doublet at ~4.05 ppm (2H) . Causality: It is situated between two deshielding groups—the aromatic ring (ring current) and the positively charged ammonium group (inductive withdrawal).

  • The Aromatic Protons (7.5 – 7.9 ppm): The para-substitution yields an AA'BB' pattern, appearing as two distinct "doublets" (technically higher-order multiplets). The protons ortho to the benzylic group resonate at ~7.55 ppm (2H, d, J = 8.0 Hz) , while the protons ortho to the amide carbonyl are pushed further downfield to ~7.85 ppm (2H, d, J = 8.0 Hz) . Causality: The carbonyl group is a strong resonance electron-withdrawer, highly deshielding its ortho protons[3].

  • The Exchangeable Protons (8.3 – 8.6 ppm): The ammonium protons (-NH₃⁺) appear as a broad singlet integrating to 3H at ~8.40 ppm . The amide proton (-CONH-) appears as a doublet at ~8.55 ppm (1H, d, J = 4.0 Hz) due to vicinal coupling (³J) with the cyclopropyl methine proton.

13C NMR Elucidation: Carbon Assignments

The 13C NMR spectrum will reveal 9 distinct carbon signals representing the 11 carbons in the molecule (due to the symmetry of the aromatic ring).

  • Aliphatic Carbons (5 – 45 ppm): The cyclopropyl methylenes resonate at ~5.8 ppm (2C) , while the methine carbon, directly attached to the nitrogen, appears at ~23.1 ppm (1C) . The benzylic carbon is heavily deshielded by the -NH₃⁺ group, appearing at ~42.5 ppm (1C) .

  • Aromatic Carbons (127 – 138 ppm): The symmetric CH carbons appear at ~127.5 ppm (2C) and ~128.8 ppm (2C) . The quaternary carbons are assigned based on intensity (lower due to lack of NOE and longer T1) and position: the carbon attached to the benzylic group is at ~138.2 ppm , and the carbon attached to the strongly electron-withdrawing carbonyl is at ~134.0 ppm .

  • The Carbonyl Carbon (~167 ppm): The amide C=O is the most deshielded nucleus in the molecule, appearing at ~167.5 ppm (1C) [3].

Connectivity H_Ar Aromatic Protons (7.5-7.9 ppm) C_Ar Aromatic Carbons (127-138 ppm) H_Ar->C_Ar HSQC (1J) C_CO Carbonyl Carbon (~167 ppm) H_Ar->C_CO HMBC (3J) H_Bn Benzylic Protons (~4.0 ppm) H_Bn->C_Ar HMBC (2J/3J) C_Bn Benzylic Carbon (~42 ppm) H_Bn->C_Bn HSQC (1J) H_Cp Cyclopropyl Protons (0.5-2.8 ppm) H_Cp->C_CO HMBC (3J) C_Cp Cyclopropyl Carbons (5-23 ppm) H_Cp->C_Cp HSQC (1J)

Key 2D NMR heteronuclear correlations (HSQC and HMBC) for structural assembly.

Data Summarization

Table 1: 1H NMR Data Summary (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
0.55 multiplet (m) 2H - Cyclopropyl -CH₂- (diastereotopic)
0.70 multiplet (m) 2H - Cyclopropyl -CH₂- (diastereotopic)
2.85 multiplet (m) 1H - Cyclopropyl -CH-
4.05 broad singlet (br s) 2H - Benzylic -CH₂-
7.55 doublet (d) 2H 8.0 Aromatic Ar-H (ortho to benzylic)
7.85 doublet (d) 2H 8.0 Aromatic Ar-H (ortho to amide)
8.40 broad singlet (br s) 3H - Ammonium -NH₃⁺

| 8.55 | doublet (d) | 1H | 4.0 | Amide -CONH- |

Table 2: 13C NMR Data Summary (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Carbon Type Assignment
5.8 CH₂ Cyclopropyl methylenes (2C)
23.1 CH Cyclopropyl methine (1C)
42.5 CH₂ Benzylic methylene (1C)
127.5 CH Aromatic CH (2C)
128.8 CH Aromatic CH (2C)
134.0 C (Quaternary) Aromatic C-C=O (1C)
138.2 C (Quaternary) Aromatic C-CH₂ (1C)

| 167.5 | C=O | Amide Carbonyl (1C) |

Conclusion

The structural elucidation of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride relies on a logical progression from sample preparation to heteronuclear mapping. By understanding the causality behind the extreme shielding of the cyclopropyl ring and the deshielding effects of the protonated amine and carbonyl groups, researchers can confidently validate the integrity of this critical pharmaceutical building block.

References

  • NextSDS / Chemical Substance Information. "4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride (CAS 675112-85-3)." NextSDS.[Link]

  • Wesleyan University. "NMR as a Tool for Structure Elucidation of Organic Compounds (CHEM 385)." Wesleyan University Course Catalog.[Link]

  • National Institutes of Health (NIH). "The Evolving Landscape of NMR Structural Elucidation." PMC.[Link]

  • University of Oxford. "NMR Techniques in Organic Chemistry: a quick guide." Oxford University Chemistry.[Link]

  • University of York. "Fundamentals of Spectroscopy and Applications for Structure Determination." York University Chemistry.[Link]

Sources

Exploratory

Aqueous Solubility and pKa Determination of 4-(Aminomethyl)-N-cyclopropylbenzamide Hydrochloride: A Comprehensive Technical Guide

Executive Summary & Structural Rationale In the critical path of early-stage drug development, the physicochemical profiling of an active pharmaceutical ingredient (API) dictates its downstream formulation, pharmacokinet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the critical path of early-stage drug development, the physicochemical profiling of an active pharmaceutical ingredient (API) dictates its downstream formulation, pharmacokinetics, and toxicity testing strategies. This whitepaper provides an in-depth, mechanistic guide to determining the acid dissociation constant (pKa) and aqueous solubility profile of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride (CAS: 675112-85-3).

From a structural perspective, this compound consists of a central benzene ring substituted with an aminomethyl group (a primary amine) and an N-cyclopropyl carboxamide group. Supplied as a hydrochloride salt, the molecule is highly ionized in unbuffered water. However, the presence of the basic benzylamine-derivative moiety dictates that its solubility will be highly pH-dependent. Understanding the precise inflection point (pKa) where the highly soluble salt converts into the poorly soluble free base is paramount to preventing in vivo precipitation and optimizing oral bioavailability.

Mechanistic Causality in Method Selection

As a Senior Application Scientist, selecting the correct analytical technique requires looking beyond standard operating procedures and analyzing the specific electronic and structural properties of the API.

  • Why Potentiometric Titration over UV-Metric pKa Determination? Many modern laboratories default to UV-metric pKa determination due to its low sample consumption. However, for 4-(aminomethyl)-N-cyclopropylbenzamide, the ionizable primary amine is separated from the aromatic chromophore by a methylene spacer ( −CH2​− ). Protonation and deprotonation at this nitrogen do not significantly perturb the conjugated π -system of the benzamide core, resulting in negligible UV spectral shifts. Therefore, we must rely on potentiometric titration , which measures the absolute proton mass balance in solution, making it the gold standard for non-chromophoric ionizable groups .

  • Why a pH-Dependent Shake-Flask Method? While the outlines the standard shake-flask method for water solubility , testing a hydrochloride salt in pure water only yields the solubility of the salt form (often >100 mg/mL). To build a self-validating thermodynamic profile, we must modify the OECD 105 protocol to encompass a full pH range, capturing the intrinsic solubility ( S0​ ) of the neutral free base.

Workflow 1: Potentiometric pKa Determination

The potentiometric method relies on the continuous monitoring of pH as a function of added titrant. The protocol below is designed as a self-validating system, ensuring that environmental variables do not skew the thermodynamic constants.

Experimental Protocol
  • Electrode Calibration: Calibrate the glass pH electrode using certified standard buffers (pH 4.01, 7.00, and 10.01) at exactly 25.0 ± 0.1 °C. Causality: The Nernst equation is highly temperature-dependent; strict thermal control prevents slope deviation.

  • Sample Preparation: Dissolve 2.0 mg of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride in 20 mL of 0.15 M Potassium Chloride (KCl) solution. Causality: The 0.15 M KCl background fixes the ionic strength of the solution. Without it, the activity coefficients of the ions would change continuously as titrant is added, violating the Henderson-Hasselbalch assumptions.

  • Environmental Control: Submerge the titration vessel in a 25.0 °C water jacket and purge the solution continuously with inert Nitrogen ( N2​ ) gas. Causality: Atmospheric CO2​ dissolves in water to form carbonic acid, which introduces a phantom pKa around 6.3, severely distorting the titration curve of basic APIs.

  • Titration: Automate the addition of 0.1 M NaOH in 0.05 mL increments, recording the pH only when the drift is < 0.001 pH units/minute (equilibrium state).

  • Data Analysis: Utilize Bjerrum difference plots to calculate the exact pKa by finding the inflection point where the average number of bound protons ( ) equals 0.5 .

pKa_Workflow A 1. Prepare 0.15 M KCl Background Matrix B 2. Calibrate Electrode (pH 4, 7, 10 at 25°C) A->B C 3. Nitrogen Purge (Eliminate CO2 Interference) B->C D 4. Automated Titration (0.1 M NaOH Addition) C->D E 5. Equilibrium Monitoring (Drift < 0.001 pH/min) D->E F 6. Bjerrum Plot Analysis (Determine pKa) E->F

Workflow for potentiometric pKa determination under strict thermodynamic control.

Workflow 2: pH-Dependent Aqueous Solubility (Modified OECD 105)

To determine the solubility profile, we employ an isothermal shake-flask method across physiological pH ranges.

Experimental Protocol
  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (Phosphate), and pH 10.0 (Borate).

  • Saturation: Add an excess of the API solid (approx. 50 mg) to 1 mL of each buffer in sealed glass vials.

  • Isothermal Equilibration: Place the vials in an orbital shaker at 25.0 ± 0.5 °C. Self-Validation Step: Sample aliquots at 24, 48, and 72 hours. Equilibrium is only confirmed when the concentration difference between two consecutive time points is less than 5%.

  • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen to minimize non-specific binding of the lipophilic cyclopropyl moiety, which could artificially lower the measured solubility.

  • Quantification: Dilute the filtrate appropriately and analyze via RP-HPLC-UV at 230 nm against a validated calibration curve.

Sol_Workflow S1 Add Excess API to pH-Adjusted Buffers S2 Isothermal Shaking (25°C, 24-72 hrs) S1->S2 S3 Equilibrium Validation (ΔConc < 5% over 24h) S2->S3 S4 Phase Separation (Centrifuge & 0.22µm PTFE) S3->S4 S5 Dilution & RP-HPLC-UV Quantification S4->S5

Modified OECD 105 shake-flask method for pH-solubility profiling.

Quantitative Data Presentation

The following tables summarize the expected physicochemical profile of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride based on its structural thermodynamics.

Table 1: pKa Determination Results

The basic pKa corresponds to the protonation of the primary aminomethyl nitrogen.

ParameterValueStandard Deviation (n=3)TemperatureIonic Strength
pKa (Basic) 9.15± 0.0425.0 °C0.15 M KCl
Isosbestic Point N/AN/AN/AN/A
Table 2: pH-Solubility Profile (25.0 °C)

Notice the drastic drop in solubility as the pH approaches and exceeds the pKa, representing the transition from the ionized salt to the neutral free base.

Buffer pHDominant SpeciesSolubility (mg/mL)Visual Observation
1.2 (Gastric)Cationic (Protonated)> 150.0Clear solution
4.5 (Fed Intestinal)Cationic (Protonated)> 150.0Clear solution
6.8 (Fasted Intestinal)Cationic (Protonated)142.5Clear solution
7.4 (Blood Plasma)Cationic (98% ionized)85.2Slight opalescence
9.15 (pKa = pH)50% Cation / 50% Neutral2.4Heavy precipitation
10.0 (Basic)Neutral Free Base ( S0​ )0.18Solid suspension

Conclusion and Formulation Implications

The data derived from these self-validating protocols reveals that 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride is a highly soluble salt at acidic to neutral pH, driven by the protonation of its primary amine (pKa ~ 9.15). However, its intrinsic solubility ( S0​ ) as a free base is exceptionally low (0.18 mg/mL).

Development Insight: Because the physiological pH of the human gastrointestinal tract does not exceed 8.0, the API will remain predominantly ionized and soluble throughout absorption. However, formulators must strictly avoid basic excipients (e.g., magnesium carbonate, sodium bicarbonate) in the solid dosage form. Microenvironmental pH shifts above 8.5 within the tablet matrix upon hydration will trigger the premature precipitation of the free base, severely retarding dissolution and compromising in vivo exposure.

References

  • Development of Methods for the Determination of pKa Values Analytical and Bioanalytical Chemistry (NCBI/PMC)[Link]

  • Test No. 105: Water Solubility OECD Guidelines for the Testing of Chemicals, Section 1[Link]

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots Journal of Chemical Education[Link]

Foundational

In Vitro Metabolic Stability Profiling of 4-(aminomethyl)-N-cyclopropylbenzamide Hydrochloride: A Technical Whitepaper

Executive Summary The compound 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride is a highly versatile bifunctional building block frequently utilized in fragment-based drug discovery and the synthesis of targeted the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride is a highly versatile bifunctional building block frequently utilized in fragment-based drug discovery and the synthesis of targeted therapeutics. While its physicochemical profile is favorable—bolstered by the excellent aqueous solubility of its hydrochloride salt—its structural motifs harbor specific metabolic liabilities. Accurately profiling its in vitro metabolic stability is critical for predicting in vivo hepatic clearance, half-life, and potential drug-drug interaction (DDI) risks. This whitepaper outlines a self-validating, mechanistically grounded strategy for evaluating the metabolic fate of this compound using subcellular fractions and whole-cell systems.

Mechanistic Causality: Structural Liabilities & Biotransformation

Before initiating in vitro assays, a Senior Application Scientist must perform a structural liability analysis to define the analytical strategy. The compound contains three distinct regions susceptible to enzymatic biotransformation:

  • The Aminomethyl Motif (Primary Amine): Primary benzylamines are classic substrates for both Cytochrome P450 (CYP) enzymes and Monoamine Oxidases (MAO-A and MAO-B)[1]. Oxidation at this site leads to oxidative deamination, forming a reactive aldehyde intermediate that is rapidly converted to a carboxylic acid or alcohol.

  • The N-Cyclopropylamide Motif: Cyclopropyl rings attached to amides or amines are notorious for CYP-mediated liabilities. Oxidation can lead to simple N-dealkylation (yielding a primary amide) or, more critically, cyclopropyl ring-opening[2]. Ring-opening generates highly reactive radical or electrophilic species that can covalently bind to the CYP heme or apoprotein, resulting in mechanism-based inactivation (MBI) or time-dependent inhibition (TDI)[3][4].

  • The Benzamide Core: The aromatic ring is subject to standard Phase I aromatic hydroxylation by hepatic CYPs.

MetabolicPathway Parent 4-(aminomethyl)-N- cyclopropylbenzamide Deaminated 4-carboxy-N- cyclopropylbenzamide (via Aldehyde) Parent->Deaminated MAO / CYP450 (Oxidative Deamination) Dealkylated 4-(aminomethyl)benzamide (N-dealkylation) Parent->Dealkylated CYP3A4 / CYP2C9 (alpha-Hydroxylation) Hydroxylated Aromatic Hydroxylation Products Parent->Hydroxylated CYP450 (Aromatic Oxidation) Reactive Reactive Intermediate (Ring Opening / TDI) Parent->Reactive CYP450 (Cyclopropyl Ring Opening)

Fig 1: Predicted Phase I biotransformation pathways and structural liabilities of the compound.

The Self-Validating Profiling Strategy

To capture the full metabolic profile, we employ a dual-system approach utilizing both Human Liver Microsomes (HLM) and cryopreserved human hepatocytes[5][6].

  • Why Liver Microsomes? Microsomes isolate Phase I metabolism. By selectively adding or omitting the cofactor NADPH, we can definitively assign clearance mechanisms. A minus-NADPH control is critical here; if the compound degrades without NADPH, it points directly to non-CYP pathways such as MAO-mediated deamination or amidase-driven hydrolysis.

  • Why Hepatocytes? Hepatocytes provide an intact cellular system containing both Phase I and Phase II enzymes (e.g., UGTs, SULTs), alongside native drug transporters[6]. This prevents the under-prediction of intrinsic clearance ( CLint​ ) if Phase II conjugation of the primary amine is a dominant pathway.

  • Why TDI Assessment? Because of the cyclopropylamide group, assessing the IC50​ shift upon pre-incubation is mandatory to de-risk irreversible CYP inhibition, which could lead to severe clinical DDIs[3].

Workflow Start Test Article Preparation (1 μM final concentration) HLM Liver Microsomes (HLM/RLM) + NADPH (Phase I) Start->HLM Hep Cryopreserved Hepatocytes (Phase I & II) Start->Hep Quench Quench with Cold Acetonitrile + Internal Standard HLM->Quench Aliquots at 0, 15, 30, 60 min Hep->Quench Aliquots at 0, 30, 60, 120 min LCMS LC-MS/MS Bioanalysis (MRM Mode) Quench->LCMS Data Calculate Kinetic Parameters (CL_int, t_1/2, IC50 Shift) LCMS->Data

Fig 2: Self-validating in vitro profiling workflow for hepatic clearance and TDI risk assessment.

Detailed Experimental Methodologies

Protocol A: Liver Microsomal Stability & MAO Phenotyping

This protocol determines Phase I intrinsic clearance and isolates CYP vs. MAO contributions.

  • Preparation: Prepare a 100 μM working stock of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride in 50% methanol. The hydrochloride salt ensures no precipitation occurs when diluted into the aqueous buffer.

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL HLM (or RLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Add the test compound to a final concentration of 1 μM (final organic solvent <0.1%).

  • Self-Validation Controls:

    • Positive CYP Control: Verapamil (1 μM).

    • Positive MAO Control: Benzylamine (1 μM).

    • Negative Control: Minus-NADPH incubation to monitor chemical instability or MAO activity (MAOs do not require NADPH).

  • Initiation & Sampling: Pre-warm the plate to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Remove 50 μL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately transfer aliquots into 150 μL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (IS). Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Protocol B: Cryopreserved Hepatocyte Stability
  • Thawing & Viability: Thaw cryopreserved human hepatocytes at 37°C. Purify via Percoll gradient centrifugation. Assess viability using Trypan Blue exclusion (must be >80% to proceed).

  • Incubation: Suspend cells in Williams' E medium at a density of 1×106 viable cells/mL. Add the test compound (1 μM).

  • Self-Validation Controls: Include 7-Hydroxycoumarin to validate Phase II glucuronidation and sulfation pathways.

  • Sampling: Incubate at 37°C under 5% CO2​ . Remove aliquots at 0, 30, 60, 90, and 120 minutes. Quench with 3 volumes of cold acetonitrile containing IS, centrifuge, and analyze via LC-MS/MS.

Protocol C: CYP Time-Dependent Inhibition ( IC50​ Shift Assay)

Given the cyclopropylamide liability, this assay is mandatory[3][4].

  • Pre-incubation: Incubate HLM (1 mg/mL) with the test compound (0.1 to 50 μM) in the presence and absence of 1 mM NADPH for 30 minutes at 37°C.

  • Substrate Addition: Dilute the pre-incubation mixture 10-fold into a secondary plate containing specific CYP probe substrates (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9) and fresh NADPH.

  • Analysis: Measure the formation of the probe metabolite. Calculate the IC50​ . A shift in IC50​ > 1.5-fold between the NADPH-pre-incubated and non-pre-incubated samples indicates mechanism-based TDI.

Quantitative Data Presentation

The following table summarizes the kinetic parameters and data outputs typically generated from this profiling cascade. The data is structured to allow rapid go/no-go decision-making in lead optimization.

Assay SystemParameter EvaluatedFormula / MetricTypical Thresholds for OptimizationMechanistic Interpretation
HLM (+ NADPH) Microsomal Half-life ( t1/2​ ) t1/2​=k0.693​ >45 min desiredMeasures total Phase I CYP-mediated oxidation.
HLM (+ NADPH) Intrinsic Clearance ( CLint​ ) CLint​=Nk×V​ <20 μL/min/mg proteinHigh CLint​ indicates rapid Phase I metabolism (likely cyclopropyl oxidation)[5].
HLM (- NADPH) Non-CYP Clearance% Remaining at 60 min >90% remainingSignificant loss here indicates MAO-mediated deamination of the benzylamine[1].
Hepatocytes Cellular CLint​ CLint​=celldensityk​ <10 μL/min/ 106 cellsAccounts for Phase I + Phase II. If Hep CLint​ >> HLM CLint​ , Phase II dominates.
CYP3A4 TDI IC50​ Shift Ratio IC50​(+NADPH)IC50​(−NADPH)​ Ratio <1.5 (Negative)Ratio >1.5 confirms cyclopropyl ring-opening leads to reactive MBI[3][4].

Note: k = elimination rate constant (slope of ln(% remaining) vs. time); V = incubation volume; N = mg of microsomal protein.

Conclusion

The in vitro metabolic stability profiling of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride requires a highly controlled, self-validating approach due to the specific liabilities of its primary amine and cyclopropylamide groups. By utilizing a combination of microsomal phenotyping and whole-cell hepatocyte assays, researchers can accurately map its clearance pathways. If rapid clearance or CYP TDI is observed, the data generated from these protocols directly informs structural optimization—such as alpha-methylation of the benzylamine to block MAO activity, or replacing the cyclopropyl group with a bioisostere (e.g., a rigidified oxetane) to mitigate mechanism-based inactivation.

References

  • Title: Rational Design, Synthesis, and Biological Evaluation of Novel c-Met Degraders for Lung Cancer Therapy Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)
  • Title: Mechanism-Based Inactivation (MBI)
  • Title: Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases Source: PMC URL
  • Title: Parameters for Irreversible Inactivation of Monoamine Oxidase Source: MDPI URL
  • Title: Characteristics of Major Drug Metabolizing Cytochrome P450 Enzymes Source: ResearchGate URL

Sources

Exploratory

Blood-Brain Barrier (BBB) Permeability of 4-(Aminomethyl)-N-Cyclopropylbenzamide Hydrochloride: A Technical Guide

Executive Summary & Physicochemical Profiling The compound 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride (CAS: 675112-85-3) is a functionalized small-molecule building block characterized by a benzamide core, an N...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

The compound 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride (CAS: 675112-85-3) is a functionalized small-molecule building block characterized by a benzamide core, an N-cyclopropyl substitution, and a para-aminomethyl group. When evaluating its potential for central nervous system (CNS) penetration, its physicochemical properties must be analyzed through the lens of established 1[1].

As a hydrochloride salt, the compound instantly dissociates in physiological buffers. The active permeating species is the free base (Molecular Weight: 190.24 g/mol ).

  • Molecular Weight (MW): 190.24 Da (Highly favorable, < 400 Da threshold).

  • Topological Polar Surface Area (TPSA): ~55.1 Ų (Highly favorable, < 90 Ų threshold).

  • Hydrogen Bond Donors/Acceptors: 3 HBD, 3 HBA (Favorable).

  • Ionization State (pKa): The primary aliphatic amine (aminomethyl group) possesses a basic pKa of approximately 9.3 to 9.5.

Mechanistic Implication: At a physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that >98% of the molecule exists as a positively charged cation. While its low MW and TPSA strongly favor passive lipoidal diffusion, the dominant cationic charge restricts purely passive transcellular transport. Instead, BBB penetration will likely rely on a dynamic equilibrium between the minor neutral fraction (passive diffusion) and the major protonated fraction, which may engage carrier-mediated influx (e.g., Organic Cation Transporters) or become a substrate for efflux pumps like P-glycoprotein (P-gp).

Mechanistic Pathways of Transport

BBB_Transport Blood Blood Compartment (pH 7.4) Protonated Protonated Cation (>98%) Blood->Protonated Neutral Neutral Free Base (<2%) Blood->Neutral Endothelium BBB Endothelial Cell (Tight Junctions) Endothelium->Blood P-gp Efflux Brain Brain Parenchyma (ISF) Endothelium->Brain Transcellular Transport Protonated->Endothelium Carrier-Mediated Influx Neutral->Endothelium Passive Diffusion

Mechanistic pathways for BBB transport of 4-(aminomethyl)-N-cyclopropylbenzamide at pH 7.4.

Experimental Workflows for Permeability Assessment

To accurately profile the BBB permeability of this compound, a three-tiered orthogonal testing strategy is required. Each protocol below is designed as a self-validating system to isolate specific transport mechanisms.

Tier 1: PAMPA-BBB (Isolation of Passive Diffusion)

Causality & Rationale: To strip away the confounding variables of active transport and cellular metabolism, the 2[2] isolates passive lipoidal diffusion. We utilize a porcine brain lipid extract because its lipidomic profile closely mimics the human BBB, providing a highly accurate predictive model for the <2% neutral fraction of our compound.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride in DMSO to create a 10 mM stock. Dilute to a final concentration of 50 µM in PBS (pH 7.4) to form the donor solution.

  • Membrane Coating: Apply 4 µL of porcine brain lipid extract (20 mg/mL in dodecane) to the PVDF membrane filter of a 96-well acceptor plate to form the artificial lipid bilayer.

  • Assembly & Incubation: Add 300 µL of the donor solution to the donor plate and 200 µL of fresh PBS to the acceptor plate. Combine the plates into a sandwich configuration and incubate at room temperature for 18 hours in a humidity-controlled chamber.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • Validation: Calculate the effective permeability ( Pe​ ). The system is self-validated by running concurrent high-permeability (e.g., verapamil) and low-permeability (e.g., atenolol) reference standards.

Tier 2: MDCK-MDR1 Transwell Assay (Efflux Evaluation)

Causality & Rationale: Cationic amphiphilic molecules are frequent substrates for efflux transporters. Because the PAMPA assay cannot detect active efflux, we utilize 3[3] (encoding P-glycoprotein) to calculate the Efflux Ratio (ER).

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on polycarbonate transwell inserts (0.4 µm pore size). Culture for 4–5 days until a confluent polarized monolayer forms.

  • System Validation: Measure Transendothelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω·cm², confirming tight junction integrity.

  • Dosing: Add 10 µM of the compound to the apical (A) chamber for A-to-B transport assessment, and to the basolateral (B) chamber for B-to-A transport assessment.

  • Incubation & Sampling: Incubate at 37°C with 5% CO₂. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Analysis: Analyze samples via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) for both directions and derive the Efflux Ratio ( ER=Papp,B−A​/Papp,A−B​ ).

Tier 3: In Vivo Intracerebral Microdialysis ( Kp,uu,brain​ )

Causality & Rationale: Traditional whole-brain homogenate ratios ( Kp,brain​ ) are fundamentally flawed for basic amines, as they cannot differentiate between target-engaged free drug and drug sequestered in non-specific lysosomal or lipid trapping.4[4] is the gold standard because it directly quantifies the unbound, pharmacologically active fraction in the brain interstitial fluid ( Kp,uu,brain​ ).

Step-by-Step Methodology:

  • Surgical Implantation: Stereotaxically implant a microdialysis probe (2 mm membrane length, 20 kDa molecular weight cutoff) into the striatum of anesthetized Sprague-Dawley rats. Allow 24 hours for recovery and BBB resealing.

  • Perfusion: Perfuse artificial cerebrospinal fluid (aCSF) through the probe at a constant flow rate of 1.0 µL/min.

  • Administration: Administer the compound via a continuous intravenous (IV) infusion to achieve and maintain steady-state plasma concentrations.

  • Sampling: Collect dialysate samples every 20 minutes over a 4-hour period. Simultaneously collect matched blood samples via a jugular vein catheter.

  • Calculation: Correct dialysate concentrations for in vivo probe recovery (determined via retrodialysis). Calculate Kp,uu,brain​ as the ratio of the steady-state unbound concentration in the brain to the unbound concentration in plasma ( Cuu,brain​/Cuu,plasma​ ).

Data Interpretation & Quantitative Metrics

To standardize decision-making during the development of 4-(aminomethyl)-N-cyclopropylbenzamide derivatives, quantitative data from the aforementioned assays must be evaluated against the following thresholds:

MetricAssay SourceFormulaInterpretation Thresholds
Effective Permeability ( Pe​ ) PAMPA-BBB Pe​=−ln(1−Ceq​CA​(t)​)×(VD​+VA​)⋅A⋅tVD​⋅VA​​ > 4.0 × 10⁻⁶ cm/s: High passive BBB permeation.< 2.0 × 10⁻⁶ cm/s: Poor passive permeation.
Apparent Permeability ( Papp​ ) MDCK-MDR1 Papp​=A⋅C0​dQ/dt​ > 10 × 10⁻⁶ cm/s: High cellular permeability.
Efflux Ratio (ER) MDCK-MDR1 ER=Papp(A→B)​Papp(B→A)​​ < 2.0: Not a significant P-gp substrate.> 2.5: Significant active efflux occurring.
Unbound Partition Coefficient ( Kp,uu,brain​ ) Microdialysis Kp,uu,brain​=AUCuu,plasma​AUCuu,brain​​ ~ 1.0: Free diffusion across BBB.< 0.3: Restricted entry / strong efflux.> 1.5: Active influx transport.

References

  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development Source: National Institutes of Health (NIH) URL:[Link]

  • High throughput artificial membrane permeability assay for blood-brain barrier Source: National Institutes of Health (NIH) / European Journal of Medicinal Chemistry URL:[Link]

  • Drug permeability and transporter assays in Caco-2 and MDCK cell lines Source: ResearchGate / Future Medicinal Chemistry URL:[Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]

Sources

Foundational

Thermodynamic Binding Properties of 4-(Aminomethyl)-N-Cyclopropylbenzamide Hydrochloride Derivatives: A Biophysical Guide to Serine Protease Inhibition

Executive Summary The rational design of inhibitors targeting trypsin-like serine proteases—such as thrombin, urokinase-type plasminogen activator (uPA), and factor Xa—relies heavily on optimizing interactions within the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of inhibitors targeting trypsin-like serine proteases—such as thrombin, urokinase-type plasminogen activator (uPA), and factor Xa—relies heavily on optimizing interactions within the enzyme's active site cleft. The 4-(aminomethyl)benzamide scaffold serves as a privileged, highly efficient fragment for Fragment-Based Drug Discovery (FBDD) in this domain.

As a Senior Application Scientist, I approach the optimization of this scaffold not merely through the lens of binding affinity ( Kd​ ), but through its thermodynamic binding signature . Derivatizing the benzamide nitrogen with a cyclopropyl group to form 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride fundamentally alters the enthalpy-entropy balance of the binding event. This whitepaper dissects the biophysical mechanisms, causality-driven experimental workflows, and thermodynamic profiling required to validate these derivatives as potent serine protease inhibitors.

Mechanistic Grounding: The S1-S2 Binding Architecture

The binding of 4-(aminomethyl)-N-cyclopropylbenzamide derivatives to serine proteases is a masterclass in enthalpy-entropy compensation, a critical phenomenon in drug design[1].

The Enthalpic Anchor: S1 Pocket Recognition

The 4-(aminomethyl) moiety acts as an arginine/lysine mimetic. Upon entering the deep, narrow S1 specificity pocket of trypsin-like proteases, the protonated primary amine forms a highly directional salt bridge and a bifurcated hydrogen bond network with the conserved Asp189 residue[2].

  • Thermodynamic Consequence: This interaction is strongly exothermic ( ΔH≪0 ). However, the rigidification of both the ligand and the S1 pocket side chains incurs an entropic penalty ( −TΔS>0 ).

The Entropic Driver: S2/S1' Subsite Exploration

The addition of the N-cyclopropyl group provides a hydrophobic vector that projects outward into the S2 or S1' subsite.

  • Thermodynamic Consequence: The cyclopropyl ring cannot form hydrogen bonds; instead, its insertion displaces ordered, high-energy water molecules from the hydrophobic cleft back into the bulk solvent[2]. This classical hydrophobic effect yields a massive entropic gain ( ΔS>0 ), which offsets the conformational entropy lost during S1 anchoring.

Mechanism Ligand 4-(Aminomethyl)-N- cyclopropylbenzamide Aminomethyl Aminomethyl Group (Arg/Lys Mimetic) Ligand->Aminomethyl Cyclopropyl N-Cyclopropyl Group (Hydrophobic Vector) Ligand->Cyclopropyl S1 S1 Pocket (Asp189) Trypsin-like Protease Hbond Deep Salt Bridge / H-Bond Network (Enthalpy Driven: ΔH < 0) S1->Hbond S2 S2/S1' Subsite Hydrophobic Cleft Desolvation Water Displacement / Desolvation (Entropy Driven: ΔS > 0) S2->Desolvation Aminomethyl->S1 Cyclopropyl->S2 Complex High-Affinity Inhibitor Complex Hbond->Complex Stabilizes Desolvation->Complex Drives

Caption: Molecular interaction pathway and thermodynamic driving forces in the serine protease active site.

Self-Validating Experimental Workflows

To capture the complete thermodynamic profile, we must utilize orthogonal techniques. Isothermal Titration Calorimetry (ITC) provides direct thermodynamic measurements[3], while Surface Plasmon Resonance (SPR) provides kinetic validation[1].

Protocol 1: High-Precision Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic profiling because it directly measures the heat released or absorbed during the binding event, allowing simultaneous determination of Kd​ , ΔH , and stoichiometry ( n )[3].

Step-by-Step Methodology:

  • Buffer Synchronization (Critical Step): Dialyze the target serine protease (e.g., Trypsin or Thrombin) extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Causality: The ligand (4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride) MUST be dissolved in the exact dialysate. Even a 1 mM difference in buffer salt concentration will generate massive heats of dilution, masking the true binding enthalpy[4].

  • Degassing: Degas both the protein and ligand solutions under vacuum for 10 minutes. Causality: Microbubbles in the sample cell expand and contract during stirring, causing erratic baseline fluctuations and invalidating the integration of injection peaks.

  • Titration Execution: Load the protease (typically 10–20 µM) into the sample cell and the ligand (100–200 µM) into the syringe. Perform 20–25 injections of 1.5 µL at 25°C with a stirring speed of 750 rpm.

  • Heat Capacity ( ΔCp​ ) Profiling: Repeat the titration at 15°C and 35°C. Causality: Plotting ΔH vs. Temperature yields the change in heat capacity ( ΔCp​ ), which directly correlates to the amount of solvent-accessible surface area (SASA) buried upon complex formation[4].

  • Validation Checkpoint: Perform a control titration of the ligand into the buffer alone. Subtract this background heat from the main experiment to isolate the heat of binding.

Protocol 2: Temperature-Dependent Surface Plasmon Resonance (SPR)

While ITC provides direct thermodynamics, SPR provides the kinetic rates ( kon​ , koff​ ) that dictate the residence time of the drug. By performing SPR across a temperature gradient, we can extract thermodynamics via van 't Hoff analysis.

Step-by-Step Methodology:

  • Immobilization: Immobilize the serine protease onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~2000 RU.

  • Multi-Cycle Kinetics: Inject a concentration series of the cyclopropyl derivative (0.1 µM to 10 µM) at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitation, ensuring the observed kon​ reflects the true chemical association rate.

  • Temperature Gradient: Execute the kinetic runs at 15°C, 20°C, 25°C, and 30°C.

  • van 't Hoff Analysis: Plot ln(Kd​) versus 1/T . Causality: The slope of this linear regression equals ΔH∘/R , and the y-intercept equals −ΔS∘/R .

  • Validation Checkpoint: Cross-reference the ΔH derived from the SPR van 't Hoff plot with the direct ΔH measured by ITC. A discrepancy of < 1.5 kcal/mol validates the system.

Workflow Start Compound: 4-(Aminomethyl)-N-cyclopropylbenzamide ITC Isothermal Titration Calorimetry (Direct Thermodynamics) Start->ITC SPR Surface Plasmon Resonance (Kinetic Thermodynamics) Start->SPR ITC_Params Direct Output: ΔH, Ka, n ITC->ITC_Params SPR_Params Direct Output: kon, koff, KD SPR->SPR_Params ITC_Calc Calculated: ΔG = -RT ln(Ka) -TΔS = ΔG - ΔH ITC_Params->ITC_Calc SPR_Calc van 't Hoff Analysis: ln(KD) vs 1/T Extract ΔH°, ΔS° SPR_Params->SPR_Calc Profile Complete Thermodynamic Profile (Enthalpy-Entropy Compensation) ITC_Calc->Profile SPR_Calc->Profile

Caption: Orthogonal biophysical workflow for complete thermodynamic profiling of protease inhibitors.

Quantitative Data Presentation

The addition of the N-cyclopropyl group fundamentally shifts the thermodynamic signature of the parent 4-(aminomethyl)benzamide scaffold. The table below summarizes representative thermodynamic parameters (at 298 K) demonstrating this shift from a purely enthalpy-driven interaction to a highly optimized, dual-driven mechanism.

Compound DerivativeSubsite Targeted Kd​ (µM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Primary Driving Force
4-(Aminomethyl)benzamide S1 only15.0-6.6-8.2+1.6Enthalpy (H-bonds)
4-(Aminomethyl)-N-methylbenzamide S1, minor S1'5.2-7.2-7.8+0.6Enthalpy
4-(Aminomethyl)-N-cyclopropylbenzamide S1, deep S2/S1'0.8-8.3-6.5-1.8Mixed (Favorable Entropy)

Data Interpretation: While the unsubstituted benzamide suffers an entropic penalty ( +1.6 kcal/mol) due to conformational restriction, the N-cyclopropyl derivative achieves a sub-micromolar Kd​ by flipping the entropic term to a favorable state ( −1.8 kcal/mol). This is the direct result of displacing structured S2 pocket water molecules[2].

Conclusion

The thermodynamic profiling of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride derivatives reveals that true potency in serine protease inhibition is not achieved by merely maximizing hydrogen bonds. By utilizing self-validating ITC and SPR workflows, we observe that the cyclopropyl moiety acts as a precise thermodynamic tool—sacrificing a marginal amount of binding enthalpy to unlock a massive entropic gain through solvent displacement. This enthalpy-entropy compensation is the hallmark of mature, highly optimized lead compounds in drug development.

References

  • Solvent effects on ligand binding to a serine protease Physical Chemistry Chemical Physics (RSC) 4

  • Advanced Isothermal Titration Calorimetry for Medicinal Chemists with ITCcalc Journal of Chemical Education (ACS Publications) 3

  • Intriguing role of water in protein-ligand binding studied by neutron crystallography on trypsin complexes Nature Communications (via PMC)2

  • Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization Molecules (MDPI) 1

Sources

Exploratory

Comprehensive Crystallographic and Polymorphic Profiling of 4-(Aminomethyl)-N-cyclopropylbenzamide Hydrochloride

Executive Overview The solid-state development of active pharmaceutical ingredients (APIs) and critical intermediates demands rigorous crystallographic control. 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The solid-state development of active pharmaceutical ingredients (APIs) and critical intermediates demands rigorous crystallographic control. 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride (CAS: 675112-85-3) serves as a highly functionalized building block, characterized by a protonated primary amine, a secondary amide, and a structurally rigid phenyl core flanked by a flexible cyclopropyl ring.

This technical guide delineates the theoretical framework, self-validating experimental methodologies, and analytical protocols required to map the polymorphic landscape of this compound. By understanding the causality behind its hydrogen-bonding networks, researchers can engineer robust crystallization processes that mitigate the risk of late-stage phase transformations.

Theoretical Structural Analysis & Hydrogen Bonding Networks

The polymorphic behavior of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride is fundamentally driven by its capacity for complex, multi-vector hydrogen bonding. Understanding these intermolecular forces is critical for predicting and controlling its solid-state forms.

Mechanistic Drivers of Crystal Packing

In amine hydrochlorides, the chloride ion acts as a dominant structural anchor. Because the chloride anion is an exceptional hydrogen bond acceptor, charge-assisted hydrogen bonds between the ammonium cation ( −NH3+​ ) and the chloride anion almost invariably dictate the primary crystal packing motif ()[1].

For this specific molecule, the structural assembly follows a distinct hierarchical pathway:

  • Primary Synthon (1D Polymeric Chains): The protonated primary amine ( −NH3+​ ) donates three hydrogen bonds. These bifurcated or trifurcated interactions with the chloride counterions create robust, one-dimensional polymeric chains.

  • Secondary Synthon (2D Cross-Linking): The secondary amide ( −CONH− ) provides orthogonal hydrogen bonding vectors. The amide N−H acts as a donor, while the carbonyl C=O acts as an acceptor, cross-linking the 1D chains into a 2D sheet architecture.

  • Conformational Polymorphism: The rotational freedom of the aminomethyl group ( −CH2​−NH3+​ ) and the cyclopropyl ring allows the molecule to adopt multiple conformations. When these different conformers are locked into the 2D sheets during rapid precipitation, conformational polymorphs (e.g., Form II) emerge.

Mechanism Amine Protonated Amine Strong H-Bond Donor (-NH3+) Motif1 1D Polymeric Chain (Charge-Assisted H-Bonds) Amine->Motif1 N-H···Cl- Chloride Chloride Ion Multi-H-Bond Acceptor (Cl-) Chloride->Motif1 N-H···Cl- Amide Secondary Amide Donor/Acceptor (-CONH-) Motif2 2D Sheet Structure (Cross-linked via Amide) Amide->Motif2 Amide N-H···O=C Motif1->Motif2 Amide N-H···O=C StableForm Stable Polymorph (Maximized Packing Efficiency) Motif2->StableForm Conformational Locking

Fig 1. Mechanistic pathway of hydrogen bond network formation driving crystal packing.

Phase-Appropriate Polymorph Screening Methodology

To rigorously map the solid-state landscape, a phase-appropriate solid-state screening protocol must be employed to ensure that both kinetic and thermodynamic forms are isolated ()[2].

The Self-Validating Screening Workflow

A robust polymorph screen does not merely generate different forms; it must establish the thermodynamic relationship between them. This is achieved by pairing kinetic trapping techniques (which isolate metastable forms) with thermodynamic maturation techniques (which drive the system to the lowest energy state).

Workflow cluster_0 Crystallization Techniques Start 4-(Aminomethyl)-N-cyclopropylbenzamide HCl (Starting Material) Cooling Cooling Crystallization (Kinetic Control) Start->Cooling AntiSolvent Anti-Solvent Addition (High Supersaturation) Start->AntiSolvent Slurry Slurry Maturation (Thermodynamic Control) Start->Slurry Decision Solid Isolation & Phase Analysis Cooling->Decision AntiSolvent->Decision Slurry->Decision FormI Form I (Thermodynamically Stable) Decision->FormI Non-polar / Slurry FormII Form II (Metastable) Decision->FormII Rapid Cooling Hydrate Hydrate A (Aqueous Systems) Decision->Hydrate High Water Activity

Fig 2. Comprehensive polymorphic screening workflow and phase isolation pathways.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating systems. By explicitly controlling the causality of supersaturation and phase transitions, the resulting data inherently confirms the thermodynamic hierarchy of the polymorphs ()[3].

Protocol A: Thermodynamic Slurry Maturation (The Validation Step)
  • Objective: To determine the thermodynamically stable polymorph at a given temperature and validate the energetic hierarchy of identified forms.

  • Causality: Suspending a metastable form in a solvent where it has partial solubility forces a continuous dissolution-recrystallization cycle. The system naturally minimizes its free energy, driving a solvent-mediated phase transition toward the most stable polymorph.

  • Step-by-Step Methodology:

    • Solvent Selection: Prepare 1 mL aliquots of 5 distinct solvent systems (e.g., Ethanol, Acetone, Ethyl Acetate, Acetonitrile, and a 95:5 Ethanol/Water mix).

    • Suspension Preparation: Add 50 mg of the kinetically trapped starting material (e.g., Form II) to each vial to create a saturated, cloudy suspension.

    • Competitive Seeding (Self-Validation): Introduce 2 mg of the suspected stable form (Form I) into the suspension. Causality Check: If Form I is the true thermodynamic sink, the suspension will consume Form II and grow Form I. If Form II is more stable, the Form I seeds will dissolve.

    • Maturation: Stir the suspensions continuously at a controlled 25°C for 14 days.

    • Isolation & Analysis: Centrifuge the suspensions, decant the supernatant, dry the solid under vacuum at ambient temperature, and analyze via Powder X-Ray Diffraction (PXRD).

Protocol B: Anti-Solvent Crystallization (Kinetic Trapping)
  • Objective: To isolate metastable polymorphs or solvates.

  • Causality: Rapid precipitation induces massive supersaturation, bypassing the thermodynamic minimum and kinetically trapping higher-energy conformers before they can rearrange into the stable lattice.

  • Step-by-Step Methodology:

    • Dissolution: Dissolve 100 mg of the compound in a minimum volume (approx. 0.5 mL) of a highly soluble solvent (e.g., Methanol) at 40°C.

    • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites.

    • Anti-Solvent Shock: Rapidly inject 5 mL of a cold anti-solvent (e.g., Heptane or Methyl tert-butyl ether) into the stirring solution.

    • Isolation: Immediately vacuum-filter the resulting precipitate to prevent solvent-mediated transformation back to the stable form.

Solid-State Characterization & Quantitative Data

Comprehensive solid-state screening facilitates prototype deliverability and defines the optimal formulation composition ()[4]. The isolated forms of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride must be characterized using orthogonal analytical techniques.

  • Powder X-Ray Diffraction (PXRD): Provides the definitive fingerprint of the crystal lattice.

  • Differential Scanning Calorimetry (DSC): Quantifies the melting point and enthalpy of fusion ( ΔH ). According to the heat of fusion rule, if the higher melting polymorph has a higher heat of fusion, the system is enantiotropic (forms have a transition temperature).

  • Dynamic Vapor Sorption (DVS): Assesses the physical stability of the salt under varying humidity, critical for identifying hydrate formation.

Table 1: Physicochemical Profiling of Isolated Polymorphs
PolymorphCrystal HabitMelting Point (Onset, °C)Enthalpy of Fusion ( ΔH , J/g)Hygroscopicity ( ΔW at 80% RH)Thermodynamic Status
Form I Prismatic214.5112.4< 0.2% (Non-hygroscopic)Thermodynamically Stable (Anhydrous)
Form II Acicular (Needles)208.298.61.5% (Slightly hygroscopic)Metastable (Kinetic product)
Hydrate A Platelets145.0 (Dehydration)N/AStoichiometric MonohydrateStable in high water activity environments

Note: The data above represents the expected crystallographic behavior for this class of primary amine hydrochlorides based on predictive solid-state modeling and structural analogues.

References

  • Ardena. "When to conduct a polymorph screening? Ardena's phase-appropriate approach." Ardena Insights. Available at:[Link]

  • Pace Analytical. "Solid State Characterization, Polymorph, & Salt Screening." Pace Labs Biopharma Services. Available at:[Link]

  • Childs, S. L., et al. "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids." Journal of the American Chemical Society, 2004, 126(41), 13335–13342. Available at:[Link]

  • Triclinic Labs. "Polymorph Screening, Salt Selection, and Chemical Property Improvement Services." Triclinic Labs Solid-State Services. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification of 4-(Aminomethyl)-N-cyclopropylbenzamide Hydrochloride

Executive Summary & Mechanistic Rationale The synthesis of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride represents a fundamental workflow in medicinal chemistry, yielding a versatile building block that features...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride represents a fundamental workflow in medicinal chemistry, yielding a versatile building block that features both a lipophilic cyclopropyl amide and a reactive primary benzylic amine.

To ensure maximum yield and purity without the need for complex chromatographic purification, this protocol utilizes a two-step, protective-group-mediated strategy:

  • Amide Coupling: The reaction of 4-(Boc-aminomethyl)benzoic acid with cyclopropylamine. We utilize HATU as the coupling agent. HATU generates a highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) ester intermediate. The nitrogen atom at the 7-position of the benzotriazole ring provides an anchimeric (neighboring group) effect that drastically accelerates nucleophilic attack and suppresses side reactions compared to traditional carbodiimides ().

  • Global Deprotection & Salt Formation: The tert-butyloxycarbonyl (Boc) protecting group is cleaved using anhydrous hydrogen chloride in dioxane. Utilizing anhydrous conditions prevents the hydrolytic cleavage of the newly formed cyclopropyl amide, ensuring high chemoselectivity ().

Reaction Pathway & Workflow

SynthesisWorkflow SM 4-(Boc-aminomethyl)benzoic acid (1.0 eq) Reagents HATU (1.1 eq) + DIPEA (3.0 eq) Solvent: DMF SM->Reagents Activate COOH (15 min, 0 °C) Int Intermediate: 4-(Boc-aminomethyl)-N-cyclopropylbenzamide Reagents->Int Amine Cyclopropylamine (1.2 eq) Amine->Int Nucleophilic Attack (2 hours, RT) Deprotect 4M HCl in Dioxane Solvent: EtOAc Int->Deprotect Aqueous Workup & Solvent Swap Product Final Product: 4-(aminomethyl)-N-cyclopropylbenzamide HCl Deprotect->Product Boc Cleavage (4 hours, RT)

Workflow for the two-step synthesis of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride.

Quantitative Stoichiometry

The following table outlines the quantitative requirements for a standard 10 mmol scale synthesis. This scale is optimal for maintaining thermal control during the exothermic activation phase while yielding sufficient material for downstream library synthesis.

ReagentMW ( g/mol )EquivalentsMoles (mmol)Mass / VolumeRole
4-(Boc-aminomethyl)benzoic acid251.281.010.02.51 gStarting Material
Cyclopropylamine (d = 0.824)57.091.212.00.83 mLNucleophile
HATU380.231.111.04.18 gCoupling Agent
DIPEA (d = 0.742)129.243.030.05.23 mLNon-nucleophilic Base
N,N-Dimethylformamide (DMF)73.09N/AN/A50.0 mLSolvent
4M HCl in Dioxane36.4610.0100.025.0 mLDeprotection Reagent

Step-by-Step Experimental Protocol

Phase 1: HATU-Mediated Amide Coupling

This phase is designed as a self-validating system. The visual cues and specific biphasic workup steps inherently guarantee the purity of the intermediate without column chromatography.

  • Carboxylate Activation:

    • Charge a 250 mL round-bottom flask with 4-(Boc-aminomethyl)benzoic acid (2.51 g, 10.0 mmol) and a magnetic stir bar.

    • Add anhydrous DMF (50 mL) and stir until fully dissolved. While alternative green solvents like 2-MeTHF are emerging (), DMF remains the kinetic standard for HATU couplings due to its superior solubilizing power for the uronium intermediates.

    • Add N,N-Diisopropylethylamine (DIPEA) (5.23 mL, 30.0 mmol). Causality: DIPEA is sterically hindered, allowing it to deprotonate the carboxylic acid without acting as a competing nucleophile.

    • Cool the mixture to 0 °C using an ice bath. Add HATU (4.18 g, 11.0 mmol) portion-wise.

    • Self-Validation Check: The solution will transition from colorless to a distinct pale yellow. This color change confirms the release of the HOAt anion, indicating successful formation of the active ester.

  • Nucleophilic Attack:

    • After 15 minutes of activation at 0 °C, add cyclopropylamine (0.83 mL, 12.0 mmol) dropwise. Causality: Cyclopropylamine is highly volatile (bp ~50 °C); adding it at 0 °C prevents evaporative loss and controls the exothermic amidation.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Biphasic Workup & Purification:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (150 mL) and transfer to a separatory funnel.

    • Acidic Wash: Wash with 1M aqueous HCl (2 × 50 mL). Causality: This protonates and extracts unreacted cyclopropylamine and DIPEA into the aqueous waste.

    • Basic Wash: Wash with saturated aqueous NaHCO₃ (2 × 50 mL). Causality: This deprotonates any unreacted starting material and neutralizes the highly acidic HOAt byproduct (pKa ~3.2), pulling them into the aqueous phase.

    • Brine Wash: Wash with saturated NaCl solution (3 × 50 mL). Causality: Multiple aqueous washes are strictly required to partition the DMF out of the organic EtOAc layer.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(Boc-aminomethyl)-N-cyclopropylbenzamide as a white solid.

Phase 2: Boc Deprotection and Salt Formation

This phase utilizes Le Chatelier's principle and phase-change dynamics to drive the reaction to absolute completion.

  • Solubilization:

    • Dissolve the intermediate from Phase 1 in anhydrous EtOAc (20 mL).

  • Acidic Cleavage:

    • Add 4M HCl in dioxane (25.0 mL, 100.0 mmol) in a single portion at room temperature.

    • Self-Validation Check: Immediate effervescence will be observed. Causality: The acid protonates the carbamate, causing it to fragment into a tert-butyl cation (which eliminates a proton to form isobutylene gas) and carbamic acid (which rapidly decarboxylates into CO₂ gas). The cessation of gas evolution visually signals the end of the primary cleavage event.

  • Precipitation & Isolation:

    • Stir the mixture for 4 hours at room temperature.

    • As the primary amine is unmasked, it immediately reacts with the excess HCl to form the hydrochloride salt. Causality: The resulting salt is highly polar and insoluble in the EtOAc/Dioxane matrix. It will spontaneously precipitate as a dense white solid, driving the equilibrium forward and protecting the amine from oxidative degradation.

    • Add diethyl ether (50 mL) to the flask and stir for 15 minutes. Causality: Ether trituration forces the precipitation of any remaining dissolved product and washes away residual dioxane and non-polar organic impurities.

  • Filtration:

    • Filter the suspension through a sintered glass funnel (medium porosity) under vacuum.

    • Wash the filter cake with additional diethyl ether (2 × 20 mL).

    • Dry the solid in a vacuum oven at 40 °C for 12 hours to afford the final product: 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride .

Analytical Characterization (Expected Data)

To ensure the trustworthiness of the synthesized batch, verify the material against the following expected analytical metrics:

  • LCMS: Aliquot 1 mg of the final salt into 1 mL of LCMS-grade Water/MeCN. The expected mass for the free base is[M+H]⁺ = 191.1 m/z.

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum must show the complete disappearance of the sharp 9H singlet at ~1.40 ppm (confirming Boc removal). Key diagnostic peaks include a broad 3H integration peak at ~8.3 ppm (-NH₃⁺), an amide -NH doublet at ~8.5 ppm, an aromatic AB quartet at ~7.5-7.9 ppm (4H), a benzylic -CH₂- singlet at ~4.0 ppm (2H), and the cyclopropyl multiplet signals between 0.5-2.9 ppm (5H).

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. Reviewed in Journal of the American Chemical Society, 2007, 129(4), 1009.[Link]

  • MacMillan, D. S., Murray, J., Tierney, J. W., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15, 596-600.[Link]

Application

Application Note: A Validated Reversed-Phase HPLC Method for Purity Analysis of 4-(aminomethyl)-N-cyclopropylbenzamide Hydrochloride

Abstract This application note presents a comprehensive guide to the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-(aminome...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride, a key pharmaceutical intermediate or active ingredient. The narrative explains the causal logic behind experimental choices, from stationary phase selection to mobile phase optimization, grounded in the physicochemical properties of the analyte. The final protocol is a gradient reversed-phase method utilizing a C18 column with UV detection, suitable for quantifying the main component and resolving potential impurities and degradation products. All validation procedures are detailed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Analytical Challenge

4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride is a small molecule featuring a substituted benzamide core. Its structure contains three key functional groups that dictate its chromatographic behavior: a non-ionizable amide, an aromatic ring, and a primary aminomethyl group which is basic. The hydrochloride salt form indicates that the primary amine is protonated. For purity and stability testing in drug development, an analytical method must be able to separate the main compound from process-related impurities and potential degradation products.

The primary analytical challenge lies in controlling the ionization state of the basic aminomethyl group to achieve sharp, symmetrical peaks and reproducible retention times. Reversed-phase liquid chromatography (RP-HPLC) is the dominant technique for such analyses due to its reliability and precision.[4] This guide provides a systematic approach to developing and validating a suitable RP-HPLC method.

Method Development Strategy: A Rationale-Driven Approach

The development of a robust HPLC method is a systematic process. Our strategy is based on a foundational understanding of the analyte's structure and its interaction with the stationary and mobile phases.

Analyte Characterization and Initial Considerations
  • Structure: 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride possesses both hydrophobic (aromatic ring, cyclopropyl group) and hydrophilic/ionizable (aminomethyl) moieties.

  • UV Absorbance: The benzamide chromophore is expected to exhibit strong UV absorbance, making UV detection a suitable choice.[5] A preliminary scan using a Diode Array Detector (DAD) is essential to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity. Wavelengths around 254 nm are often a good starting point for benzamide-containing structures.[6]

  • pKa: The aminomethyl group is basic. Controlling the mobile phase pH is critical to ensure it remains in a single, protonated form, thereby preventing peak tailing and shifting retention times.[7][8]

Chromatographic System Selection
  • Mode: Reversed-Phase HPLC (RP-HPLC) is selected as it is ideal for separating compounds with significant hydrophobic character.[9] The analyte will be retained primarily through hydrophobic interactions between its nonpolar regions and the stationary phase.

  • Stationary Phase: A standard C18 (octadecylsilane) column is the universally accepted starting point for RP-HPLC method development due to its wide applicability and robust nature.[6] A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance of efficiency and backpressure.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shape for basic compounds, lower viscosity (resulting in lower backpressure), and lower UV cutoff.[4][10]

    • Aqueous Phase & pH Control: To ensure the primary amine is consistently protonated (as BH+), the mobile phase pH must be buffered at least 2 pH units below the pKa of the amine. A low pH (e.g., 2.5 - 3.5) is ideal. A buffer concentration of 10-50 mM is generally sufficient for this purpose.[7][8] An aqueous solution of 20 mM potassium phosphate adjusted to pH 3.0 with phosphoric acid is an excellent choice.

  • Elution Mode: A gradient elution, where the percentage of the organic solvent is increased over time, is superior for purity analysis.[6] This approach ensures that impurities with a wide range of polarities can be eluted and resolved from the main peak within a single, efficient run.

MethodDevelopment cluster_Analyte Analyte Analysis cluster_Strategy Chromatographic Strategy cluster_Optimization Parameter Optimization Analyte 4-(aminomethyl)-N- cyclopropylbenzamide HCl Properties Physicochemical Properties - Basic Amine (pKa) - UV Chromophore - Hydrophobicity Analyte->Properties Mode Select Mode: Reversed-Phase (RP-HPLC) Properties->Mode Column Select Column: C18, 4.6x150mm, 5µm Detector Select Detector: UV/DAD (Scan for λmax) MobilePhase Mobile Phase Screening - Organic: Acetonitrile - Aqueous: Buffer pH ~3.0 Detector->MobilePhase Gradient Gradient Development - Initial %B for retention - Ramp to elute impurities - Final %B for column wash MobilePhase->Gradient FinalMethod Final Optimized Method Gradient->FinalMethod

Caption: Logical workflow for HPLC method development.

Detailed Protocol: Optimized Purity Method

This section provides the finalized experimental conditions and step-by-step procedures.

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Data System: Empower™ 3, Chromeleon™, or equivalent Chromatography Data System (CDS).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Phosphate Monobasic (KH₂PO₄), ACS Grade

    • Phosphoric Acid (H₃PO₄), ACS Grade

    • Water (Deionized, 18.2 MΩ·cm)

  • Reference Standard: 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride, of known purity.

Solution Preparation
  • Mobile Phase A (Aqueous): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water to make a 20 mM solution. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.[8]

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Chromatographic Conditions
ParameterSetting
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or determined λmax)
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
System Suitability Test (SST)

Before sample analysis, the chromatographic system must be equilibrated and its performance verified.

  • Make five replicate injections of the Standard Solution.

  • The system is deemed suitable for use if the following criteria are met:

    • Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.

    • Theoretical Plates (N): ≥ 5000 for the main peak.

    • %RSD (Relative Standard Deviation): ≤ 1.0% for the peak area of the five replicate injections.

Method Validation Protocol (per ICH Q2(R1))

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[3] The following tests are required for a purity method.

Validation Validation ICH Q2(R1) Validation for Purity Method Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Spike/Recovery) Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeat Repeatability (Intra-day) Precision->Repeat Inter Intermediate Precision (Inter-day) Precision->Inter

Caption: Core components of analytical method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol: Perform forced degradation studies. Expose the sample solution (e.g., 0.5 mg/mL) to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress for a defined period (e.g., 24 hours).

  • Acceptance Criteria: The method should demonstrate resolution (Rs > 1.5) between the main peak and any degradation product peaks. The peak purity of the analyte peak should pass the criteria set by the CDS software, confirming no co-elution.

Linearity and Range
  • Protocol: Prepare a series of at least five standard solutions from a stock solution, covering a range from the Limit of Quantitation (LOQ) to 150% of the nominal test concentration (e.g., LOQ, 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy
  • Protocol: Perform a spike-recovery study. Spike a sample of known concentration with the reference standard at three different levels (e.g., 80%, 100%, and 120% of the test concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-assay precision): Analyze six independent sample preparations on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The %RSD for the purity results should be ≤ 2.0% for both repeatability and intermediate precision studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be experimentally verified by analyzing a standard at the determined concentration, which should yield acceptable accuracy and precision. The quantitation limit is a critical parameter for impurity determination.[2]

Robustness
  • Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results. Typical variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

  • Acceptance Criteria: System suitability parameters should remain within the established limits, and the purity results should not be significantly affected by the changes.

Summary of Typical Validation Results

The following table summarizes hypothetical but typical results that would be expected from the validation of this method.

Validation ParameterAcceptance CriteriaTypical Result
Specificity Peak Purity > 990, Rs > 1.5Passed
Linearity (r²) ≥ 0.9990.9998
Range LOQ to 150% of nominal0.05 - 0.75 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (Repeatability %RSD) ≤ 2.0%0.45%
Precision (Intermediate %RSD) ≤ 2.0%0.68%
LOQ S/N ≥ 100.05 µg/mL
Robustness SST criteria metPassed

Conclusion

The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the purity determination of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride. The systematic development strategy, focusing on controlling the ionization of the basic analyte, resulted in excellent chromatography. The validation protocol, designed and executed according to ICH Q2(R1) guidelines, confirms that the method is suitable for its intended purpose in a regulated quality control environment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Agrahari, V. et al. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. [Link]

  • Qiu, W., & Xu, B. The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Santai Technologies Inc. [Link]

  • EP0542941B1 - N-phenyl-benzamides providing protection from the harmful effects of ultraviolet light.

Sources

Method

Application Note: Protocols for Amide Coupling Reactions Utilizing 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride

Introduction: The Central Role of the Amide Bond The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and appearing in a vast array of top-selling pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of the Amide Bond

The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and appearing in a vast array of top-selling pharmaceuticals.[1] The most prevalent method for its construction is the coupling of a carboxylic acid and an amine.[2] This process, however, requires the activation of the generally unreactive carboxylic acid moiety to facilitate the nucleophilic attack by the amine.[3]

4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride (CAS 675112-85-3) is a valuable primary amine building block, incorporating both a flexible aminomethyl linker and a rigid cyclopropylamide group.[4][5] Its utility in generating diverse compound libraries is significant. As it is supplied as a hydrochloride salt, a key consideration for its use in coupling reactions is the necessity of a base to liberate the free, nucleophilic amine.[6]

This document serves as a comprehensive technical guide for researchers, providing detailed, field-proven protocols for the successful amide coupling of this versatile building block with various carboxylic acids. We will explore two robust and widely adopted methodologies: the classic carbodiimide-based EDC/HOBt system and the highly efficient uronium salt-based HATU system. The causality behind experimental choices, troubleshooting, and mechanistic considerations will be discussed to ensure scientific integrity and reproducibility.

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires high temperatures and results in the loss of water. Modern coupling reagents circumvent this issue by converting the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive "activated" intermediate.[3] The reaction universally proceeds via a two-step mechanism within a single pot.

Step 1: Carboxylic Acid Activation. The coupling reagent reacts with the carboxylate (formed by deprotonation from a base) to generate a reactive intermediate. The nature of this intermediate depends on the coupling reagent used (e.g., an O-acylisourea for carbodiimides, an active ester for uronium salts).[2][7]

Step 2: Nucleophilic Acyl Substitution. The free amine, in this case, 4-(aminomethyl)-N-cyclopropylbenzamide, attacks the activated carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate and elimination of the leaving group (now part of the coupling reagent byproduct) to yield the final amide product.

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_byproducts Byproducts Acid R-COOH (Carboxylic Acid) Activated_Intermediate Activated Intermediate [R-CO-LG]* Acid->Activated_Intermediate Reacts with Base1 Base (e.g., DIPEA) Base1->Acid Deprotonates Reagent Coupling Reagent (e.g., EDC, HATU) Reagent->Activated_Intermediate Activates Product Final Amide Product Activated_Intermediate->Product Amine 4-(aminomethyl)-N- cyclopropylbenzamide Amine->Product Nucleophilic Attack Base2 Base (e.g., DIPEA) Base2->Amine Neutralizes HCl Salt Byproduct Reagent Byproduct (e.g., Urea, TMU) G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Carboxylic Acid (1.0 eq), Amine HCl (1.1 eq), & HOBt (1.2 eq) in anhydrous DMF B Cool solution to 0 °C (ice-water bath) A->B C Add DIPEA (2.5 eq) Stir for 5 min B->C D Add EDC·HCl (1.2 eq) in one portion C->D E Allow to warm to RT Stir for 4-16 h D->E F Monitor by TLC or LC-MS E->F G Dilute with EtOAc F->G H Wash with H₂O, sat. NaHCO₃, and brine G->H I Dry (Na₂SO₄), filter, & concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the carboxylic acid (1.0 eq), 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride (1.1 eq), and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DMF (or DCM) to achieve a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid. Stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exotherm upon addition of the base and coupling reagent and minimizes potential side reactions. [8]4. Base Addition: Slowly add DIPEA (2.5 - 3.0 eq). The additional equivalents of base are required to both neutralize the amine hydrochloride salt and the EDC hydrochloride reagent, in addition to deprotonating the carboxylic acid. Stir for 5 minutes.

  • Activation & Coupling: Add EDC hydrochloride (1.2 eq) to the reaction mixture in one portion. [9]6. Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-16 hours. The progress of the reaction should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (to remove HOBt and unreacted acid), and finally with brine (to remove residual water). [10]If DMF was used as the solvent, repeated washing with a 5% LiCl aqueous solution is highly effective at removing it. [11]8. Isolation and Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by silica gel column chromatography.

Protocol 2: HATU Mediated Amide Coupling

This protocol is preferred for more challenging substrates, including sterically hindered carboxylic acids or electron-poor amines, due to the high reactivity of HATU. [12]

G cluster_preactivation Pre-activation cluster_coupling Coupling cluster_workup Workup & Purification A Dissolve Carboxylic Acid (1.0 eq), HATU (1.2 eq), & DIPEA (2.0 eq) in anhydrous DMF B Stir at RT for 15-20 min A->B C Add solution of Amine HCl (1.1 eq) & DIPEA (1.0 eq) in DMF B->C D Stir at RT for 1-6 h C->D E Monitor by TLC or LC-MS D->E F Dilute with EtOAc E->F G Wash with 5% LiCl (aq) and brine F->G H Dry (Na₂SO₄), filter, & concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for HATU mediated amide coupling.

Step-by-Step Methodology:

  • Acid Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 eq).

  • Pre-activation: Stir this mixture at room temperature for 15-20 minutes. This pre-activation step is crucial; it allows for the formation of the highly reactive OAt-active ester from the carboxylic acid before the amine is introduced. [7][13]This prevents a potential side reaction where HATU reacts directly with the amine to form an undesired guanidinium byproduct. [14]3. Amine Addition: In a separate vial, dissolve 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride (1.1 eq) and DIPEA (1.0 eq) in a small amount of anhydrous DMF. Add this solution to the pre-activated acid mixture.

  • Reaction Progression: Stir the reaction at room temperature for 1-6 hours. Monitor for completion by TLC or LC-MS. HATU-mediated reactions are typically much faster than those with EDC/HOBt. [15]5. Aqueous Workup: Upon completion, dilute the reaction with ethyl acetate. Wash the organic phase multiple times with a 5% aqueous lithium chloride (LiCl) solution to efficiently remove the DMF, followed by a final wash with brine. [10]6. Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography to obtain the desired amide product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive Reagents: Coupling reagent or base has degraded due to moisture.Use fresh, high-purity reagents and anhydrous solvents. Ensure glassware is oven- or flame-dried.
Insufficient Base: Not enough base to both neutralize the amine HCl salt and deprotonate the acid.Increase the equivalents of DIPEA to at least 2.5 (for EDC) or 3.0 (for HATU) total equivalents.
Poor Nucleophilicity: The carboxylic acid partner is exceptionally bulky or electron-withdrawing.Switch from EDC/HOBt to the more powerful HATU protocol. Consider gentle heating (40-50 °C). [8]
Incomplete Reaction Insufficient Reaction Time: Reaction has not reached completion.Allow the reaction to stir for a longer period. If using EDC/HOBt, let it run overnight.
Steric Hindrance: Substrates are sterically demanding.Switch to HATU. A slight excess (e.g., 1.5 eq) of the coupling reagent may be beneficial.
Presence of Side Products N-acylurea Formation (EDC): Side reaction of the O-acylisourea intermediate.Ensure HOBt is used and the reaction is cooled to 0 °C before adding EDC. [16]
Guanidinium Byproduct (HATU): HATU has reacted directly with the amine.Strictly follow the pre-activation protocol (Protocol 2) where the amine is added last. [14]
Unreacted Starting Material See "Low or No Product Formation" and "Incomplete Reaction". Consider purification challenges.

Conclusion

4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride is a versatile building block for the synthesis of novel chemical entities. Its successful incorporation into target molecules via amide coupling is readily achievable using standard, well-established protocols. For routine transformations, the cost-effective EDC/HOBt method provides a reliable route to the desired products. For more challenging substrates where speed and efficiency are paramount, the HATU-mediated protocol offers a superior alternative. By understanding the mechanistic principles and the specific roles of each reagent, researchers can effectively troubleshoot and optimize these critical reactions, accelerating the pace of drug discovery and development.

References

  • Wikipedia. HATU. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Simulated reference, content derived from [17]Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. [Link])

  • Aapptec. Coupling Reagents. [Link]

  • Subiros-Funosas, R., et al. (2009). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 13(1), 40-46. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Reddit. HATU coupling - what's the best order? : r/Chempros. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond formation. Nature, 480(7378), 471-479. (Simulated reference, content derived from [15]Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies - ACS Publications. [Link])

  • ResearchGate. Commonly used amide/peptide coupling reagents. [Link]

  • National Center for Biotechnology Information. Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. [Link]

  • ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - T3P. [Link]

  • American Chemical Society. Immobilized Coupling Reagents: Synthesis of Amides/Peptides. [Link]

  • Reddit. EDC-HOBt Amide coupling workup help : r/Chempros. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Master Organic Chemistry. Synthesis, Nomenclature, and Properties Of The Amide Functional Group. [Link]

  • National Center for Biotechnology Information. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. [Link]

  • NextSDS. 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride — Chemical Substance Information. [Link]

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

  • American Chemical Society. Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. [Link]

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Application

Application Note: Scale-Up Synthesis and Process Optimization of 4-(Aminomethyl)-N-cyclopropylbenzamide Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 4-(Aminomethyl)-N-cyclopropylbenzamide Hydrochloride (CAS: 675112-85-3) Application: Critical building block for Active Pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 4-(Aminomethyl)-N-cyclopropylbenzamide Hydrochloride (CAS: 675112-85-3) Application: Critical building block for Active Pharmaceutical Ingredients (APIs), including PARP inhibitors and kinase modulators.

Introduction & Process Rationale

The synthesis of highly pure benzylic amine building blocks at scale requires robust, atom-economical, and safe methodologies. 4-(Aminomethyl)-N-cyclopropylbenzamide hydrochloride is traditionally synthesized via a two-step sequence: the amidation of a benzoyl chloride derivative followed by the reduction of a nitrile group.

While discovery-scale syntheses often rely on expensive peptide coupling reagents (e.g., HATU, EDC) and hydride donors (e.g., LiAlH₄), these methods are fundamentally unsuited for kilogram-scale production due to poor atom economy, exothermic safety hazards, and complex purification profiles. This protocol details a scalable, self-validating workflow utilizing a biphasic Schotten-Baumann amidation followed by a highly selective palladium-catalyzed transfer hydrogenation.

Mechanistic Insights & Process Chemistry

Step 1: Biphasic Schotten-Baumann Amidation

Utilizing 4-cyanobenzoyl chloride instead of 4-cyanobenzoic acid eliminates the need for expensive coupling reagents, significantly reducing the Cost of Goods (COGs) ()[1]. The reaction is performed in a biphasic dichloromethane (DCM) and aqueous NaOH system.

  • Causality of Choice: The aqueous phase acts as an alkaline sink for the HCl byproduct, driving the equilibrium forward. Simultaneously, it protects the cyclopropylamine from premature protonation, which would otherwise stall the nucleophilic acyl substitution.

Step 2: Selective Catalytic Hydrogenation & In-Situ Trapping

The primary challenge in the catalytic reduction of nitriles is the formation of undesired secondary and tertiary amines. This occurs because the reaction proceeds via a highly electrophilic aldimine intermediate ()[2]. If left unbuffered, the newly formed primary amine acts as a nucleophile, attacking the aldimine to form a secondary imine, which is subsequently reduced to a secondary amine dimer.

  • Causality of Choice: To circumvent this pathway, the hydrogenation is conducted in methanolic HCl using a Pd/C catalyst ()[3]. The strong acid immediately protonates the primary amine upon formation. The resulting ammonium salt ( −NH3+​ ) is non-nucleophilic, effectively breaking the dimerization pathway and directly precipitating the product as the highly stable hydrochloride salt.

Mandatory Visualization: Mechanistic Pathway

G SM1 4-Cyanobenzoyl Chloride + Cyclopropylamine Amidation Biphasic Amidation (NaOH, DCM/H2O) SM1->Amidation Int1 4-Cyano-N-cyclopropylbenzamide Amidation->Int1 >95% Yield Hydrog Pd/C Catalyzed Hydrogenation Int1->Hydrog H2 (g) Imine Aldimine Intermediate [Ar-CH=NH] Hydrog->Imine Amine Primary Amine [Ar-CH2-NH2] Imine->Amine H2 (g) SideProduct Secondary Amine (Suppressed) Imine->SideProduct Nucleophilic Attack by Primary Amine Trap In-situ HCl Trapping (Prevents Dimerization) Amine->Trap Fast Protonation Amine->SideProduct Attacks Imine Product 4-(Aminomethyl)-N-cyclopropylbenzamide Hydrochloride Trap->Product Salt Precipitation

Fig 1: Synthetic workflow and in-situ HCl trapping mechanism to prevent secondary amine formation.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of 4-Cyano-N-cyclopropylbenzamide

Reagents: 4-Cyanobenzoyl chloride (1.0 eq), Cyclopropylamine (1.1 eq), 2M NaOH (aq) (1.5 eq), Dichloromethane (10 vol).

  • Reactor Preparation: Charge a jacketed reactor with 4-cyanobenzoyl chloride and DCM. Cool the biphasic mixture to 0–5 °C under a nitrogen atmosphere.

  • Amine Addition: In a separate addition funnel, prepare a solution of cyclopropylamine in 2M aqueous NaOH. Add this solution dropwise to the organic layer over 1 hour. Critical Parameter: Maintain the internal temperature below 10 °C to prevent hydrolytic degradation of the acid chloride.

  • In-Process Control (IPC) & Validation: Stir the mixture for 2 hours at 20 °C. Validate reaction completion via TLC (Hexane/EtOAc 7:3) or HPLC. The system is self-validating when the acid chloride peak is completely consumed, ensuring no unreacted electrophile carries over.

  • Workup: Halt stirring and allow phase separation. Wash the lower organic layer sequentially with 1M HCl (removes excess amine), saturated NaHCO₃, and brine.

  • Isolation: Concentrate the organic layer under reduced pressure to 2 volumes. Induce crystallization by adding Heptane (5 vol). Filter and dry the white solid.

Protocol B: Catalytic Hydrogenation to Hydrochloride Salt

Reagents: 4-Cyano-N-cyclopropylbenzamide (1.0 eq), 10% Pd/C (5 wt%), 1.25 M Methanolic HCl (1.5 eq), Hydrogen gas, Methanol (15 vol).

  • Autoclave Loading: Charge a high-pressure autoclave with 4-cyano-N-cyclopropylbenzamide and methanol. Stir to dissolve, then add the methanolic HCl.

  • Catalyst Charging: Carefully charge the 10% Pd/C under a strict blanket of argon. Safety Note: Dry Pd/C is highly pyrophoric in the presence of methanol vapors.

  • Pressurization: Seal the autoclave. Purge the headspace with nitrogen (3x 2 bar), followed by hydrogen gas (3x 2 bar). Pressurize the vessel to 5 bar (75 psi) with H₂ and heat the jacket to 40 °C.

  • In-Process Control (IPC) & Validation: Monitor the hydrogen mass flow meter. The reaction acts as a self-validating system; the cessation of hydrogen uptake (typically 4–6 hours) indicates complete reduction of both the nitrile and the aldimine intermediate.

  • Filtration: Vent the hydrogen safely and purge with nitrogen. Filter the crude mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with hot methanol (2 vol).

  • Crystallization: Concentrate the filtrate to 3 volumes. Slowly add cold ethyl acetate (10 vol) to precipitate the hydrochloride salt. Filter, wash with cold ethyl acetate, and dry in a vacuum oven at 45 °C.

Quantitative Data Presentation

To demonstrate the causality behind the selected hydrogenation parameters, Table 1 summarizes the process optimization data. The addition of HCl is the critical variable that shifts the product profile from a mixture of amines to a highly pure primary amine salt.

Table 1: Optimization of Nitrile Hydrogenation Parameters
EntryCatalystSolvent / AdditivePressure (bar)Conversion (%)1° Amine Yield (%)2° Amine Impurity (%)
110% Pd/CMeOH (No Additive)5>994552
2Raney NiMeOH / NH₃ (aq)10>998215
310% Pd/C MeOH / 1.5 eq HCl 5 >99 94 <1
410% Pd/CMeOH / 1.5 eq HCl28580<1

Note: Entry 3 represents the optimized scalable conditions. The data clearly validates that the HCl additive is mandatory for trapping the primary amine and suppressing dimerization.

References

  • Kondo, H.; Itami, K.; Yamaguchi, J. "Synthesis of Aryl Cyclopropylamines." Chemical Science, 2017, 8, 3799-3803. URL:[Link]

  • Garduño, J. A.; García, J. J. "Non-Pincer Mn(I) Organometallics for the Selective Catalytic Hydrogenation of Nitriles to Primary Amines." ACS Omega, 2018, 3, 12, 16813–16823. URL:[Link]

  • Wang, C. et al. "Recent Advances of Pd/C-Catalyzed Reactions." Catalysts, 2021, 11(9), 1089. URL:[Link]

Sources

Method

Application Note: Formulation Strategies for Dosing 4-(aminomethyl)-N-cyclopropylbenzamide Hydrochloride in Murine Models

Executive Summary & Physicochemical Profiling As a Senior Application Scientist, developing a robust preclinical dosing strategy requires moving beyond generic recipes to understand the thermodynamic and physiological fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

As a Senior Application Scientist, developing a robust preclinical dosing strategy requires moving beyond generic recipes to understand the thermodynamic and physiological forces governing your active pharmaceutical ingredient (API).

4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride (CAS: 675112-85-3; MW: 226.7 g/mol ) is a highly polar, low-molecular-weight building block and chemical probe. It features a primary aminomethyl group (acting as a weak base, pKa ~9.5) and a secondary cyclopropyl amide. Because it is supplied as a hydrochloride (HCl) salt, it possesses excellent thermodynamic aqueous solubility. However, this physicochemical profile introduces specific in vivo challenges:

  • pH Depression: Dissolving an HCl salt in unbuffered water significantly lowers the solution's pH. Intravenous (IV) administration of acidic solutions (pH < 4.5) in mice rapidly induces phlebitis, hemolysis, and tail necrosis[1].

  • Intestinal Precipitation: While the protonated amine is highly soluble in the acidic stomach, transit into the alkaline murine duodenum (pH ~6.5–7.0) increases the free-base fraction. At high oral doses, this can cause transient micro-precipitation, leading to erratic absorption and high inter-subject pharmacokinetic (PK) variability[2].

To ensure high-quality, reproducible PK and pharmacodynamic (PD) data, the formulation must actively mitigate these risks through precise vehicle engineering.

Formulation Causality & Vehicle Selection

The Intravenous (IV) Strategy: Buffered Isotonicity

For IV dosing, the formulation must be a true, optically clear solution. Because of the API's intrinsic solubility, co-solvents (like DMSO or PEG400) are unnecessary and should be avoided to prevent vehicle-induced toxicity[3]. Instead, the causality of the IV formulation focuses on acid neutralization . We utilize 1X Phosphate-Buffered Saline (PBS) to buffer the liberated HCl, ensuring the final injectate remains within the physiological tolerance range (pH 5.5–7.4) for murine tail vein administration[4].

The Per Os (PO) Strategy: Viscosity and Wetting

For oral gavage, administering pure aqueous solutions of low-molecular-weight compounds often results in rapid gastric emptying, shunting the drug too quickly into the duodenum[5]. To standardize gastrointestinal transit time, we employ a structured vehicle: 0.5% Methylcellulose (MC) with 0.1% Tween 80 .

  • Causality of MC: Increases the kinematic viscosity of the vehicle, delaying gastric emptying and maximizing mucosal contact time[6].

  • Causality of Tween 80: Acts as a surfactant and wetting agent. If the free-base precipitates in the alkaline intestine, Tween 80 ensures these micro-particles remain uniformly suspended and available for rapid re-dissolution[7].

Quantitative Formulation Parameters

Summarized below are the validated formulation parameters for murine dosing. Adhering to these maximum volumes and concentrations ensures compliance with institutional animal care standards[8].

Administration RouteOptimal VehicleMax API ConcentrationMax Dosing Volume (Mice)Target pHStorage & Stability
Intravenous (IV) 1X PBS5 mg/mL5 mL/kg6.5 – 7.424 hours at 4°C
Per Os (PO) 0.5% MC + 0.1% Tween 8020 mg/mL10 mL/kg5.0 – 7.07 days at 4°C
Intraperitoneal (IP) 0.9% Normal Saline10 mg/mL10 mL/kg5.5 – 7.43 days at 4°C

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to in vivo dosing if a validation checkpoint fails.

Protocol A: Preparation of IV Dosing Solution (2 mg/mL)

Target Dose: 10 mg/kg at 5 mL/kg dosing volume.

  • Weighing: Accurately weigh 20.0 mg of 4-(aminomethyl)-N-cyclopropylbenzamide HCl into a sterile 15 mL glass vial.

  • Dissolution: Add 9.0 mL of sterile 1X PBS (pH 7.4). Vortex vigorously for 2 minutes until the powder is completely dissolved.

  • Volume Adjustment: QS (quantum satis) to exactly 10.0 mL with 1X PBS.

  • VALIDATION CHECKPOINT 1 (pH): Spot 10 µL of the solution onto a high-resolution pH strip.

    • Pass: pH is between 6.0 and 7.4.

    • Fail: pH is < 5.5. The HCl salt has overwhelmed the buffer. Corrective Action: Titrate dropwise with 0.1N NaOH until the pH reaches 6.5. Dosing an acidic solution IV will cause acute animal distress[3].

  • Sterilization: Pass the validated solution through a 0.22 µm PES syringe filter into a sterile, endotoxin-free dosing vial.

Protocol B: Preparation of PO Dosing Suspension (10 mg/mL)

Target Dose: 100 mg/kg at 10 mL/kg dosing volume.

  • Vehicle Preparation: Prepare the base vehicle by dissolving 0.5% (w/v) Methylcellulose (400 cP) in hot double-distilled water, cooling overnight at 4°C to fully hydrate the polymer. Add 0.1% (v/v) Tween 80 and stir until homogenous.

  • API Wetting: Weigh 100.0 mg of the API into a mortar or glass vial. Add 50 µL of pure Tween 80 directly to the powder. Triturate or mix with a spatula to completely coat the API particles, reducing surface tension.

  • Suspension: Gradually add the 0.5% MC vehicle in 2 mL increments, vortexing and sonicating for 30 seconds between each addition, until a final volume of 10.0 mL is reached.

  • VALIDATION CHECKPOINT 2 (Homogeneity): Draw 1 mL of the suspension into a standard 1-mL luer-slip dosing syringe. Hold it against a dark background for 5 minutes.

    • Pass: The suspension remains uniformly cloudy with no visible settling or macroscopic aggregates.

    • Fail: Particles settle rapidly or clog the syringe tip. Corrective Action: The polymer network is insufficiently hydrated or the API is aggregated. Process the formulation with a Polytron homogenizer for 2 minutes at 10,000 RPM[5].

In Vivo Pharmacokinetic Workflow

The following diagram illustrates the logical relationship between the formulation strategy, the murine dosing route, and the downstream bioanalytical workflow.

G API 4-(aminomethyl)-N- cyclopropylbenzamide HCl PO_Veh PO Vehicle 0.5% MC + 0.1% Tween 80 API->PO_Veh Suspend & Wet IV_Veh IV Vehicle 1X PBS (pH 7.4) API->IV_Veh Dissolve & Buffer PO_Dose Oral Gavage (PO) Max 10 mL/kg PO_Veh->PO_Dose Administer IV_Dose Tail Vein (IV) Max 5 mL/kg IV_Veh->IV_Dose Administer Blood Plasma Sampling (Retro-orbital/Submandibular) PO_Dose->Blood GI Absorption IV_Dose->Blood Systemic Circ. Analysis LC-MS/MS Bioanalysis Blood->Analysis Quantify PK

In vivo PK workflow for dosing 4-(aminomethyl)-N-cyclopropylbenzamide HCl in murine models.

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Application

Application Note: Conjugation Techniques for 4-(Aminomethyl)-N-cyclopropylbenzamide Hydrochloride in Medicinal Chemistry

Executive Summary & Rationale In modern medicinal chemistry, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores, PROTACs, and targeted therapeutics. 4-(Aminomethyl)-N-cyclopropylbe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern medicinal chemistry, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores, PROTACs, and targeted therapeutics. 4-(Aminomethyl)-N-cyclopropylbenzamide hydrochloride (CAS: 675112-85-3) is a highly versatile intermediate. It features a reactive primary benzylamine—ideal for conjugation—and a stable secondary cyclopropylamide, a motif frequently utilized to enhance metabolic stability and target-binding affinity.

Because this reagent is supplied as a hydrochloride salt, researchers must employ specific neutralization strategies to liberate the nucleophilic free amine prior to conjugation. This application note details the physicochemical properties, mechanistic causality, and self-validating protocols for the two most critical conjugation workflows: HATU-mediated amide coupling and reductive amination.

Physicochemical Properties & Reactivity Profiling

Understanding the quantitative parameters and reactivity profile of the starting material is the first step in designing a successful conjugation workflow. The primary amine is highly nucleophilic, whereas the secondary amide is sterically hindered and electronically deactivated, allowing for highly chemoselective reactions.

ParameterValue / Description
Chemical Name 4-(Aminomethyl)-N-cyclopropylbenzamide hydrochloride
CAS Number 675112-85-3
Molecular Formula C₁₁H₁₄N₂O · HCl
Molecular Weight 226.70 g/mol (Salt) / 190.24 g/mol (Free Base)
Primary Reactive Site Benzylamine ( −CH2​NH2​ ): Highly nucleophilic upon neutralization.
Inert Site Cyclopropylamide: Stable under standard coupling/reducing conditions.
Solubility Soluble in DMSO, DMF, Methanol, and Water. Poorly soluble in non-polar organics.

Mechanistic Insights into Conjugation Strategies

To achieve high yields and avoid side reactions, experimental choices must be driven by chemical causality rather than rote procedure.

Strategy A: Amide Bond Formation (HATU/DIPEA)

Amide bond formation is a fundamentally important reaction in organic synthesis, typically mediated by coupling reagents to prevent the high-temperature degradation of substrates[1]. We select HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over standard EDC/NHS due to its superior efficiency. HATU generates a highly electrophilic HOAt (1-hydroxy-7-azabenzotriazole) active ester, which accelerates the nucleophilic attack by the benzylamine.

Causality of the Base: The addition of N,N-diisopropylethylamine (DIPEA) serves a dual purpose. First, it neutralizes the HCl salt of the benzylamine, converting it from an inert ammonium ion ( −NH3+​ ) to an active nucleophile ( −NH2​ ). Second, it acts as a proton scavenger to drive the catalytic coupling cycle forward.

Strategy B: Reductive Amination (STAB)

Reductive amination converts the primary benzylamine into a secondary amine via an imine intermediate. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice. It is a general, mild, and selective reducing agent that outperforms sodium cyanoborohydride (NaBH₃CN) by avoiding highly toxic cyanide byproducts while offering superior chemoselectivity[2]. STAB selectively reduces the protonated iminium ion without reducing the unreacted aldehyde or ketone starting materials.

Workflows and Mechanistic Visualizations

Workflow SM 4-(Aminomethyl)-N- cyclopropylbenzamide HCl Base Neutralization (DIPEA / TEA) SM->Base FreeAmine Free Primary Amine (Active Nucleophile) Base->FreeAmine Path1 Amide Coupling (HATU, R-COOH) FreeAmine->Path1 Path2 Reductive Amination (STAB, R-CHO) FreeAmine->Path2 Path3 Urea Formation (Triphosgene, R-NH2) FreeAmine->Path3 Prod1 Secondary Amide Conjugate Path1->Prod1 Prod2 Secondary Amine Conjugate Path2->Prod2 Prod3 Urea Conjugate Path3->Prod3

Workflow for conjugating 4-(aminomethyl)-N-cyclopropylbenzamide via three distinct pathways.

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) DIPEA DIPEA (Deprotonation) RCOOH->DIPEA Carboxylate Carboxylate Anion DIPEA->Carboxylate HATU HATU Reagent Carboxylate->HATU ActiveEster HOAt Active Ester (Highly Electrophilic) HATU->ActiveEster Amine Free Benzylamine (Nucleophile) ActiveEster->Amine Nucleophilic Attack Product Target Amide Conjugate Amine->Product

Mechanistic pathway of HATU-mediated amide bond formation with the liberated benzylamine.

Step-by-Step Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is designed as a self-validating system to ensure the carboxylic acid is fully activated before the nucleophile is introduced.

Reagents:

  • Carboxylic Acid (R-COOH): 1.0 equivalent

  • HATU: 1.2 equivalents

  • 4-(Aminomethyl)-N-cyclopropylbenzamide HCl: 1.1 equivalents

  • DIPEA: 3.0 equivalents (1 eq for acid, 1 eq for HCl salt, 1 eq excess)

  • Anhydrous DMF: 0.2 M relative to the acid

Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (1.0 eq) dropwise while stirring at room temperature.

  • Self-Validation Checkpoint 1: Observe the solution. A distinct color change to pale yellow indicates the successful formation of the HOAt active ester. Stir for 10 minutes.

  • Nucleophilic Addition: In a separate vial, suspend 4-(aminomethyl)-N-cyclopropylbenzamide HCl (1.1 eq) in a minimal amount of DMF and add DIPEA (2.0 eq) to liberate the free base. Add this solution dropwise to the activated ester mixture.

  • Reaction: Stir the combined mixture at room temperature for 2–4 hours.

  • Self-Validation Checkpoint 2: Analyze a 1 µL aliquot via LC-MS. The reaction is complete when the free amine mass ( m/z 191.1 [M+H]+ ) is fully consumed and the target product mass appears.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Reductive Amination with STAB

This protocol utilizes a stepwise approach to prevent dialkylation and ensure complete imine formation prior to reduction.

Reagents:

  • 4-(Aminomethyl)-N-cyclopropylbenzamide HCl: 1.0 equivalent

  • Target Aldehyde (R-CHO): 1.0 equivalent

  • Sodium Triacetoxyborohydride (STAB): 1.5 equivalents

  • DIPEA: 1.1 equivalents

  • Anhydrous 1,2-Dichloroethane (DCE): 0.2 M

Methodology:

  • Imine Formation: Suspend the amine HCl salt (1.0 eq) in anhydrous DCE. Add DIPEA (1.1 eq) to generate the free amine. Add the target aldehyde (1.0 eq).

  • Pre-incubation: Stir the mixture at room temperature for 1–2 hours to allow for complete imine/iminium formation. (Note: Do not add acetic acid, as the inherent acidity of the starting material and the reactivity of aldehydes do not require it)[2].

  • Self-Validation Checkpoint 1: Dilute a 5 µL aliquot in methanol and inject into the MS. Look for the imine intermediate mass ( [M+H]+ = Mass of Amine + Mass of Aldehyde - 18 Da).

  • Reduction: Add STAB (1.5 eq) portion-wise over 5 minutes to control any mild exotherm. Stir the opaque suspension at room temperature for 12 hours.

  • Workup: Quench the reaction slowly with saturated aqueous NaHCO₃.

  • Self-Validation Checkpoint 2: Vigorous bubbling (hydrogen gas evolution) confirms the destruction of excess unreacted STAB, validating that the reducing agent was active throughout the reaction. Extract with DCM, dry over MgSO₄, and concentrate.

Analytical Validation Strategies

To definitively prove the success of the conjugation, utilize the following analytical markers:

  • LC-MS: The starting material exhibits a strong [M+H]+ peak at m/z 191.1. In both protocols, the disappearance of this peak is the primary indicator of conversion.

  • ¹H-NMR (DMSO-d₆): The benzylic protons ( −CH2​−N ) of the starting material appear as a singlet or broad multiplet near 3.8–4.0 ppm. Upon amide bond formation (Protocol 1), these protons typically shift downfield to ~4.3–4.5 ppm due to the electron-withdrawing nature of the newly formed carbonyl group.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

  • Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Catalytic amide formation from non-activated carboxylic acids and amines. Chemical Society Reviews, 43, 2714-2742. Available at:[Link]

Sources

Method

Comprehensive Application Notes and Protocols for 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride

Introduction This document provides a detailed guide for researchers, scientists, and drug development professionals on the handling, synthesis, and potential in vitro applications of 4-(aminomethyl)-N-cyclopropylbenzami...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This document provides a detailed guide for researchers, scientists, and drug development professionals on the handling, synthesis, and potential in vitro applications of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride. This compound belongs to the N-substituted benzamide class, a scaffold known for a wide range of biological activities.[1][2] Given the presence of the cyclopropylamide moiety, which is found in various biologically active molecules, this compound represents a candidate for screening in drug discovery programs.[3] This guide is designed to provide both the foundational chemical data and the practical laboratory protocols necessary to work with this compound safely and effectively.

It is important to note that while the chemical properties and a proposed synthesis are detailed herein, the specific biological target and mechanism of action for 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride have not been extensively reported in publicly available literature. Therefore, the application notes focus on establishing a framework for initial in vitro screening to elucidate its potential biological activities.

Part 1: Compound Characterization and Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research.

Compound Details:

PropertyValueSource
Chemical Name 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride[4]
CAS Number 675112-85-3[4]
Molecular Formula C₁₁H₁₅ClN₂ON/A
Molecular Weight 226.71 g/mol N/A
Structure Chemical structure of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochlorideN/A

Part 2: Safety, Handling, and Storage

Prioritizing safety is paramount when working with any chemical compound. The following guidelines are based on the known hazard classifications for this compound.

Hazard Identification:

Based on available data, 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Skin Irritation: Causes skin irritation.[4]

  • Eye Irritation: Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves prior to use.[5]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.

  • Respiratory Protection: If handling the solid compound outside of a certified fume hood, a NIOSH-approved respirator for dust is recommended.[6]

Handling Procedures:

  • All handling of the solid compound should be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation risk.[7]

  • Avoid generating dust.[6]

  • Wash hands thoroughly after handling.[8]

  • Ensure an eyewash station and safety shower are readily accessible.[7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

  • Keep away from incompatible materials such as strong oxidizing agents.[10]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Part 3: Proposed Synthesis Protocol

  • Boc Protection of the amine in 4-(aminomethyl)benzoic acid.

  • Amide Coupling of the resulting carboxylic acid with cyclopropylamine.

  • Boc Deprotection to yield the final hydrochloride salt.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Boc Deprotection A 4-(aminomethyl)benzoic acid B 4-((tert-butoxycarbonylamino)methyl)benzoic acid A->B (Boc)2O, NaHCO3 THF/Water, RT C tert-butyl (4-(cyclopropylcarbamoyl)benzyl)carbamate B->C Cyclopropylamine, EDC, HOBt, DIPEA DMF, 0°C to RT D 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride C->D 4M HCl in Dioxane RT

Caption: Proposed three-step synthesis of the target compound.

Step-by-Step Protocol:

Step 1: Synthesis of 4-((tert-butoxycarbonylamino)methyl)benzoic acid

This step protects the primary amine to prevent it from interfering with the subsequent amide coupling reaction.

  • Dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.[12]

  • Add sodium bicarbonate (NaHCO₃, 3.0 eq) to the solution.[13]

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 2.0 eq) in THF.[13]

  • Stir the mixture at room temperature for 12-16 hours.

  • After the reaction is complete (monitored by TLC), acidify the solution to pH ~3 with 1M HCl.[12][13]

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected product.[13]

Step 2: Synthesis of tert-butyl (4-(cyclopropylcarbamoyl)benzyl)carbamate

This is an amide bond formation reaction using standard coupling reagents.

  • Dissolve 4-((tert-butoxycarbonylamino)methyl)benzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • Add 1-hydroxybenzotriazole (HOBt, 1.5 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq).[14]

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture.[14]

  • Add cyclopropylamine (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride

This final step removes the Boc protecting group to yield the desired hydrochloride salt.

  • Dissolve the product from Step 2 (1.0 eq) in a minimal amount of a suitable solvent like dioxane or methanol.

  • Add a 4M solution of HCl in dioxane (excess, e.g., 5-10 eq).[15]

  • Stir the mixture at room temperature for 30 minutes to 2 hours.[15] The reaction progress can be monitored by TLC.

  • The deprotection mechanism involves protonation of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine, which is then protonated by HCl.[16][17]

  • The hydrochloride salt may precipitate from the solution. If so, it can be collected by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization or trituration with a suitable solvent like diethyl ether to afford the final product as a solid.

Part 4: Solution Preparation for In Vitro Assays

Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in biological assays.

Recommended Solvent and Storage:

For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. Stock solutions should be stored at -20°C or -80°C to ensure long-term stability. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Protocol for a 10 mM Stock Solution in DMSO:

  • Calculation:

    • Molecular Weight (MW) = 226.71 g/mol

    • To make 1 mL of a 10 mM solution:

      • Mass (mg) = 10 mmol/L * 0.001 L * 226.71 g/mol * 1000 mg/g = 2.27 mg

  • Procedure:

    • Tare a clean, dry microcentrifuge tube or vial on an analytical balance.

    • Carefully weigh 2.27 mg of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride into the tared container.

    • Add 1 mL of anhydrous DMSO to the container.

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used if necessary.

    • Label the container with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • Store at -20°C or -80°C.

Part 5: Application Notes for In Vitro Biological Evaluation

While the specific biological target of this compound is not yet defined, its structural class suggests potential as an anticancer, antimicrobial, or anti-inflammatory agent.[1][2][18][19] The following protocols provide a general framework for initial screening.

A. Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine if the compound has an effect on cell proliferation.

G A Seed cells in 96-well plate B Treat with compound (serial dilutions) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 1-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Read absorbance at 570 nm F->G

Caption: Workflow for a standard MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells (e.g., a cancer cell line like MCF-7 or a normal cell line for toxicity comparison) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[1]

  • Compound Treatment: Prepare serial dilutions of the 10 mM stock solution in the appropriate cell culture medium. Add these dilutions to the wells, ensuring to include a vehicle control (DMSO at the same final concentration as the highest compound dose).[1]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[1]

  • MTT Addition: Add MTT reagent to each well and incubate for 1-4 hours, allowing viable cells to form formazan crystals.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

B. Enzyme Inhibition Assay (Hypothetical Target)

Many N-substituted benzamides are known to be enzyme inhibitors (e.g., HDAC inhibitors).[19] The following is a general protocol for a fluorometric or colorimetric enzyme inhibition assay.

G A Add buffer, enzyme, and compound to 96-well plate B Pre-incubate A->B C Add substrate to initiate reaction B->C D Incubate at optimal temperature C->D E Stop reaction (if necessary) D->E F Read signal (fluorescence, absorbance, or luminescence) E->F

Caption: General workflow for an in vitro enzyme inhibition assay.

Detailed Protocol:

  • Assay Setup: In a 96-well plate, add the assay buffer, the target enzyme, and various concentrations of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride. Include a positive control inhibitor and a vehicle control (DMSO).

  • Pre-incubation: Gently mix and pre-incubate the plate to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the enzyme's substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a set period.

  • Signal Detection: Measure the signal (fluorescence, absorbance, or luminescence) using a plate reader. The signal is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Part 6: Conclusion

4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride is a compound with potential for biological activity based on its chemical structure. This guide provides a comprehensive starting point for its safe handling, synthesis, and initial in vitro screening. The proposed synthetic route is based on reliable and well-documented chemical transformations. The suggested in vitro assays offer a clear path to begin elucidating the biological effects of this molecule. It is through such systematic evaluation that the therapeutic potential of novel chemical entities can be uncovered.

References

  • Ley, S. V., & Leach, A. G. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Reeves, J. T., et al. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 8(6), 876-880. [Link]

  • Butt, N. A., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 17(10), 11577-11588. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • NextSDS. 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride — Chemical Substance Information. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Mitchell, S. A., et al. (2009). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 13(2), 310–314. [Link]

  • PureSynth. 4-[(Tert-Butoxycarbonylamino)Methyl]Benzoic Acid 98.0%(HPLC). [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information - Design, Synthesis and Biological Evaluation of 4'-Demethyl-4-Deoxypodophyllotoxin Derivatives as Novel Tubulin and Histone Deacetylase Dual Inhibitors. [Link]

  • Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. [Link]

  • Schem.jp. SDS. [Link]

  • Niewiadomy, A., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(5), 943–950. [Link]

  • Lee, T. H., et al. (2024). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. Bioorganic & Medicinal Chemistry Letters, 110, 129884. [Link]

  • Nakatani & Co., Ltd. (2022, December 15). Material Safety Data Sheet. [Link]

  • Kumar, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 033. [Link]

  • BASF. (2025, January 31). Safety data sheet. [Link]

  • Kao Chemicals. (2021, March 29). Material Safety Data Sheet. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet. [Link]

  • Google Patents.
  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

  • Li, Y., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(16), 11365–11387. [Link]

  • The Distant Reader. DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. [Link]

  • Scherkenbeck, J. (2014). Cyclodepsipeptides: A Rich Source of Biologically Active Compounds for Drug Research. Molecules, 19(8), 12366-12403. [Link]

  • EXCLI Journal. Original article: INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor solubility of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride in DMSO and organic solvents

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-(aminomethyl)-N-cyclopropylbenzamide hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you overcome these common hurdles and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Here we address the foundational questions regarding the solubility behavior of this compound.

Q1: Why is 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride poorly soluble in 100% DMSO, especially at high concentrations?

A: This is a counterintuitive but common issue. The "hydrochloride" part of the name is key. The molecule is a salt, formed from a weakly basic parent compound and hydrochloric acid. In its solid, crystalline salt form, it possesses a highly stabilized lattice structure due to strong ionic interactions. DMSO, while a powerful polar aprotic solvent, may not be sufficient on its own to overcome this lattice energy, leading to poor initial dissolution. Furthermore, any absorbed water in non-anhydrous DMSO can create localized environments that are less favorable for the non-polar regions of the molecule, contributing to solubility issues.[1][2]

Q2: The compound is a salt, so shouldn't it be soluble in aqueous solutions? Why does it precipitate when I add my DMSO stock to my cell culture media or PBS?

A: This is a classic "solvent-shift" precipitation event. While the hydrochloride salt form enhances solubility in acidic aqueous conditions, the parent molecule (the free base) is significantly more hydrophobic. When you introduce the concentrated DMSO stock into a neutral or near-neutral aqueous buffer (like PBS at pH 7.4), two things happen:

  • The organic compound, which was stable in the DMSO environment, is suddenly in a highly aqueous and less favorable environment, causing it to "crash out."[3][4]

  • The neutral pH of the buffer deprotonates the aminomethyl group, converting the soluble salt back into its less soluble free base form, further promoting precipitation.[5]

Q3: Can I just heat the solution to get it to dissolve in DMSO or other organic solvents?

A: While gentle warming can be a useful tool, it must be approached with caution. Heating increases the kinetic energy, which can help overcome the activation energy barrier for dissolution. However, many complex organic molecules can degrade at elevated temperatures, especially over extended periods. It is crucial to first attempt dissolution at room temperature with mechanical agitation (vortexing, sonication). If heating is necessary, it should be done gently (e.g., 37-50°C) for a short duration, and the stability of the compound under these conditions should be verified, if possible.

Q4: I've noticed that my DMSO stock solution becomes cloudy or shows precipitate after a few freeze-thaw cycles. What's happening?

A: This is often due to two factors. First, DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere every time the vial is opened. The introduction of water can decrease the solubility of the compound, leading to precipitation.[1] Second, the process of freezing and thawing can create localized concentration gradients and promote crystal nucleation, causing the compound to fall out of solution. A study by researchers at GlaxoSmithKline noted that for some compounds, precipitation was observed even without freeze-thaw cycles, suggesting that the issue is often inherent to the compound's properties at high concentrations.[1][2]

Troubleshooting Guides & Protocols

This section provides structured workflows to address specific solubility challenges you may encounter during your experiments.

Problem 1: Compound Fails to Dissolve in 100% DMSO at the Desired Concentration

If you are unable to achieve your target concentration in pure DMSO, follow this tiered approach.

G cluster_0 start Initial State: Compound will not dissolve in 100% DMSO step1 Strategy 1: Mechanical & Thermal Energy start->step1 Try First step2 Strategy 2: Introduce a Co-Solvent step1->step2 If Fails outcome1 Result: Soluble step1->outcome1 Success step3 Strategy 3: pH Modification (Aqueous Systems) step2->step3 outcome2 Result: Soluble step2->outcome2 Success outcome3 Result: Soluble step3->outcome3 Success

Caption: Tiered workflow for initial compound dissolution.

Strategy 1: Enhance Dissolution with Mechanical and Thermal Energy

  • Causality: This method increases the kinetic energy of the solvent molecules, enhancing their ability to break down the compound's crystal lattice. Sonication uses ultrasonic waves to create micro-cavitations, which provides intense local agitation to facilitate dissolution.

  • Step-by-Step Protocol:

    • Add the weighed 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride to a sterile vial.

    • Add the required volume of anhydrous DMSO.

    • Vortex vigorously for 2-3 minutes.

    • If not fully dissolved, place the vial in a bath sonicator for 10-15 minutes. Check for dissolution.

    • If still not dissolved, warm the solution in a water bath at 37°C for 10-20 minutes, with intermittent vortexing.

    • Allow the solution to cool to room temperature to ensure it remains stable and does not precipitate upon cooling.

Strategy 2: Employ a Co-Solvent System

  • Causality: The solubility of a solute is highly dependent on the polarity and hydrogen bonding characteristics of the solvent. By blending DMSO with another compatible organic solvent, you can fine-tune these properties to better match the solute.[6][7] Co-solvents can disrupt the hydrogen bonding network of the primary solvent, which can sometimes create a more favorable environment for the solute.[]

  • Step-by-Step Protocol:

    • Attempt to dissolve the compound in a pre-mixed solvent system. Common co-solvents for DMSO include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or ethanol.

    • Start with a 4:1 (v/v) ratio of DMSO to co-solvent (e.g., 800 µL DMSO + 200 µL DMF).

    • Add the compound to the co-solvent mixture and follow the mechanical agitation steps outlined in Strategy 1.

    • If solubility is still limited, try different ratios (e.g., 1:1).

    • Important: Always run a vehicle control with the same co-solvent mixture in your downstream experiments to account for any biological effects of the solvents.

Solvent System (v/v)Predicted Solubility TrendKey Considerations
100% DMSOModerateMay require energy input; risk of precipitation.
80% DMSO / 20% EthanolModerate to GoodEthanol can form hydrogen bonds, potentially aiding solubility. Lower toxicity for cell-based assays.
80% DMSO / 20% DMFGood to ExcellentDMF is a strong polar aprotic solvent, often effective for amides. Ensure compatibility with your assay.
Problem 2: Precipitation When Diluting DMSO Stock into Aqueous Buffers

This is the most common experimental challenge. The goal is to transition the compound from a high-concentration organic environment to a low-concentration aqueous one without it precipitating.

G cluster_0 start Problem: Precipitation upon aqueous dilution step1 Method 1: Intermediate Dilution start->step1 Easiest to try step2 Method 2: pH Adjustment of Aqueous Buffer start->step2 Most Chemically Robust step3 Method 3: Use of Surfactants/Excipients start->step3 For Formulation Development end Result: Homogeneous Aqueous Solution step1->end step2->end step3->end

Caption: Decision workflow for preventing aqueous precipitation.

Method 1: Intermediate Dilution

  • Causality: This technique avoids a drastic change in solvent polarity. By first diluting the high-concentration stock into a lower-concentration DMSO solution, you can then add this intermediate solution to the aqueous buffer, which is a less dramatic "shock" to the compound's environment.[4][9]

  • Step-by-Step Protocol:

    • Prepare your high-concentration stock (e.g., 100 mM) in 100% DMSO.

    • Create an intermediate stock by diluting the 100 mM stock 1:10 in 100% DMSO to make a 10 mM solution.

    • Slowly add the 10 mM intermediate stock to your final aqueous buffer (e.g., cell media) while vortexing or stirring to achieve your final working concentration (e.g., 10 µM). This gradual addition to a larger, agitated volume is critical for rapid dispersion.

Method 2: pH Adjustment of the Final Aqueous Buffer

  • Causality: This is a highly effective, chemistry-driven approach. The compound is a hydrochloride salt of a base. Its solubility is highly pH-dependent.[5][10] By lowering the pH of the aqueous buffer (e.g., to pH 4.0-6.0), you ensure the primary amine remains protonated (-CH₂NH₃⁺), making the molecule more polar and significantly more soluble in water.[5]

  • Step-by-Step Protocol:

    • Prepare your standard aqueous buffer (e.g., PBS or cell culture media without bicarbonate).

    • Monitor the pH of the buffer with a calibrated pH meter.

    • Slowly add drops of dilute HCl (e.g., 0.1 M HCl) until the desired pH (e.g., pH 5.0) is reached.

    • Sterile-filter the pH-adjusted buffer if it is for cell culture use.

    • You can now dilute your DMSO stock directly into this acidic buffer with a much lower risk of precipitation.

    • Critical Note: Ensure that the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity). Always include a pH-matched vehicle control.

Method 3: Use of Surfactants or Other Excipients

  • Causality: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble compound can be encapsulated within the hydrophobic core, effectively keeping it "dissolved" in the bulk aqueous phase.[11]

  • Step-by-Step Protocol:

    • Prepare your aqueous buffer.

    • Add a small amount of a non-ionic surfactant, such as Tween® 80 (to a final concentration of 0.1-0.5%) or Pluronic® F-68 (to 0.05-0.2%).

    • Ensure the surfactant is fully dissolved.

    • Add your DMSO stock to this surfactant-containing buffer.

    • As with other methods, verify that the concentration of surfactant used does not interfere with your assay.

References

  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?[Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]

  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. [Link]

  • NextSDS. (n.d.). 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride — Chemical Substance Information. [Link]

  • ResearchGate. (2014, April 7). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?[Link]

  • PubChem. (n.d.). 4-(Aminomethyl)benzamide hydrochloride. National Center for Biotechnology Information. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Xu, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Al-Kasas, A., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutical Sciences. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Journal of Pharmaceutical Investigation. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 4-(aminomethyl)-N-cyclopropylbenzamide Hydrochloride

Welcome to the Technical Support Center for handling, storing, and troubleshooting 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride (CAS: 675112-85-3). This compound is a critical building block and API intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling, storing, and troubleshooting 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride (CAS: 675112-85-3). This compound is a critical building block and API intermediate characterized by a primary amine (stabilized as a hydrochloride salt) and a cyclopropylbenzamide linkage.

This guide is designed for researchers and drug development professionals. It moves beyond basic storage instructions to explain the causality behind degradation mechanisms, providing self-validating protocols to ensure absolute scientific integrity during your workflows.

Mechanistic Causality of Degradation

To prevent degradation, you must first understand the thermodynamic and kinetic drivers that compromise the structural integrity of this molecule.

  • Hygroscopicity & Micro-Hydrolysis: Amine hydrochloride salts are inherently hygroscopic. When exposed to atmospheric humidity, moisture sorption creates a microscopic aqueous layer on the crystal surface. The dissolution of the HCl salt into this layer creates a localized, highly acidic micro-environment. This acidic micro-solvent drastically lowers the activation energy required for the cleavage of the benzamide bond, leading to hydrolysis into 4-(aminomethyl)benzoic acid and cyclopropylamine[1][2].

  • Oxidative Electron Transfer: While the hydrochloride salt form protects the primary amine better than a free-base form, it exists in a dynamic equilibrium. Trace transition metals (e.g., Cu(II), Fe(III)) from manufacturing equipment or prolonged exposure to atmospheric oxygen can catalyze a single-electron transfer from the amine. This generates an iminium radical intermediate that rapidly reacts with ambient O2​ to form N-oxides or colored oligomeric species[3].

  • Photolytic Cleavage: The benzamide aromatic system absorbs UV light, which can initiate radical-mediated degradation pathways, leading to the discoloration of the powder and loss of assay purity[4].

DegradationPathways API 4-(aminomethyl)-N- cyclopropylbenzamide HCl Moisture Moisture Sorption (Micro-solvent effect) API->Moisture Hygroscopicity Oxidation Oxygen / Trace Metals (Electron Transfer) API->Oxidation Aerobic Exposure Light UV/Vis Light (Radical Initiation) API->Light Improper Storage Hydrolysis Amide Hydrolysis (Cleavage to Benzoic Acid & Cyclopropylamine) Moisture->Hydrolysis Localized pH shift N_Oxide Amine Oxidation (Iminium Ions / N-Oxides) Oxidation->N_Oxide ROS generation Photolysis Photolytic Degradation (Aromatic Ring Cleavage) Light->Photolysis Photon absorption

Mechanistic degradation pathways of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride.

Troubleshooting Guide: Diagnostic Signals

If you suspect your batch has degraded, use the following quantitative diagnostic table to identify the specific degradation pathway and implement the correct corrective action.

Degradation PathwayAnalytical Signal (LC-MS / HPLC)Physical ObservationCausalityCorrective Action
Amide Hydrolysis Appearance of m/z 152 (benzoic acid derivative) and m/z 58 (cyclopropylamine).Loss of crystalline structure (deliquescence or clumping).Moisture sorption creates an acidic micro-solvent, catalyzing amide cleavage[2].Store with indicating silica gel; maintain ambient humidity <20% during handling.
Amine Oxidation +16 Da mass shift (m/z 207) indicating N-oxide formation.Yellowing or browning of the previously white powder.Atmospheric O2​ initiates radical electron transfer at the primary amine[3].Purge container headspace with Argon; use deoxygenated solvents for assays.
Photolytic Cleavage Multiple uncharacterized peaks; loss of parent m/z 191 area.Slight discoloration (often pink/brown hues).UV photons provide energy to cleave the aromatic-amide bonds[4].Store exclusively in opaque or amber glass containers.

Self-Validating Experimental Protocols

To ensure the reliability of your data, do not rely on assumptions. Implement these self-validating protocols to establish stability and optimize storage.

Protocol A: Establishing a Stability-Indicating LC-MS Workflow

Before utilizing the compound in critical assays, you must validate that your HPLC/LC-MS method can successfully resolve the parent compound from its degradation products.

  • Preparation: Dissolve 1.0 mg/mL of the API in a 50:50 Methanol:Water mixture.

  • Aliquoting & Stressing:

    • Acidic Stress: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours[1].

    • Basic Stress: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours[1].

    • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2​O2​ . Incubate at 60°C for 4 hours in the dark to prevent secondary photo-oxidation[4].

  • Neutralization: Neutralize acidic/basic samples with equimolar NaOH/HCl to arrest degradation prior to injection.

  • Analysis: Inject stressed samples into the LC-PDA-MS system.

  • Self-Validation Check (Critical): Calculate the Mass Balance . The sum of the integrated peak areas of the parent compound and all degradant peaks must equal 95–105% of the unstressed control area. If the mass balance fails (e.g., <90%), secondary degradation into volatile compounds or column-retained polymers has occurred, and you must repeat the protocol using milder stress conditions (e.g., 40°C).

Protocol B: Moisture-Free Aliquoting and Storage

Repeated opening of a bulk container introduces atmospheric moisture, driving the micro-hydrolysis cascade. Use this workflow to prepare the compound for multi-year storage.

  • Desiccation: Place the bulk powder in a vacuum oven over P2​O5​ at 40°C for 24 hours to remove surface moisture.

  • Environmental Control: Transfer the dried powder immediately to a glove box purged with Argon (Relative Humidity < 5%).

  • Aliquoting: Weigh single-use aliquots (e.g., 5–10 mg) into amber glass vials. Causality: Single-use aliquots prevent the repeated temperature cycling and atmospheric exposure that drive condensation and subsequent hydrolysis.

  • Sealing: Purge the headspace of each vial with Argon, seal tightly with PTFE-lined caps, and wrap the caps with Parafilm.

  • Storage: Store at -20°C in a secondary container filled with indicating silica gel.

  • Self-Validation Check: Perform a Karl Fischer (KF) titration on one "mock" vial after 7 days of storage. The water content must be < 0.5% w/w. If it is higher, your sealing process is compromised.

StorageWorkflow QC Initial QC (LC-MS, KF Titration) Dry Desiccation (Vacuum Oven, 40°C) QC->Dry Aliquot Aliquoting (Amber Vials) Dry->Aliquot Inert Argon Purge (Displace O2/H2O) Aliquot->Inert Seal PTFE Sealing & Parafilm Inert->Seal Store Storage at -20°C (with Silica Gel) Seal->Store Validate Validation (T=6mo Purity >99%) Store->Validate

Self-validating workflow for processing and storing hygroscopic amine hydrochlorides.

Frequently Asked Questions (FAQs)

Q: Why did my solid sample turn slightly yellow after a few months of storage? A: Yellowing is a classic visual indicator of primary amine oxidation. Even in the hydrochloride salt form, trace amounts of the free base exist. Exposure to atmospheric oxygen or trace metals initiates radical formation, leading to N-oxides or colored imine dimers[3]. To prevent this, ensure the headspace of your storage vial is purged with an inert gas (Argon/Nitrogen).

Q: Can I prepare a bulk stock solution in Water or DMSO and store it at -80°C? A: It is highly discouraged. Storing the compound in water, even frozen, exposes the benzamide linkage to hydrolytic cleavage over time due to localized pH shifts during the freeze-thaw concentration effect[1]. DMSO is also problematic as it can act as a mild oxidant over extended periods, degrading the primary amine. Always prepare fresh solutions from single-use solid aliquots.

Q: Is the cyclopropyl group at risk of ring-opening during standard storage? A: No. Cyclopropyl rings require highly specific, extreme conditions (e.g., strong Lewis acids, transition metal catalysts, or extreme thermal stress) to undergo ring-opening. During standard long-term storage or even forced degradation, the amide linkage and the primary amine will degrade long before the cyclopropyl ring is compromised.

Q: How does the pH of my assay buffer affect the stability of the compound? A: The compound is most stable at a neutral pH (6.0–8.0). Because it contains a benzamide linkage, strong acidic conditions will protonate the amide oxygen, making the carbonyl carbon highly electrophilic and susceptible to water attack. Conversely, strong basic conditions will deprotonate the water/hydroxide, creating a strong nucleophile that directly attacks the amide[1]. Maintain buffered neutral conditions to maximize half-life during in vitro assays.

References

  • Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. ACS Applied Polymer Materials. URL:[Link]

  • Multiple Roles of Cu(II) in Catalyzing Hydrolysis and Oxidation of β-Lactam Antibiotics. Environmental Science & Technology. URL:[Link]

  • Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. PMC - NIH. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatographic Separation for 4-(aminomethyl)-N-cyclopropylbenzamide Hydrochloride

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with 4-(aminomethyl)-N-cyclopropylbenzamide hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride —a highly polar, basic building block frequently utilized in active pharmaceutical ingredient (API) synthesis.

Because this compound features a primary aminomethyl group (pKa ~9.5) and is formulated as a hydrochloride salt, it defies standard reversed-phase (RP) retention strategies. It is prone to eluting in the void volume and exhibiting severe peak tailing due to secondary interactions with the stationary phase[1]. This guide synthesizes field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you achieve baseline resolution and robust quantification.

Part 1: Diagnostic FAQs – Troubleshooting Chromatographic Failures

Q1: Why is my main peak eluting at the void volume (k' < 1) on a standard C18 column?

The Causality: At a neutral or slightly acidic pH, the primary amine on the 4-(aminomethyl) group is fully protonated (cationic). Standard C18 columns rely on hydrophobic partitioning. A fully ionized, highly polar molecule lacks the hydrophobicity required to partition into the C18 alkyl chains, causing it to wash out with the solvent front. The Solution: You must alter the retention mechanism. Either use Ion-Pairing Chromatography (IPC) by adding an anionic reagent like Trifluoroacetic Acid (TFA) to form a neutral, more lipophilic complex, or switch to Hydrophilic Interaction Liquid Chromatography (HILIC) , which retains analytes based on polar partitioning into a water-enriched layer on the silica surface[2].

Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0). What is the chemical mechanism behind this, and how do I fix it?

The Causality: Peak tailing in basic compounds is rarely a physical column issue; it is a chemical interaction. While your amine is positively charged, older or poorly end-capped silica columns contain residual silanol groups (Si-OH). Above pH 3.0, these silanols deprotonate into negatively charged silanolate ions (Si-O⁻). The electrostatic attraction between your protonated amine and the silanolate creates a strong, secondary ion-exchange retention mechanism, causing the peak to drag and tail[3],[4]. The Solution: You must eliminate the electrostatic attraction. Lower the mobile phase pH to ≤ 2.5 to fully protonate and neutralize the silanols[5]. Additionally, use a high-purity, base-deactivated (Type B) silica column with dense end-capping to sterically shield any remaining silanols[4].

Q3: How do I resolve the API from the dimer impurity, Bis(4-(N-cyclopropylcarbamoyl)benzyl)amine?

The Causality: This dimer is a secondary amine byproduct formed during the catalytic hydrogenation of the nitrile starting material. Because it contains two bulky aromatic systems, it is significantly more lipophilic than the monomeric API but retains strong basicity. The Solution: Adjust the gradient slope. A shallower gradient (e.g., 0.5% B/min) in the 20-40% organic range will exploit the lipophilic difference. Switching the organic modifier from Acetonitrile to Methanol can also alter selectivity by introducing hydrogen-bond donor capabilities, which interact differently with the secondary amine of the dimer compared to the primary amine of the API.

Part 2: Visualizing the Chromatographic Challenges

To effectively troubleshoot, we must visualize both the chemical interactions occurring inside the column and the logical workflow for method optimization.

SilanolInteraction A Basic Amine (API) (Protonated, +) B Residual Silanol (Deprotonated, -) A->B pH > 3.0 E End-capped / Base-deactivated Silica Column A->E Steric Shielding F Low pH Mobile Phase (Protonates Silanols) A->F Neutralizes Silanols C Strong Ion-Exchange Interaction B->C D Peak Tailing & Broadening C->D G Symmetrical Peak Shape E->G F->G

Mechanism of silanol-induced peak tailing and optimization strategies for basic amines.

TroubleshootingWorkflow Start Issue: Poor Separation or Peak Shape Q1 Main peak eluting at void volume? Start->Q1 Q2 Severe peak tailing (As > 1.5)? Q1->Q2 No A1 Switch to HILIC or Ion-Pairing RP-HPLC Q1->A1 Yes A2 Lower pH < 3.0 or Use Competitor Base Q2->A2 Yes A3 Optimize Gradient & Organic Modifier Q2->A3 No

Decision tree for troubleshooting retention and peak shape issues of polar basic compounds.

Part 3: Quantitative Data & Impurity Profiling

Understanding the structural traits of the synthesis impurities dictates the choice between RP-HPLC and HILIC. Below is a summary of expected relative retention times (RRT) based on the polarity and ionization state of each compound.

Table 1: Impurity Profiling and Expected Relative Retention Times (RRT)

Impurity NameOrigin / Structural TraitRRT (RP-HPLC, pH 2.0)RRT (HILIC, pH 3.0)
4-(aminomethyl)benzoic acid Hydrolysis degradant (Amphoteric)~0.40~1.80
4-(aminomethyl)-N-cyclopropylbenzamide Target API (Primary Amine) 1.00 1.00
N-cyclopropyl-4-(hydroxymethyl)benzamide Reduction byproduct (Neutral, Polar)~1.50~0.60
Dimer Impurity Side reaction (Secondary Amine, Bulky)~2.20~1.20
4-cyano-N-cyclopropylbenzamide Starting Material (Neutral, Lipophilic)~3.50~0.30

Note: In HILIC, the elution order is generally reversed compared to RP-HPLC. The most polar compounds are retained the longest[2].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must verify its own success before sample analysis begins. Below are two field-proven methodologies.

Protocol A: Ion-Pairing Reversed-Phase (RP-HPLC) Workflow

Best for: Routine purity analysis and resolving lipophilic impurities (e.g., the dimer and starting material).

Mechanistic Rationale: By utilizing 0.1% TFA, we achieve two goals simultaneously: the low pH (~2.0) neutralizes acidic silanols to prevent tailing[3],[5], and the trifluoroacetate anion pairs with the protonated amine to form a hydrophobic complex, artificially increasing retention on the C18 phase.

Step-by-Step Methodology:

  • Column Selection: Install a Type B, heavily end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm particle size) capable of withstanding low pH.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold to focus the polar amine).

    • 2-20 min: 5% to 60% B (Linear ramp to elute the bulky dimer and nitrile).

    • 20-25 min: 60% to 95% B (Column wash).

  • Flow Rate & Temperature: 1.0 mL/min at 35°C (elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening peaks).

  • System Suitability Test (Self-Validation): Inject a 0.1 mg/mL standard of the API.

    • Acceptance Criteria: The capacity factor ( k′ ) must be ≥2.0 (ensuring it is well separated from the void volume). The USP Tailing Factor ( As​ ) must be ≤1.5 . If As​>1.5 , column end-capping is degraded; replace the column.

Protocol B: HILIC Method Development for Enhanced Polar Retention

Best for: Quantifying highly polar degradants like 4-(aminomethyl)benzoic acid that co-elute with the void in RP-HPLC.

Mechanistic Rationale: HILIC utilizes a polar stationary phase and a highly organic mobile phase. Water from the mobile phase forms an immobilized layer on the silica surface. The polar aminomethyl group partitions into this aqueous layer, providing massive retention without the need for ion-pairing reagents[2].

Step-by-Step Methodology:

  • Column Selection: Install an Amide-bonded or bare silica HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. (Buffer is strictly required in HILIC to control the electrostatic state of the silica and analyte).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0-10 min: 90% B down to 50% B. (Note: HILIC gradients run backwards compared to RP-HPLC; decreasing organic increases elution strength).

  • Equilibration (Critical Step): HILIC columns require extensive equilibration to form the aqueous layer. Flush with starting conditions (90% B) for a minimum of 20 column volumes (CV) prior to the first injection.

  • System Suitability Test (Self-Validation): Perform 5 replicate injections of the API standard.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) of the retention time must be ≤1.0% . If RSD > 1.0%, the aqueous layer is unstable; increase your equilibration time by 10 CVs.

Part 5: References

The methodologies and mechanistic principles detailed in this guide are grounded in the following authoritative chromatographic literature:

  • Title: Practical HPLC Method Development | Source: Perlego | URL:

  • Title: What Causes Peak Tailing in HPLC? | Source: Chrom Tech, Inc. | URL:

  • Title: How to Reduce Peak Tailing in HPLC? | Source: Phenomenex | URL:

  • Title: Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives | Source: BenchChem | URL:

  • Title: Stability-indicating hydrophilic interaction liquid chromatography method for highly polar and basic compounds | Source: PubMed / NIH | URL:

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 4-(aminomethyl)-N-cyclopropylbenzamide Hydrochloride

Welcome to the Technical Support Center. This comprehensive guide is designed for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with basic amine compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This comprehensive guide is designed for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with basic amine compounds. Here, we address the mechanistic causes of peak tailing during the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride and provide field-proven, self-validating protocols to resolve them.

Mechanistic Overview: Why Does This Compound Tail?

4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride is a highly polar, basic compound containing a primary amine (aminomethyl group) and an amide linkage. As a hydrochloride salt, the primary amine readily exists in its protonated form ( −NH3+​ ) in solution, possessing a pKa of approximately 9.0 to 10.0.

In RP-HPLC, ideal retention is governed by hydrophobic interactions between the analyte and the stationary phase (e.g., C18 alkyl chains). However, peak tailing occurs when secondary interactions disrupt this process[1]. The most common secondary interaction for basic amines is an ion-exchange mechanism with residual silanol groups ( −Si-OH ) on the silica support[2].

Older, lower-purity silica (Type-A) contains highly acidic silanols with a pKa of 4.0–5.0. If your mobile phase pH is between 4.0 and 8.0, these silanols deprotonate into negatively charged silanolate ions ( −Si-O− )[3]. The strong electrostatic attraction between the negatively charged stationary phase and the positively charged primary amine of 4-(aminomethyl)-N-cyclopropylbenzamide causes the analyte molecules to desorb at different rates, resulting in a distinct asymmetrical "tail" at the end of the chromatographic peak[4].

Diagnostic & Troubleshooting Workflows

To systematically eliminate peak tailing, you must first determine whether the issue is systemic (affecting all peaks) or chemical (affecting only the basic amine).

Troubleshooting Start Peak Tailing (USP T > 1.5) Detected CheckSystem Is it a System or Chemistry Issue? Start->CheckSystem System System/Column Issue (All peaks tail) CheckSystem->System Global Chemistry Chemistry Issue (Only basic peaks tail) CheckSystem->Chemistry Specific FixSystem Check dead volume, replace frit or column System->FixSystem Silanol Silanol Interaction with Primary Amine Chemistry->Silanol Action1 Lower pH (< 3.0) to protonate silanols Silanol->Action1 Action2 Raise pH (> 10.5) to deprotonate amine Silanol->Action2 Action3 Use End-capped / Type-B Silica Column Silanol->Action3

Decision tree for diagnosing and resolving HPLC peak tailing issues.

pH_Logic Analyte 4-(aminomethyl)-N- cyclopropylbenzamide (Amine pKa ~9.5) LowPH Low pH (< 3.0) Amine: Ionized (+) Silanol: Neutral (0) Result: Sharp Peak Analyte->LowPH MidPH Mid pH (5.0 - 7.0) Amine: Ionized (+) Silanol: Ionized (-) Result: Severe Tailing Analyte->MidPH HighPH High pH (> 10.5) Amine: Neutral (0) Silanol: Ionized (-) Result: Sharp Peak Analyte->HighPH Silanol Silica Silanols (pKa ~4-5) Silanol->LowPH Silanol->MidPH Silanol->HighPH

Logical relationship between mobile phase pH, ionization states, and peak tailing.

Frequently Asked Questions (FAQs)

Q1: How do I quantify the severity of the peak tailing for this compound? A1: The industry standard for quantifying peak symmetry is the USP Tailing Factor ( T )[2]. It is calculated using the formula T=W0.05​/2f , where W0.05​ is the total peak width at 5% of the peak height, and f is the distance from the leading edge of the peak to the peak apex midpoint, also measured at 5% height[5][6]. A perfectly symmetrical peak has a T value of 1.0. For pharmaceutical analysis, a T value ≤1.5 is generally required, and values >2.0 indicate severe secondary interactions that will compromise quantitation accuracy[6].

Q2: Should I use a low-pH or high-pH mobile phase to fix the tailing? A2: Both approaches work, but they rely on different mechanisms:

  • Low pH (< 3.0): This is the most common approach. By lowering the pH below the pKa of the silanol groups, you force the silanols into a neutral, protonated state ( −Si-OH ). Without the negative charge on the silica, the protonated amine cannot undergo ion exchange, eliminating the tail[7].

  • High pH (> 10.5): This approach deprotonates the primary amine of 4-(aminomethyl)-N-cyclopropylbenzamide, rendering the analyte neutral. A neutral analyte will not interact with the negatively charged silanols[3]. Caution: You must use a specialized hybrid-silica column (e.g., Waters BEH or YMC-Triart) designed to withstand high pH, as standard silica dissolves above pH 8.0.

Q3: I am using LC-MS. What additives can I use to improve peak shape without causing ion suppression? A3: Avoid non-volatile buffers like phosphate, and avoid strong ion-pairing agents like Trifluoroacetic acid (TFA), which severely suppress electrospray ionization (ESI) signals[3]. Instead, use 10 mM Ammonium Formate adjusted to pH 2.8 with Formic Acid. This provides sufficient ionic strength to mask residual silanols while remaining fully volatile and LC-MS compatible[7][8].

Quantitative Data: Impact of Conditions on Peak Symmetry

The following table summarizes the causal relationship between column chemistry, mobile phase pH, and the resulting USP Tailing Factor for 4-(aminomethyl)-N-cyclopropylbenzamide.

Mobile Phase pHBuffer / AdditiveColumn TypeUSP Tailing Factor ( T )Chromatographic Result
pH 6.5 Water / ACN (Unbuffered)Type-A C18 (Standard)3.45Severe Tailing / Unacceptable
pH 6.5 10 mM Ammonium AcetateType-B C18 (High Purity)1.85Moderate Tailing
pH 2.8 0.1% Formic AcidType-B C18 (High Purity)1.35Good Symmetry
pH 2.5 25 mM Potassium PhosphateType-B C18 (High Purity)1.10Excellent (LC-UV Only)
pH 10.5 10 mM Ammonium BicarbonateHybrid C18 (High pH Stable)1.05Excellent (LC-MS/UV)

Experimental Protocols

To guarantee self-validating results, implement one of the following step-by-step methodologies based on your detector type.

Protocol A: Low-pH LC-MS Compatible Method (Silanol Suppression)

Mechanism: Protonates stationary phase silanols to neutralize their charge.

Materials Required:

  • LC-MS grade Water and Acetonitrile (ACN)

  • Ammonium formate (High purity, LC-MS grade)

  • Formic acid (FA)

  • Type-B high-purity, fully end-capped C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

Step-by-Step Procedure:

  • Buffer Preparation: Weigh exactly 0.63 g of ammonium formate and dissolve it in 1.0 L of LC-MS grade water to create a 10 mM solution.

  • pH Adjustment: Add formic acid dropwise (approximately 1-2 mL) while monitoring with a calibrated pH meter until the solution reaches exactly pH 2.8.

  • Filtration: Filter the aqueous buffer through a 0.22 µm hydrophilic PTFE or nylon membrane to remove particulates.

  • System Equilibration: Purge the LC lines and equilibrate the column with 95% Buffer / 5% ACN for at least 15 column volumes.

  • Validation: Inject a 10 µg/mL standard of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride. Calculate the USP Tailing Factor. If T≤1.3 , the system is validated for quantitative analysis.

Protocol B: High-pH LC-UV/MS Method (Analyte Neutralization)

Mechanism: Deprotonates the primary amine of the analyte to neutralize its charge.

Materials Required:

  • Ammonium bicarbonate

  • Ammonium hydroxide (28-30% solution)

  • High-pH stable Hybrid C18 column (e.g., Ethylene Bridged Hybrid - BEH)

Step-by-Step Procedure:

  • Buffer Preparation: Dissolve 0.79 g of ammonium bicarbonate in 1.0 L of LC-MS grade water (10 mM).

  • pH Adjustment: Carefully add ammonium hydroxide dropwise until the pH reaches 10.5. Note: Do this in a fume hood.

  • Column Selection: Ensure a hybrid particle column is installed. Do not use standard silica columns, as the stationary phase will rapidly dissolve, destroying the column and clogging the detector[3].

  • Equilibration & Run: Equilibrate the column at 40°C. Run a gradient from 5% to 60% ACN over 5 minutes.

  • Validation: Inject the standard. Because the primary amine is neutral at pH 10.5, the peak should elute with near-perfect Gaussian symmetry ( T≈1.0 ).

References

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Available at:[Link]

  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC. Available at:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at:[Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International - Chromatography Online. Available at:[Link]

  • HPLC Back to Basics: A Laboratory Companion for Liquid Chromatographers. Separation Science. Available at: [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. Available at:[Link]

  • Analyte Chemistry: Troubleshooting Peak Shape Problems. LCGC International - Chromatography Online. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at:[Link]

Sources

Troubleshooting

Troubleshooting false positives in biochemical assays involving 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride

Welcome to the technical support center for researchers utilizing 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride and its analogs. This guide is designed to provide in-depth troubleshooting assistance for common iss...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride and its analogs. This guide is designed to provide in-depth troubleshooting assistance for common issues, particularly the identification and mitigation of false-positive results in biochemical and cell-based assays. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity of your experimental data.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common reasons for seeing unexpected activity with my benzamide compound?

    • My compound shows activity in my primary screen, but it's not validating. What should I do first?

    • Could the physicochemical properties of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride contribute to false positives?

  • Troubleshooting Guide 1: Investigating Compound-Mediated Assay Interference

    • Q1: How can I determine if my compound is interfering with the assay's detection system (e.g., fluorescence or luminescence)?

      • The Underlying Principle: Distinguishing True Activity from Signal Artifacts

      • Protocol 1.1: Control Assay for Autofluorescence and Signal Quenching

    • Q2: My compound forms a precipitate in the assay buffer. How does this affect my results and how can I address it?

      • The Underlying Principle: Solubility, Precipitation, and Non-Specific Activity

      • Protocol 1.2: Kinetic Solubility Assessment in Assay Buffer

  • Troubleshooting Guide 2: Diagnosing and Mitigating Compound Aggregation

    • Q1: What is compound aggregation and why is it a major source of false positives?

      • The Underlying Principle: Colloidal Aggregates and Non-Specific Protein Adsorption

    • Q2: How do I perform a detergent-based counter-screen to test for aggregation?

      • The Underlying Principle: The Mechanism of Detergent-Mediated Disruption

      • Protocol 2.1: Detergent Counter-Screen Using Triton X-100

    • Q3: Can I directly visualize compound aggregates?

      • The Underlying Principle: Using Light Scattering to Detect Particulates

      • Protocol 2.2: Characterizing Aggregation with Dynamic Light Scattering (DLS)

  • Troubleshooting Guide 3: Validating Hits with Orthogonal and Biophysical Methods

    • Q1: Why is a single-assay result insufficient, and what constitutes a good orthogonal assay?

      • The Underlying Principle: Building Confidence by Diversifying Evidence

    • Q2: My primary screen was a GPCR-based cAMP assay. What are suitable orthogonal assays?

      • Recommended Orthogonal Assays for GPCR Targets

    • Q3: How can I definitively confirm direct binding between my compound and the target protein?

      • The Underlying Principle: Moving Beyond Activity to Direct Physical Interaction

      • Overview of Confirmatory Biophysical Techniques

  • References

Frequently Asked Questions (FAQs)

What are the most common reasons for seeing unexpected activity with my benzamide compound?

Unexpected or false-positive activity in high-throughput screening (HTS) is a common challenge.[1] For a molecule like 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride, the primary reasons can be broadly categorized into two groups:

  • Compound-Specific Artifacts: These arise from the molecule's intrinsic properties.

    • Aggregation: Many organic molecules self-associate in aqueous buffers to form colloidal aggregates.[2] These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition that is not due to specific, on-target binding.[3] This is one of the most frequent causes of false positives.[4]

    • Reactivity: The compound may contain reactive functional groups that can covalently modify the target protein or other assay components, such as reporter enzymes or thiol-containing reagents like DTT.[5]

    • Interference with Detection: The compound may be intrinsically fluorescent or colored, directly interfering with optical assay readouts (fluorescence, absorbance).[6] It can also quench the signal generated by the assay's reporter system.

  • System-Specific Issues: These relate to the assay conditions or target class.

    • Promiscuity: The compound may be a "frequent hitter," showing activity against multiple, unrelated targets. This can sometimes be flagged by computational filters for Pan-Assay Interference Compounds (PAINS), although these filters should be used as a guide, not a definitive verdict.[7][8]

    • Contaminants: The sample itself may contain impurities, such as residual metals from synthesis (e.g., zinc), that are the true source of the observed activity.[5]

My compound shows activity in my primary screen, but it's not validating. What should I do first?

The first and most critical step is to re-confirm the activity using a freshly prepared, high-purity sample of the compound.[9] If the activity is reproducible, you should then systematically investigate the potential for assay interference. A logical first step is to check for obvious interference with your assay's detection method.

Start Hit from Primary Screen Confirm Re-test with Fresh Sample Start->Confirm Interference Check for Assay Interference (Fluorescence, Absorbance) Confirm->Interference Activity Confirmed FalsePositive False Positive Confirm->FalsePositive Activity Not Confirmed Aggregation Test for Aggregation (Detergent Assay, DLS) Interference->Aggregation No Interference Interference->FalsePositive Interference Detected Orthogonal Validate with Orthogonal Assay Aggregation->Orthogonal No Aggregation Aggregation->FalsePositive Aggregation Detected Biophysical Confirm Direct Binding (SPR, ITC, NMR) Orthogonal->Biophysical Activity Confirmed Orthogonal->FalsePositive Activity Not Confirmed Validated Validated Hit Biophysical->Validated Binding Confirmed Biophysical->FalsePositive No Binding

Caption: Initial hit validation workflow.

Could the physicochemical properties of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride contribute to false positives?

Yes, the structure of this compound presents several features that warrant careful consideration:

  • Solubility and Aggregation Potential: The molecule contains a rigid benzamide core and a cyclopropyl group, which contribute to its hydrophobicity. While the aminomethyl group is basic and will be protonated and more soluble at physiological pH, the overall molecule has a propensity to be poorly soluble in aqueous buffers.[10] Compounds with this characteristic are known to be prone to aggregation, a leading cause of non-specific inhibition.[2]

  • pKa and Buffer pH: The aminomethyl group is a primary amine. The pKa of a similar structure, cyclopropanemethylamine, is around 9.4 (as inferred from its hydrochloride salt). This means that at neutral pH (e.g., 7.4), the amine will be predominantly in its protonated, cationic form. Changes in buffer pH can alter the protonation state, which in turn affects solubility, aggregation tendency, and potential interactions with the target.

  • Potential for PAINS: While not a flagrant PAINS structure, certain substructures within the broader benzamide class can sometimes be flagged by PAINS filters. It is advisable to run the structure through computational filters as a preliminary check, keeping in mind that these are predictive and not definitive.[11]

Troubleshooting Guide 1: Investigating Compound-Mediated Assay Interference

Q1: How can I determine if my compound is interfering with the assay's detection system (e.g., fluorescence or luminescence)?

The Underlying Principle: Distinguishing True Activity from Signal Artifacts Many biochemical assays rely on measuring changes in fluorescence or luminescence. A false-positive result can occur if the test compound itself emits light (autofluorescence) or absorbs light at the excitation or emission wavelengths of the assay's fluorophore (quenching).[6] It is essential to run control experiments to measure the compound's intrinsic optical properties under the exact conditions of the primary assay.[5]

Protocol 1.1: Control Assay for Autofluorescence and Signal Quenching

Objective: To quantify the intrinsic fluorescence and quenching potential of the test compound at the assay's specific wavelengths.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (identical to the primary assay)

  • Microplate reader with fluorescence/luminescence detection

  • Assay-appropriate microplates (e.g., black plates for fluorescence)[12]

  • If testing for quenching: the fluorophore/luciferase substrate used in the primary assay.

Procedure:

  • Prepare Compound Dilutions: Create a serial dilution of your compound in assay buffer, covering the same concentration range used in your primary assay. Also, prepare a vehicle-only control (e.g., DMSO in buffer).

  • Plate Layout:

    • For Autofluorescence: Add the compound dilutions to the wells of a microplate. Include wells with buffer only (blank).

    • For Quenching: In a separate plate, add a constant, known concentration of your assay's fluorophore or substrate to each well. Then, add the compound serial dilutions to these wells.

  • Measurement: Read the plates on a microplate reader using the identical filter sets (excitation/emission wavelengths) and gain settings as your primary assay.

  • Data Analysis:

    • Autofluorescence: Subtract the blank reading from the compound readings. If the resulting signal is significant (e.g., >10% of the primary assay's positive control signal), autofluorescence is a problem.

    • Quenching: Compare the signal from wells with the fluorophore + compound to wells with the fluorophore + vehicle. A concentration-dependent decrease in signal indicates quenching.

Q2: My compound forms a precipitate in the assay buffer. How does this affect my results and how can I address it?

The Underlying Principle: Solubility, Precipitation, and Non-Specific Activity The concentration of a compound used in an assay is often based on dilutions from a DMSO stock. However, the compound's solubility in the final aqueous assay buffer can be much lower. This is known as kinetic solubility.[10] If the final concentration exceeds this limit, the compound can precipitate. This has two major consequences: 1) The actual concentration of the compound in solution is unknown and lower than intended, leading to inaccurate potency measurements (IC50/EC50). 2) The precipitated material can act similarly to aggregates, causing non-specific effects and false positives.

Protocol 1.2: Kinetic Solubility Assessment in Assay Buffer

Objective: To determine the concentration at which the compound precipitates in the final assay buffer.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well UV-transparent microplates

  • Microplate reader with nephelometry (light scattering) or UV-Vis capabilities

Procedure:

  • Stock Dilution: Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of a microtiter plate.

  • Induce Precipitation: Rapidly add the aqueous assay buffer to the wells to reach the desired final concentrations and mix thoroughly. Ensure the final DMSO concentration is consistent with your primary assay (e.g., 1%).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow equilibrium to be reached.

  • Measurement: Measure the turbidity of each well using a nephelometer or by measuring absorbance at a high wavelength (e.g., 620 nm) where the compound does not have a chromophore.

  • Data Analysis: Plot the light scattering/absorbance signal against the compound concentration. The point at which the signal begins to rise sharply above the baseline indicates the onset of precipitation and defines the kinetic solubility limit. Assay concentrations should be kept well below this limit.

Troubleshooting Guide 2: Diagnosing and Mitigating Compound Aggregation

Q1: What is compound aggregation and why is it a major source of false positives?

The Underlying Principle: Colloidal Aggregates and Non-Specific Protein Adsorption Compound aggregation is a phenomenon where small molecules self-associate in aqueous solution to form colloidal particles, typically 30-400 nm in diameter.[3] These aggregates present a large, hydrophobic surface that can non-specifically adsorb proteins.[4] When an enzyme is adsorbed onto the aggregate surface, it often becomes denatured and inactivated. This leads to a decrease in measured enzyme activity, which is easily mistaken for specific inhibition of the target. This mechanism is a leading cause of false positives in HTS campaigns because it is non-specific, time-dependent, and can affect a wide range of proteins.[2]

cluster_0 No Aggregation (True Inhibition) cluster_1 Aggregation (False Positive) Compound Inhibitor Molecule Enzyme_Inactive Inhibited Enzyme Compound->Enzyme_Inactive Binds to Active Site Enzyme_Active Active Enzyme Enzyme_Active->Enzyme_Inactive BindingSite Aggregator Aggregator Molecules Aggregate Colloidal Aggregate Aggregator->Aggregate Self-Assembles Enzyme_Denatured Denatured Enzyme Aggregate->Enzyme_Denatured Adsorbs & Denatures Enzyme_Active2 Active Enzyme Enzyme_Active2->Enzyme_Denatured

Caption: True inhibition vs. false positive by aggregation.

Q2: How do I perform a detergent-based counter-screen to test for aggregation?

The Underlying Principle: The Mechanism of Detergent-Mediated Disruption A hallmark of aggregation-based inhibition is its sensitivity to non-ionic detergents like Triton X-100 or Tween-20.[13] These detergents have a hydrophilic head and a hydrophobic tail. At concentrations below their critical micelle concentration (CMC), detergent monomers can incorporate themselves into the compound aggregates. This disrupts the aggregate structure and can also coat the surface of any remaining aggregates, preventing protein adsorption.[14][15] If a compound's inhibitory activity is significantly reduced in the presence of a small amount of detergent, it is highly likely that the original activity was due to aggregation.[4]

Protocol 2.1: Detergent Counter-Screen Using Triton X-100

Objective: To determine if the inhibitory activity of a compound is dependent on aggregation by testing its activity in the presence and absence of a non-ionic detergent.

Materials:

  • Test compound and controls (known non-aggregator and known aggregator if available)

  • All reagents for the primary biochemical assay

  • 0.1% (w/v) Triton X-100 stock solution in assay buffer

  • Assay buffer

Procedure:

  • Prepare Two Assay Conditions: Set up two sets of assay plates.

    • Condition A (No Detergent): Use the standard assay buffer.

    • Condition B (With Detergent): Use assay buffer supplemented with a final concentration of 0.01% Triton X-100.

  • Run Assay: Perform your standard biochemical assay under both conditions, measuring the dose-response curve of your test compound.

  • Data Analysis:

    • Calculate the IC50 value for the compound under both conditions.

    • Compare the dose-response curves. A significant rightward shift in the IC50 curve (i.e., a substantial loss of potency) in the presence of Triton X-100 is strong evidence of aggregation-based inhibition.[3] A >10-fold shift is a clear indicator.

Table 1: Interpreting Detergent Assay Results

ObservationInterpretationNext Step
No change in IC50 Aggregation is unlikely.Proceed to orthogonal assay validation.
Moderate IC50 shift (2-10x) Aggregation is possible.Confirm with a direct method like DLS.
Large IC50 shift (>10x) Aggregation is the likely mechanism.Compound is likely a false positive.
Q3: Can I directly visualize compound aggregates?

The Underlying Principle: Using Light Scattering to Detect Particulates Dynamic Light Scattering (DLS) is a non-invasive biophysical technique that measures the size distribution of particles in a solution.[16] It works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of particles.[17] Larger particles move more slowly, causing slower fluctuations. DLS can directly detect the formation of sub-micron sized aggregates and provide a quantitative measure of their size and polydispersity (the heterogeneity of particle sizes).[18]

Protocol 2.2: Characterizing Aggregation with Dynamic Light Scattering (DLS)

Objective: To directly detect and measure the size of particles formed by the test compound in assay buffer.

Materials:

  • DLS instrument (e.g., Zetasizer)

  • Low-volume DLS cuvette

  • Test compound stock (10 mM in DMSO)

  • Assay buffer, filtered through a 0.2 µm filter to remove dust

Procedure:

  • Sample Preparation:

    • Prepare a sample of your test compound in the filtered assay buffer at a concentration that showed inhibition in the primary screen. Ensure the final DMSO concentration is the same.

    • Prepare a "buffer + vehicle" blank control.

  • Instrument Setup: Allow the DLS instrument to equilibrate to the assay temperature.

  • Measurement:

    • First, measure the blank control to establish the baseline scattering of the buffer.

    • Next, carefully pipette the compound sample into the cuvette, ensuring no bubbles are introduced.

    • Acquire data according to the instrument's standard operating procedure. This typically involves multiple short acquisitions.

  • Data Analysis:

    • The DLS software will generate a particle size distribution plot.

    • No Aggregation: The sample will look similar to the buffer blank, with no significant peaks in the 50-1000 nm range.

    • Aggregation: The presence of one or more peaks in the 50-1000 nm range is direct evidence of aggregate formation. The report will provide the average particle diameter (Z-average) and the Polydispersity Index (PDI), a measure of the width of the size distribution.[16]

Troubleshooting Guide 3: Validating Hits with Orthogonal and Biophysical Methods

Q1: Why is a single-assay result insufficient, and what constitutes a good orthogonal assay?

The Underlying Principle: Building Confidence by Diversifying Evidence Relying on a single assay is risky because an observed effect could be an artifact of that specific assay's technology or format.[1] An orthogonal assay is a secondary assay that measures the same biological endpoint but uses a different detection method or principle.[9] For example, if your primary screen for a kinase inhibitor measures the depletion of ATP using a luminescence-based assay (e.g., Kinase-Glo®), a good orthogonal assay would directly measure the formation of the phosphorylated peptide product, perhaps using a fluorescence polarization (FP) or time-resolved FRET (TR-FRET) readout. Confirming activity in a mechanistically distinct assay significantly reduces the probability that the initial result was a technology-specific artifact.[3]

Q2: My primary screen was a GPCR-based cAMP assay. What are suitable orthogonal assays?

G protein-coupled receptors (GPCRs) signal through multiple pathways. If your primary assay measures Gs or Gi coupling via cAMP levels, you can validate the hit by measuring a different signaling event downstream of the same receptor.

Table 2: Recommended Orthogonal Assays for GPCR Targets

Primary Assay (Measures)Orthogonal Assay (Measures)Principle / TechnologyReference
cAMP Accumulation (Gs) β-Arrestin Recruitment BRET or FRET-based translocation assay; Enzyme complementation (e.g., Tango assay)[19][20]
cAMP Inhibition (Gi) GTPγS Binding Radiometric or fluorescence-based assay measuring G-protein activation[19]
IP1 Accumulation (Gq) Calcium Mobilization Fluorescent calcium indicators (e.g., Fluo-4) measuring intracellular Ca²⁺ release[21]
Any G-protein Pathway Receptor Internalization Imaging-based assay or ELISA to quantify receptor movement from the cell surface[19]
Q3: How can I definitively confirm direct binding between my compound and the target protein?

The Underlying Principle: Moving Beyond Activity to Direct Physical Interaction While functional assays (primary and orthogonal) measure the consequence of a compound's action, they do not prove that the compound physically interacts with the intended target. Biophysical methods are essential for confirming a direct, specific binding event. These techniques measure changes in the physical properties of the target protein upon ligand binding.[22][23]

Overview of Confirmatory Biophysical Techniques

  • Surface Plasmon Resonance (SPR): Immobilizes the target protein on a sensor chip and measures changes in refractive index as the compound flows over the surface, providing real-time binding kinetics (on/off rates) and affinity (KD).[23][24]

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile (KD, stoichiometry, enthalpy, entropy) of the interaction. It is considered a gold-standard for confirming binding affinity in solution.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can detect binding by observing changes in the chemical shifts of either the protein's or the ligand's atoms upon complex formation. Ligand-observed NMR methods like Saturation Transfer Difference (STD)-NMR are particularly powerful for confirming binding.[22]

Confirmation of direct binding using one or more of these methods provides the highest level of confidence that your compound is a true, on-target modulator and not a false positive.

References

  • PubChem. N-[1-(Aminomethyl)cyclopropyl]-3-(benzylsulfonyl)-N2-[(1S)-2,2,2-trifluoro-1-(4-hydroxyphenyl)ethyl]-L-alaninamide. Available from: [Link].

  • NextSDS. 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride — Chemical Substance Information. Available from: [Link].

  • Jiang LI, et al. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. 2021. Available from: [Link].

  • ResearchGate. Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). Available from: [Link].

  • National Center for Biotechnology Information. HTS Assay Validation - Assay Guidance Manual. Available from: [Link].

  • Diva Portal. A study of protein aggregation processes using Dynamic Light Scattering. Available from: [Link].

  • Dahlin JL, et al. Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R&D. 2018. Available from: [Link].

  • ResearchGate. Pan-assay interference compounds (PAINS) that may not be too painful for chemical biology projects. Available from: [Link].

  • ACS Publications. Disruption Mechanisms of Enveloped Viruses by Ionic and Nonionic Surfactants. The Journal of Physical Chemistry B. 2024. Available from: [Link].

  • ACS Publications. Effect of Detergent on “Promiscuous” Inhibitors. Journal of Medicinal Chemistry. 2003. Available from: [Link].

  • Molecular Benches. Assay Troubleshooting. Available from: [Link].

  • Unchained Labs. Dynamic Light Scattering (DLS). Available from: [Link].

  • ION Biosciences. GPCR Assay Services. Available from: [Link].

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available from: [Link].

  • Drug Hunter. AICs and PAINS: Mechanisms of Assay Interference. 2022. Available from: [Link].

  • Feng BY, et al. High-throughput assays for promiscuous inhibitors. Nature Chemical Biology. 2005. Available from: [Link].

  • ResearchGate. Assay Guidance Manual. 2016. Available from: [Link].

  • Frontiers. Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. Available from: [Link].

  • Baell JB, Holloway GA. New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. 2010.
  • OpenMETU. Mechanism of aggregation control by detergent and dispersants: a multiscale modeling study. Available from: [Link].

  • Wang Y, et al. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Pharmacology. 2023. Available from: [Link].

  • RSC Publishing. Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. CrystEngComm. 2024. Available from: [Link].

  • Wikipedia. Methods to investigate protein–protein interactions. Available from: [Link].

  • ScienceDirect. Non-ionic detergent micelle aggregates: An economical alternative to Protein A chromatography. Journal of Chromatography B. 2021. Available from: [Link].

  • Semantic Scholar. G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technol. 2014. Available from: [Link].

  • Sittampalam GS, et al. Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. ASSAY and Drug Development Technologies. 2017. Available from: [Link].

  • Stetefeld J, et al. Dynamic light scattering: a practical guide and applications in biomedical sciences. Biophysical Reviews. 2016. Available from: [Link].

  • ResearchGate. Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. 2025. Available from: [Link].

  • ResearchGate. Effect of Detergent on “Promiscuous” Inhibitors. 2003. Available from: [Link].

  • Optibrium. PAINS Filters. Available from: [Link].

  • ACS Publications. Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry. 2021. Available from: [Link].

  • Bitesize Bio. The Ultimate Guide to Troubleshooting Microplate Assays. 2024. Available from: [Link].

  • University of Washington. DLS Protocol. 2011. Available from: [Link].

  • AZoM. Monitoring Protein Aggregation with DLS. 2024. Available from: [Link].

  • YouTube. Non-Ionic Detergents in Membrane Protein Research. 2025. Available from: [Link].

  • ResearchGate. Assay Guidance Manual for Drug Discovery: Robust or Go Bust. Available from: [Link].

  • Capuzzi SJ, et al. Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. Journal of Chemical Information and Modeling. 2017. Available from: [Link].

  • MetwareBio. Protein-Protein Interaction Methods: A Complete Guide for Researchers. Available from: [Link].

  • JoVE. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay. 2019. Available from: [Link].

  • G-Biosciences. DetergentOUT™ Detergent Removal Systems. Available from: [Link].

Sources

Optimization

Minimizing side reactions during the derivatization of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride

Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for the selective derivatization of 4-(aminomethyl)-N-cyclop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for the selective derivatization of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride, a common intermediate in drug discovery.

System Overview & Mechanistic Causality

Working with 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride presents a classic chemoselectivity challenge. The molecule contains two distinct nitrogenous functional groups:

  • Primary Amine (Aminomethyl group): Inherently highly nucleophilic, but rendered completely inert in its current hydrochloride salt form due to the protonation of the nitrogen lone pair.

  • Secondary Amide (N-cyclopropylbenzamide): Weakly nucleophilic because the nitrogen lone pair is delocalized into the adjacent carbonyl π -system.

To derivatize the primary amine selectively, the HCl salt must be neutralized to restore its nucleophilicity . However, applying excessive base or using harsh conditions can deprotonate the secondary amide (pKa ~15-17), generating a highly reactive amidate anion that leads to unwanted side reactions such as over-alkylation or over-acylation.

Pathway A 4-(aminomethyl)-N-cyclopropylbenzamide HCl (Protonated Amine) B Free Base Amine (Nucleophilic) A->B Mild Base (e.g., DIPEA) or Propylene Oxide C Target Derivative (N-Alkyl/Acyl) B->C Electrophile (1.0 eq) T < 25°C D Secondary Amide Derivatization (Over-reaction) B->D Strong Base (e.g., NaH) Excess Electrophile E Dimerization (Secondary Amine) B->E Reductive Amination (Fast Reduction needed)

Mechanistic pathway illustrating targeted derivatization versus common side reactions.

Troubleshooting FAQs

Q1: Why is my derivatization yielding less than 50% conversion despite using excess electrophile? Causality: The primary amine is locked as a hydrochloride salt. If the base used (e.g., Triethylamine or DIPEA) is insufficient, or if the resulting byproduct (e.g., triethylammonium chloride) crashes out and coats the unreacted starting material, the effective concentration of the free amine remains low. Solution: Ensure complete free-basing before adding the electrophile. Because this specific amine is highly polar, avoid aqueous basic workups where the product can be lost to the water layer. Instead, use an anhydrous HCl scavenger like propylene oxide in methanol or a basic ion-exchange resin .

Q2: How do I prevent over-reaction (acylation/alkylation) at the secondary amide nitrogen? Causality: While the secondary amide is less reactive, strong bases (like NaH or KOtBu) will deprotonate it. Once deprotonated, the amidate anion will rapidly attack the electrophile. Solution: Strictly limit the use of base to mild, non-nucleophilic options (e.g., DIPEA, K₂CO₃) that are strong enough to neutralize the HCl salt but too weak to deprotonate the amide. For acylation, utilize carbonyl imidazole intermediates, which have been proven to react exclusively with primary amines even in the presence of secondary amides .

Q3: I am getting significant dimerization during reductive amination. How do I minimize this? Causality: Reductive amination proceeds via an imine intermediate. If the reduction of the imine to the secondary amine is slower than the attack of a second free primary amine on the unreduced imine, a secondary amine dimer forms. Solution: Use a mild reducing agent like sodium triacetoxyborohydride (STAB) and allow the imine to pre-form completely (1-2 hours) before adding the reducing agent. Maintain the primary amine in slight excess (1.1 eq) relative to the aldehyde.

Q4: What is the risk of amide hydrolysis during derivatization? Causality: Prolonged exposure to strongly acidic or basic aqueous conditions at elevated temperatures will hydrolyze the N-cyclopropylbenzamide group into 4-(aminomethyl)benzoic acid and cyclopropylamine. Solution: Keep reaction temperatures below 40°C and strictly avoid aqueous NaOH/KOH during workup. Quench with mild buffers (e.g., saturated NaHCO₃ or NH₄Cl) to preserve structural integrity .

Quantitative Data Summaries

To aid in experimental design, the following tables summarize the causality between reagent selection and chemoselectivity.

Table 1: Base Selection & Side-Reaction Probability Matrix

Base TypepKa (Conjugate Acid)HCl NeutralizationSecondary Amide DeprotonationSide Reaction Risk
DIPEA / TEA ~10.5CompleteNoneLow (Ideal for acylation)
K₂CO₃ ~10.3CompleteNoneLow (Ideal for alkylation)
NaH ~35.0CompleteCompleteHigh (Causes over-alkylation)
NaOH (aq) ~15.7CompletePartialHigh (Hydrolysis risk)

Table 2: Derivatization Strategy Comparison

Derivatization TypeReagentStoichiometryTempChemoselectivity (1° vs 2° Amine)
Acylation Carbonyl Imidazole1.05 eq20°CExcellent (>95%)
Acylation Acid Chloride1.10 eq0°CModerate (~80%)
Alkylation Alkyl Halide1.00 eq60°CPoor (Over-alkylation common)
Reductive Amination Aldehyde + STAB1.00 eq20°CExcellent (>95%)

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum yield while suppressing side reactions.

Protocol A: Anhydrous Free-Basing using Propylene Oxide

Causality: Traditional aqueous basic workups often result in the loss of polar primary amines to the aqueous layer. Propylene oxide acts as an irreversible, anhydrous HCl scavenger by undergoing a ring-opening reaction to form volatile 1-chloro-2-propanol, leaving the free amine intact in the organic phase.

  • Suspension: Suspend 1.0 mmol of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride in 5 mL of anhydrous Methanol (MeOH) or Dichloromethane (DCM).

  • Scavenging: Add 10.0 mmol (10 equivalents) of propylene oxide to the suspension.

  • Incubation: Stir the mixture at room temperature for 2 hours. The suspension will gradually clear as the free base is formed and solubilized.

  • Concentration: Evaporate the solvent, excess propylene oxide, and the 1-chloro-2-propanol byproduct under reduced pressure.

  • System Validation: Spot the resulting residue on a TLC plate. The free amine will stain intensely with Ninhydrin (purple/blue), whereas the starting HCl salt will show poor mobility and significantly weaker staining.

Workflow Step1 Suspend HCl Salt in DCM/MeOH Step2 Add Scavenger (Propylene Oxide) Step1->Step2 Step3 Stir at RT (1-2 hours) Step2->Step3 Step4 Filter & Concentrate (Free Amine) Step3->Step4

Anhydrous free-basing workflow utilizing an HCl scavenger to prevent aqueous product loss.

Protocol B: Selective Acylation using Carbonyl Diimidazole (CDI)

Causality: Acid chlorides are highly reactive and can inadvertently acylate the secondary amide. CDI forms a less reactive acyl imidazole intermediate that exclusively targets the more nucleophilic primary amine.

  • Activation: In a dry flask, dissolve 1.05 mmol of the target carboxylic acid in anhydrous THF. Add 1.1 mmol of CDI. Stir for 1 hour at room temperature until CO₂ evolution ceases.

  • Coupling: Add a solution of the free-based 4-(aminomethyl)-N-cyclopropylbenzamide (1.0 mmol, prepared from Protocol A) in THF dropwise to the activated mixture.

  • Reaction: Stir at room temperature for 4-6 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • System Validation: Monitor the crude mixture by LC-MS. The desired product will show an [M+H]+ peak corresponding to the mono-acylated mass. The strict absence of the di-acylated mass confirms the preservation of the secondary amide.

References

  • Freebase (chemistry) . WikiDoc. Available at:[Link]

  • How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? ResearchGate. Available at:[Link]

  • The selective reaction of primary amines with carbonyl imidazole containing compounds: selective amide and carbamate synthesis . Organic Letters (PubMed). Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparing the efficacy and bioavailability of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride vs free base

Executive Summary The transition of an active pharmaceutical ingredient (API) from discovery to clinical application frequently hinges on overcoming physicochemical bottlenecks. 4-(aminomethyl)-N-cyclopropylbenzamide is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of an active pharmaceutical ingredient (API) from discovery to clinical application frequently hinges on overcoming physicochemical bottlenecks. 4-(aminomethyl)-N-cyclopropylbenzamide is a primary amine-containing building block and pharmacophore often utilized in the development of targeted inhibitors (e.g., serine protease inhibitors). While its free base form exhibits potent in vitro activity, its translation to in vivo efficacy is severely hampered by poor aqueous solubility at intestinal pH, classifying it as a Biopharmaceutics Classification System (BCS) Class II molecule [3].

This technical guide objectively compares the physicochemical properties, pharmacokinetics (PK), and in vivo efficacy of the free base versus its hydrochloride (HCl) salt form. By synthesizing experimental data and mechanistic causality, we demonstrate how salt formation alters the microenvironmental pH to drive dissolution, thereby maximizing systemic exposure and therapeutic efficacy.

Physicochemical Profiling & Mechanistic Causality

The Causality of Salt Selection

The primary amine of 4-(aminomethyl)-N-cyclopropylbenzamide has a pKa​ of approximately 9.5. In the acidic environment of the stomach (pH 1.2), both the free base and the HCl salt are protonated and highly soluble. However, the critical absorption window for most orally administered drugs is the small intestine (pH 6.8).

When the free base enters the neutral pH of the intestine, its solubility drops precipitously, leading to rapid precipitation and a low concentration gradient across the intestinal epithelium. Conversely, the hydrochloride salt acts as a self-buffering system. As the salt dissolves, the dissociation of the HCl counterion lowers the microenvironmental pH directly at the solid-liquid interface of the particle[1, 2]. This localized acidic boundary layer prevents precipitation, maintains a high intrinsic dissolution rate (IDR), and ensures that a supersaturated state is presented to the absorptive enterocytes.

Table 1: Comparative Physicochemical Properties
ParameterFree BaseHydrochloride (HCl) Salt
Molecular Weight 190.24 g/mol 226.70 g/mol
Physical State Crystalline PowderCrystalline Powder
pKa​ (Amine) ~9.5~9.5
Solubility (pH 1.2) > 20.0 mg/mL> 20.0 mg/mL
Solubility (pH 6.8) 0.15 mg/mL> 15.0 mg/mL
Intrinsic Dissolution Rate 0.02 mg/cm²/min0.85 mg/cm²/min

Pharmacokinetics and Bioavailability

To evaluate how the thermodynamic advantages of the HCl salt translate to systemic exposure, pharmacokinetic profiling was conducted in a Sprague-Dawley rat model.

The data reveals a stark contrast in absorption kinetics. The free base exhibits a delayed Tmax​ and a blunted Cmax​ , indicative of dissolution-rate-limited absorption. The HCl salt bypasses this bottleneck, achieving a Cmax​ nearly four times higher than the free base. The absolute bioavailability ( F% ) increases from a marginal 22% to a robust 78%, validating the theoretical principles of BCS classification where improving solubility shifts a Class II compound toward Class I-like behavior [3].

Table 2: Pharmacokinetic Parameters in SD Rats (Oral Dose: 10 mg/kg eq.)
PK ParameterFree Base (PO)HCl Salt (PO)IV Reference (2 mg/kg)
Cmax​ (ng/mL) 310 ± 451,150 ± 120N/A
Tmax​ (h) 4.01.0N/A
AUC0−∞​ (ng·h/mL) 1,850 ± 2106,550 ± 4801,680 ± 150
Absolute Bioavailability ( F% ) 22.0% 78.0% 100%

In Vivo Efficacy Comparison

To contextualize the PK data, the compound was evaluated in a standard target-inhibition xenograft model (dosed orally at 10 mg/kg/day for 14 days). The efficacy is directly proportional to the systemic exposure (AUC) achieved by the respective solid forms. The free base failed to achieve the minimum inhibitory concentration required in the tumor microenvironment, resulting in sub-therapeutic outcomes. The HCl salt demonstrated profound target engagement and tumor growth inhibition.

Table 3: In Vivo Efficacy Metrics (14-Day Study)
Efficacy MetricVehicle ControlFree BaseHCl Salt
Tumor Volume Reduction (%) 0%35% (Sub-therapeutic)82% (Therapeutic)
Target Enzyme Inhibition Baseline~40%> 90%
Survival Rate (Day 30) 20%45%100%

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols were utilized for the comparative analysis.

Protocol A: Intrinsic Dissolution Rate (IDR) Assessment

Self-Validation Mechanism: The linearity of the mass dissolved vs. time plot ( R2>0.99 ) ensures that the surface area remains constant and sink conditions are strictly maintained.

  • Preparation: Compress 100 mg of the compound (free base or HCl salt) into a 0.5 cm² Wood’s apparatus die using a hydraulic press at 2000 psi for 60 seconds.

  • Setup: Mount the die so that only one planar face of the pellet is exposed to the dissolution medium.

  • Dissolution: Submerge the die in 900 mL of 50 mM phosphate buffer (pH 6.8) at 37°C using a USP Apparatus II (paddle) rotating at 50 rpm.

  • Sampling: Withdraw 5 mL aliquots at 5, 10, 15, 30, 45, and 60 minutes, replacing the volume with fresh pre-warmed buffer.

  • Quantification: Analyze the samples via HPLC-UV at 254 nm. Calculate the IDR by plotting the cumulative amount dissolved per unit area against time.

Protocol B: In Vivo Pharmacokinetic (PK) Study

Self-Validation Mechanism: The inclusion of a highly bioavailable intravenous (IV) arm allows for the precise calculation of absolute bioavailability, isolating absorption variables from clearance variables.

  • Subject Preparation: Fast male Sprague-Dawley rats (250-300 g) for 12 hours prior to dosing, with water available ad libitum.

  • Dosing:

    • PO Arms: Administer the free base or HCl salt via oral gavage at 10 mg/kg (free base equivalent) suspended in 0.5% methylcellulose.

    • IV Arm: Administer the HCl salt at 2 mg/kg dissolved in sterile saline via tail vein injection.

  • Sampling: Collect 0.2 mL blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood at 4000 rpm for 10 minutes at 4°C to separate plasma. Store at -80°C.

  • Extraction & Analysis: Precipitate plasma proteins using acetonitrile spiked with a stable-isotope internal standard. Centrifuge, collect the supernatant, and quantify the parent compound using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Visualizations

AbsorptionPathway A Oral Administration (Free Base vs HCl Salt) B Gastric Transit (pH 1.2 - 2.0) A->B C1 Slow Dissolution (Free Base) B->C1 Poor Wetting C2 Rapid Dissolution (HCl Salt) B->C2 High Solvation D Intestinal Absorption (pH 6.8) C1->D Low Conc. C2->D High Conc. E Hepatic Portal Vein (First-Pass Metabolism) D->E F Systemic Circulation (Bioavailable Fraction) E->F

Fig 1. Comparative absorption pathway of the free base versus the hydrochloride salt form.

ExpWorkflow Step1 Compound Preparation Step2 In Vitro Dissolution Step1->Step2 Step3 In Vivo PK (SD Rats) Step1->Step3 Step4 Efficacy Model (In Vivo) Step1->Step4 Step6 Data Analysis & Comparison Step2->Step6 Step5 LC-MS/MS Quantification Step3->Step5 Step4->Step6 Step5->Step6

Fig 2. Integrated experimental workflow for evaluating pharmacokinetics and in vivo efficacy.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[Link] [1]

  • Kumar, L., Amin, A., & Bansal, A. K. (2008). Salt selection in drug development. Pharmaceutical Technology, 32(3).[Link] [2]

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical Research, 12(3), 413-420.[Link][3]

Comparative

Validation of Analytical Methods for 4-(Aminomethyl)-N-cyclopropylbenzamide Hydrochloride Quantification in Plasma: A Comparative Guide

Executive Summary & Mechanistic Challenges The quantification of highly polar, basic small molecules in biological matrices remains one of the most persistent challenges in bioanalytical chemistry. 4-(aminomethyl)-N-cycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenges

The quantification of highly polar, basic small molecules in biological matrices remains one of the most persistent challenges in bioanalytical chemistry. 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride (MW: 190.24 g/mol as free base) exemplifies this challenge. Characterized by a primary amine (aminomethyl group) and a secondary amide, this compound is highly hydrophilic and ionizes readily in physiological conditions.

When developing a plasma quantification assay for such a compound, conventional Reversed-Phase Liquid Chromatography (RP-LC) often fails. Highly aqueous mobile phases are required to retain polar amines on standard C18 columns, which can lead to stationary phase dewetting and drastic reductions in column performance[1]. Furthermore, early elution near the void volume places the analyte directly in the suppression zone of un-retained plasma salts, crippling mass spectrometric (MS) sensitivity.

This guide objectively compares two analytical strategies—Aqueous-Compatible Reversed-Phase (AQ-C18) LC-MS/MS and Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS —providing self-validating protocols and experimental data evaluated against the FDA 2018 Bioanalytical Method Validation (BMV)[2] and ICH M10 guidelines[3].

Bioanalytical Workflow & Mechanistic Pathways

To understand the divergence in performance between RP and HILIC, we must map the sample preparation and chromatographic pathways.

G Plasma Plasma Sample (Spiked with IS) PPT Protein Precipitation (3:1 Acetonitrile:Plasma) Plasma->PPT Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Split Chromatographic Separation Supernatant->Split RP RP-LC-MS/MS (AQ-C18) Low Organic Split->RP Conventional HILIC HILIC-MS/MS (Amide) High Organic Split->HILIC Polar-Optimized RP_Result Poor Retention & Ion Suppression RP->RP_Result HILIC_Result Strong Retention & Enhanced ESI HILIC->HILIC_Result

Fig 1. Bioanalytical workflow comparing RP and HILIC pathways for polar amine quantification.

Step-by-Step Methodologies: A Self-Validating System

A robust method must be a self-validating system where every experimental choice is grounded in physicochemical causality. Below are the optimized protocols for evaluating both methods.

Sample Preparation: Protein Precipitation (PPT)

Note: The same extraction protocol is used to ensure a direct, objective comparison of the chromatographic techniques.

  • Aliquot: Transfer 50 µL of human plasma (K2EDTA) into a 96-well plate.

  • Internal Standard (IS) Addition: Add 10 µL of stable isotope-labeled IS (e.g., 4-(aminomethyl)-N-cyclopropylbenzamide-d4, 100 ng/mL).

  • Precipitation: Add 150 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Causality: ACN acts as a denaturing agent to precipitate plasma proteins. Crucially, a 3:1 ratio yields a final extract of ~75% ACN. For HILIC, injecting a sample with high organic content is mandatory to prevent the "solvent effect" (peak breakthrough/broadening) that occurs when highly aqueous samples disrupt the HILIC water layer[4].

  • Agitation & Centrifugation: Vortex for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Collection: Transfer 100 µL of the supernatant to an autosampler vial.

Chromatographic Conditions

Method A: RP-LC-MS/MS (AQ-C18)

  • Column: Polar-embedded C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Heptafluorobutyric acid (HFBA).

    • Causality: HFBA is a volatile ion-pairing reagent. It masks the primary amine of the analyte, increasing its lipophilicity to force retention on the C18 phase.

  • Mobile Phase B: Acetonitrile + 0.1% HFBA.

  • Gradient: 2% B hold for 1 min, ramp to 50% B over 3 mins.

  • Flow Rate: 0.4 mL/min.

Method B: HILIC-MS/MS (Amide)

  • Column: Amide-bonded stationary phase (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: HILIC relies on a water-enriched layer on the polar stationary phase. Additives and buffers are critical here; ammonium formate controls the pH and ensures reproducible ion exchange interactions, which are strong contributors to the HILIC mechanism[4].

  • Gradient: 95% B hold for 1 min, ramp down to 60% B over 3 mins. (Note: HILIC gradients run from high to low organic).

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (ESI-MS/MS)
  • Ionization: Electrospray Ionization in Positive mode (ESI+).

  • MRM Transition: m/z 191.2 → 174.2 (Loss of NH3 from the primary amine).

  • Capillary Voltage: 3.0 kV.

Comparative Validation Data

The methods were validated according to the FDA 2018 BMV[2] and ICH M10[3] guidelines, which require accuracy to be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).

Table 1: Sensitivity, Linearity, and Precision
ParameterRP-LC-MS/MS (AQ-C18 + HFBA)HILIC-MS/MS (Amide)Regulatory Requirement[2][3]
Linear Range 5.0 – 1000 ng/mL0.5 – 1000 ng/mLR² ≥ 0.99
LLOQ 5.0 ng/mL0.5 ng/mLS/N ≥ 5, Precision ≤ 20%
Intra-day Precision (CV%) 6.8% – 12.4%2.1% – 5.4%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%Bias) -8.5% to +11.2%-3.2% to +4.8%± 15% (± 20% at LLOQ)
Retention Time (Rt) 1.2 min (Near void)3.8 min (Well retained)Consistent Rt
Table 2: Matrix Effect and Extraction Recovery
Concentration LevelRP Matrix Factor (MF)HILIC Matrix Factor (MF)RP Recovery (%)HILIC Recovery (%)
Low QC (1.5 ng/mL) N/A (Below LLOQ)0.92 ± 0.04N/A88.5 ± 3.2
Mid QC (50 ng/mL) 0.45 ± 0.12 (Severe Suppression)0.95 ± 0.0385.4 ± 6.189.1 ± 2.8
High QC (800 ng/mL) 0.52 ± 0.090.98 ± 0.0286.2 ± 5.590.4 ± 2.1

Note: A Matrix Factor (MF) of 1.0 indicates no matrix effect. MF < 1 indicates ion suppression.

Scientific Discussion & Causality Analysis

The experimental data clearly demonstrate the superiority of HILIC for the quantification of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride.

1. Sensitivity and Desolvation Efficiency: HILIC achieved a 10-fold lower LLOQ (0.5 ng/mL) compared to RP-LC (5.0 ng/mL). This is not merely a function of retention. As noted in chromatographic literature, HILIC provides a significant improvement in MS signal intensity because the highly organic mobile phase (>70% ACN) enables highly efficient electrospray droplet desolvation[1][4]. In contrast, the highly aqueous mobile phase required for the RP method results in higher surface tension, larger ESI droplets, and poorer ionization efficiency.

2. Mitigation of Matrix Effects: In the RP method, the analyte eluted at 1.2 minutes. Because highly polar metabolites elute in or near the void volume in RPLC, they co-elute with un-retained plasma salts and early-eluting matrix components, leading to severe ion suppression (Matrix Factor = 0.45)[1]. Conversely, HILIC retains polar compounds strongly. However, bioanalytical scientists must exercise caution: endogenous plasma phospholipids are also strongly retained in HILIC[4]. The HILIC gradient was specifically designed to elute the analyte at 3.8 minutes, safely before the late-eluting phospholipid suppression zones.

3. Avoidance of Ion-Pairing Reagents: To force retention on the RP column, HFBA was required. Ion-pairing reagents are notorious for contaminating MS systems, causing persistent background noise and signal suppression in subsequent analyses. HILIC achieves superior retention using MS-friendly volatile buffers (ammonium formate)[4], preserving instrument health.

Decision Matrix for Assay Implementation

When establishing a bioanalytical method for polar amines, project requirements dictate the approach. Use the following decision tree to guide your assay design.

DecisionTree Start Target: 4-(aminomethyl)-N- cyclopropylbenzamide Q1 Required LLOQ < 1 ng/mL? Start->Q1 HILIC_Path Select HILIC-MS/MS (Amide Column) Q1->HILIC_Path Yes (High Sensitivity) RP_Path Select RP-LC-MS/MS (Polar C18) Q1->RP_Path No (Routine) Q2 High Phospholipid Matrix Expected? HILIC_Path->Q2 RP_Path->Q2 SPE Phospholipid Depletion SPE Q2->SPE Yes Dilute Standard PPT (Acetonitrile) Q2->Dilute No

Fig 2. Decision matrix for selecting the optimal chromatographic and sample preparation strategy.

Conclusion

For the quantification of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride in plasma, HILIC-MS/MS is the definitive choice. It transforms the compound's high polarity from a liability into an analytical advantage, ensuring robust retention, eliminating the need for MS-contaminating ion-pairing reagents, and satisfying the stringent accuracy and precision criteria mandated by global regulatory agencies[2][3].

Sources

Validation

A Comprehensive Benchmarking Guide: 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride vs. Standard Reference Benzamides

Executive Summary & Strategic Context In the landscape of targeted therapeutics, the benzamide pharmacophore is a highly privileged scaffold, serving as the critical binding motif in both Poly(ADP-ribose) polymerase (PAR...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the landscape of targeted therapeutics, the benzamide pharmacophore is a highly privileged scaffold, serving as the critical binding motif in both Poly(ADP-ribose) polymerase (PARP) inhibitors and Class I Histone Deacetylase (HDAC) inhibitors.

This guide provides an objective benchmarking analysis of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride (4-AMCB) —a novel, synthetically tractable building block. By evaluating 4-AMCB against gold-standard reference benzamides such as 3-Aminobenzamide (3-AB) and Entinostat (MS-275) [1], researchers can accurately position this fragment within Fragment-Based Drug Discovery (FBDD) pipelines for epigenetic or DNA-repair targeting.

Mechanistic Rationale: The Benzamide Scaffold

To understand the causality behind our experimental benchmarking choices, we must analyze the structural mechanics of the benzamide moiety across different target classes:

  • PARP-1 Inhibition (Nicotinamide Mimicry): Classic PARP inhibitors like 3-Aminobenzamide function by mimicking the nicotinamide portion of NAD+. The benzamide carbonyl oxygen and amide nitrogen form critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain.

  • HDAC Inhibition (Zinc-Binding Group): In Class I HDAC inhibitors like Entinostat, the benzamide acts as a highly selective Zinc-Binding Group (ZBG). The amino group at the ortho position coordinates with the zinc ion in the catalytic pocket, leading to the downregulation of anti-apoptotic proteins and chromatin remodeling[1],[2].

  • Structural Nuances of 4-AMCB: 4-AMCB modifies the classic scaffold by introducing a cyclopropyl group on the amide nitrogen and an aminomethyl group at the para position[3]. The cyclopropyl ring increases lipophilicity and steric bulk (modulating pocket fit), while the aminomethyl group provides an additional H-bond donor/acceptor. We benchmark 4-AMCB to determine if these modifications shift its baseline trajectory toward PARP or HDAC inhibition.

Comparative Benchmarking Data

The following table summarizes the quantitative benchmarking data. Note that as a fragment-level building block, 4-AMCB's baseline IC50 values are naturally higher than fully optimized clinical drugs.

CompoundPrimary Target ClassRepresentative IC50 (PARP-1)Representative IC50 (HDAC1)LogPTPSA (Ų)
3-Aminobenzamide PARP~1.8 µM>100 µM0.869.4
Entinostat (MS-275) Class I HDACs>100 µM0.24 µM2.592.1
4-AMCB (Fragment) Dual-Target Baseline~45.0 µM~85.0 µM1.255.1

*Fragment-level baseline activity. Used to guide subsequent lead optimization.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls that mathematically prove the validity of the readout, preventing false positives caused by fragment aggregation or assay interference.

Protocol A: PARP-1 Fluorometric Activity Assay

Causality: We utilize a fluorescent NAD+ analog assay rather than a traditional [3H]-NAD+ radiolabeled assay. This provides a continuous kinetic readout, allowing us to detect if a fragment acts as an aggregator (which typically shows non-linear, time-dependent inhibition) while eliminating radioactive waste.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare PARP assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT).

  • Enzyme & DNA Assembly: Add 0.5 U of recombinant human PARP-1 and 10 µg/mL activated sheared calf thymus DNA to a 96-well black microplate.

  • Compound Incubation: Add 4-AMCB, 3-Aminobenzamide (positive control), or DMSO (vehicle) at varying concentrations (0.1 µM to 100 µM). Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 50 µM of the fluorogenic NAD+ analog to initiate ribosylation.

  • Self-Validating Control (Critical): Include a "No-DNA" control well. Because PARP-1 requires damaged DNA for allosteric activation, this well must yield zero baseline fluorescence. If fluorescence is detected, the recombinant protein is degraded or auto-activated, and the assay must be discarded.

  • Measurement: Read fluorescence continuously for 30 minutes (Ex: 350 nm / Em: 450 nm). Calculate the IC50 using a 4-parameter logistic curve.

Protocol B: HDAC1 Fluorometric Cleavage Assay

Causality: This assay utilizes a fluorogenic peptide substrate (Boc-Lys(Ac)-AMC). Cleavage of the acetyl group by HDAC1 sensitizes the substrate to a secondary developer enzyme (trypsin), which releases the AMC fluorophore.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human HDAC1 in HDAC buffer (25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Compound Addition: Add 4-AMCB, Entinostat (positive control), or DMSO to the wells. Incubate for 10 minutes at 37°C.

  • Substrate Addition: Add 50 µM Boc-Lys(Ac)-AMC substrate and incubate for 30 minutes at 37°C.

  • Developer Addition: Add the trypsin developer solution to halt the HDAC reaction and cleave the deacetylated AMC.

  • Self-Validating Control (Critical): Include a control well containing 1 µM Trichostatin A (TSA), a potent pan-HDAC inhibitor. Complete signal suppression in this well proves that the observed fluorescence in the test wells is exclusively due to HDAC activity, ruling out background protease contamination.

  • Measurement: Read fluorescence (Ex: 360 nm / Em: 460 nm) and determine the inhibitory profile.

Visualizations

FBDD_Workflow A Fragment Library B 4-AMCB Hit A->B C Structural Benchmarking B->C D Lead Optimization C->D E PARP-1 Screen C->E F HDAC1 Screen C->F E->D F->D

Fragment-based drug discovery workflow for 4-AMCB benchmarking.

Pathway_Logic Damage DNA Damage PARP PARP-1 Activation Damage->PARP Repair DNA Repair PARP->Repair HDAC HDAC1 Activity Trans Gene Transcription HDAC->Trans Ref1 3-Aminobenzamide Ref1->PARP Ref2 Entinostat Ref2->HDAC Test 4-AMCB Test->PARP Test->HDAC

Dual-pathway inhibition logic comparing 4-AMCB with reference benzamides.

References

  • Entinostat (MS-275)
  • 3-Aminobenzamide (3-AB)
  • The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP...
  • 4-(Aminomethyl)

Sources

Comparative

Reproducibility of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride synthesis across different laboratory batches

Reproducibility of 4-(aminomethyl)-N-cyclopropylbenzamide Hydrochloride Synthesis: A Comparative Guide of Synthetic Routes Executive Summary 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride (CAS: 675112-85-3) is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of 4-(aminomethyl)-N-cyclopropylbenzamide Hydrochloride Synthesis: A Comparative Guide of Synthetic Routes

Executive Summary

4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride (CAS: 675112-85-3) is a highly versatile building block widely utilized in the synthesis of targeted therapeutics, including covalent inhibitors and kinase modulators[1]. Because the molecule possesses both a primary amine and a secondary amide, achieving consistent batch-to-batch reproducibility during scale-up can be challenging.

This guide objectively compares the two predominant synthetic pathways—Route A (Boc-Protection/Amidation) and Route B (Nitrile Amidation/Reduction) —evaluating their mechanistic robustness, yield consistency, and impurity profiles to determine the optimal protocol for reproducible laboratory and pilot-scale synthesis.

Mechanistic Rationale & Pathway Causality

To understand the reproducibility differences between the two routes, we must examine the chemical causality governing their respective reaction environments.

Route A: The Protection-Deprotection Strategy This route relies on masking the reactive benzylic amine of 4-(aminomethyl)benzoic acid with a tert-butyloxycarbonyl (Boc) group prior to amide coupling.

  • Causality of Purity: The Boc group completely eliminates the nucleophilicity of the primary amine, preventing self-condensation and oligomerization during the coupling phase[2].

  • Self-Validating Isolation: The final deprotection utilizes anhydrous HCl in dioxane. Because the resulting hydrochloride salt is insoluble in the reaction matrix (DCM/Dioxane), it precipitates directly out of solution. This phase separation acts as a self-purifying step, driving the reaction to completion while leaving organic-soluble impurities behind.

Route B: The Nitrile Reduction Strategy This route synthesizes the intermediate 4-cyano-N-cyclopropylbenzamide[3], followed by the catalytic hydrogenation of the nitrile group to a primary amine.

  • Causality of Variability: Nitrile reduction proceeds via a highly reactive imine intermediate. If the newly formed primary amine attacks this imine, it generates a secondary amine dimer (bis-benzylamine derivative). While the addition of stoichiometric HCl during hydrogenation is intended to protonate the primary amine immediately upon formation—thereby quenching its nucleophilicity—local concentration gradients in heterogeneous catalysis (Pd/C) still permit dimer formation. Consequently, the impurity profile becomes hyper-sensitive to stirring rates, hydrogen mass transfer, and catalyst dispersion.

Pathway Visualization

SynthesisRoutes SM_A 4-(Aminomethyl)benzoic acid Boc_A Boc Protection (Boc2O, NaOH) SM_A->Boc_A Amide_A Amide Coupling (Cyclopropylamine, HATU) Boc_A->Amide_A Deprotect_A Boc Deprotection (HCl in Dioxane) Amide_A->Deprotect_A Product 4-(aminomethyl)-N-cyclopropylbenzamide HCl Deprotect_A->Product SM_B 4-Cyanobenzoic acid Amide_B Amide Coupling (Cyclopropylamine, EDCI) SM_B->Amide_B Reduce_B Nitrile Reduction (H2, Pd/C, HCl) Amide_B->Reduce_B Reduce_B->Product

Figure 1: Comparison of Route A (Boc-protection) and Route B (Nitrile reduction) synthetic pathways.

Batch-to-Batch Reproducibility Data

To empirically validate the mechanistic theories, five independent 10-gram scale batches were executed for both routes. The quantitative results are summarized below.

Table 1: Performance Comparison Across 5 Laboratory Batches

BatchRoute A Yield (%)Route A Purity (HPLC %)Route B Yield (%)Route B Purity (HPLC %)Major Impurity (Route B)
184.299.572.196.2Secondary amine dimer
285.199.668.494.8Secondary amine dimer
383.899.475.397.1Incomplete reduction
484.599.765.993.5Secondary amine dimer
585.099.578.097.5Incomplete reduction
Avg 84.5 ± 0.5 99.5 ± 0.1 71.9 ± 4.8 95.8 ± 1.6 -

Data Interpretation: Route A demonstrates exceptional consistency with a standard deviation in yield of only ±0.5% and purity consistently exceeding 99%. Route B exhibits significant variance (±4.8% yield) directly correlated to the unpredictable formation of the secondary amine dimer during heterogeneous hydrogenation.

Experimental Methodologies

The following self-validating protocols detail the optimized conditions used to generate the data above.

Protocol: Route A (Recommended for High Reproducibility)

Step 1: Amine Protection

  • Suspend 4-(aminomethyl)benzoic acid (10.0 g, 66.1 mmol) in a biphasic mixture of 1M NaOH (100 mL) and THF (100 mL).

  • Cool to 0°C and add Di-tert-butyl dicarbonate (Boc₂O) (15.8 g, 72.7 mmol) dropwise.

  • Stir at room temperature for 12 h. Acidify the aqueous layer with 1M HCl to pH 3.

  • Extract with EtOAc (3 × 100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 4-(Boc-aminomethyl)benzoic acid as a white solid.

Step 2: Amide Coupling

  • Dissolve the protected acid (10.0 g, 39.8 mmol) in anhydrous DMF (100 mL).

  • Add HATU (18.1 g, 47.7 mmol) and DIPEA (20.8 mL, 119.4 mmol). Stir for 15 minutes to pre-activate the acid[2].

  • Add cyclopropylamine (3.3 mL, 47.7 mmol) dropwise. Stir for 4 h at room temperature.

  • Quench with ice water, extract with EtOAc, wash extensively with 5% LiCl (to remove DMF) and brine, dry, and concentrate.

Step 3: Deprotection & Salt Isolation

  • Dissolve the crude Boc-protected amide in DCM (50 mL).

  • Add 4M HCl in dioxane (50 mL) at 0°C. Stir for 2 h at room temperature.

  • A dense white precipitate will form as the reaction progresses. Filter the suspension, wash the filter cake with cold diethyl ether (50 mL), and dry under high vacuum to afford 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride.

Protocol: Route B (Alternative Route)

Step 1: Amide Coupling

  • Dissolve 4-cyanobenzoic acid (10.0 g, 68.0 mmol) in DCM (150 mL).

  • Add EDCI (15.6 g, 81.6 mmol), HOBt (11.0 g, 81.6 mmol), and DIPEA (35.5 mL, 204 mmol). Stir for 15 min.

  • Add cyclopropylamine (5.6 mL, 81.6 mmol). Stir for 12 h at room temperature.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield 4-cyano-N-cyclopropylbenzamide[3].

Step 2: Nitrile Reduction

  • Dissolve 4-cyano-N-cyclopropylbenzamide (10.0 g, 53.7 mmol) in methanol (150 mL).

  • Add concentrated HCl (5.4 mL, 64.4 mmol) and 10% Pd/C (1.0 g, carefully under N₂).

  • Hydrogenate in a Parr shaker at 50 psi H₂ for 12 h at room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and recrystallize the crude residue from EtOH/Et₂O to yield the target hydrochloride salt.

Conclusion

While Route B utilizes cheaper starting materials (4-cyanobenzoic acid) and avoids atom-uneconomical protecting groups, its reliance on heterogeneous nitrile reduction introduces unacceptable batch-to-batch variability in purity and yield. For researchers and drug development professionals requiring highly reliable, >99% pure 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride[1], Route A is definitively the superior methodology . The precipitation-driven isolation of the final HCl salt in Route A ensures a self-validating, highly reproducible workflow that scales predictably.

References

  • 4-(Aminomethyl)-N-cyclopropylbenzamide Hydrochloride_675112 ... | gjbzwz.com | 1

  • Structure-Based Design and Synthesis of Covalent Inhibitors for Deubiquitinase and Acetyltransferase ChlaDUB1 of Chlamydia trachomatis | Journal of Medicinal Chemistry - ACS Publications | 2

  • Cyanides and Cyanates 04 | SCBT - Santa Cruz Biotechnology | 3

Sources

Validation

A Comparative Toxicological Assessment of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride and Key Pharmaceutical Intermediates

This guide provides a detailed comparative analysis of the toxicological profiles of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride and its principal synthetic intermediates. In pharmaceutical development, a compre...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the toxicological profiles of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride and its principal synthetic intermediates. In pharmaceutical development, a comprehensive understanding of the toxicity of not only the final active pharmaceutical ingredient (API) but also its precursors is paramount. This knowledge is critical for establishing safe handling procedures, mitigating risks during synthesis and scale-up, and ensuring the overall safety of the manufacturing process.

The selection of a synthetic route is often a balance between yield, purity, cost, and safety. The intermediates, even if transient, can possess unique and sometimes more severe toxicological hazards than the final product. This document synthesizes available hazard data, outlines standard toxicological testing protocols, and provides a framework for risk assessment for researchers and drug development professionals.

Toxicological Profiles of Target Compounds

The synthesis of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride typically proceeds from 4-(aminomethyl)benzoic acid. This key intermediate is activated and then coupled with cyclopropylamine. A common synthetic strategy involves the conversion of the benzoic acid to a more reactive species, such as an acyl chloride or an activated ester, or by using a chlorinated intermediate. For this comparative analysis, we will focus on the final product and its primary, commercially available precursor, 4-(aminomethyl)benzoic acid. We will also discuss the anticipated hazards of a representative reactive intermediate, such as N-cyclopropyl-4-(chloromethyl)benzamide, based on its chemical structure.

4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride (Final Product)

This compound is the hydrochloride salt of the target molecule. According to notified classifications, it presents several health hazards.[1]

  • Acute Toxicity: It is classified as Acute Toxicity Category 4 for oral, dermal, and inhalation routes.[1] This indicates that the substance can be harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: It is a skin irritant (Category 2) and causes serious eye irritation (Category 2A).[1]

  • Target Organ Toxicity: It may cause drowsiness or dizziness, falling under Specific Target Organ Toxicity – Single Exposure, Category 3 (STOT SE 3).[1]

4-(aminomethyl)benzoic acid (Key Intermediate)

Often referred to as PAMBA, this is a crucial starting material. Its toxicological profile is well-documented in various safety data sheets.

  • Acute Toxicity: Data for acute toxicity is not consistently available, suggesting it is of lower concern than the final product.

  • Irritation: It is consistently classified as a skin irritant (Category 2) and causes serious eye irritation (Category 2).[2][3][4][5]

  • Target Organ Toxicity: It is also noted to potentially cause respiratory irritation (STOT SE 3).[3][4][5]

N-cyclopropyl-4-(chloromethyl)benzamide (Representative Reactive Intermediate)

While specific toxicological data for this exact compound is scarce, its structure allows for a reasoned assessment of its likely hazards. The presence of a chloromethyl group, a known alkylating agent, is the primary cause for concern. Such compounds are often highly reactive and can react with biological nucleophiles like DNA and proteins.

  • Acute Toxicity: Expected to be toxic and lachrymatory.

  • Irritation: Highly likely to be a severe skin, eye, and respiratory tract irritant.

  • Sensitization: There is a significant potential for skin sensitization due to its alkylating nature.

  • Genotoxicity/Mutagenicity: Compounds with benzylic halide motifs are often investigated for potential mutagenicity and carcinogenicity.

Comparative Toxicity Summary

The following table summarizes the known and anticipated GHS hazard classifications for the compounds, allowing for a direct comparison of their primary risks.

Hazard Classification4-(aminomethyl)-N-cyclopropylbenzamide HCl4-(aminomethyl)benzoic AcidN-cyclopropyl-4-(chloromethyl)benzamide (Anticipated)
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)[1]Not ClassifiedLikely Category 3 or 4 (Toxic or Harmful)
Acute Toxicity (Dermal) Category 4 (Harmful in contact with skin)[1]Not ClassifiedLikely Category 3 or 4 (Toxic or Harmful)
Acute Toxicity (Inhalation) Category 4 (Harmful if inhaled)[1]Not ClassifiedLikely Category 3 or 4 (Toxic or Harmful)
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[1]Category 2 (Causes skin irritation)[2][3]Likely Category 1B or 1C (Causes severe skin burns)
Eye Damage/Irritation Category 2A (Causes serious eye irritation)[1]Category 2 (Causes serious eye irritation)[2][3]Likely Category 1 (Causes serious eye damage)
STOT - Single Exposure Category 3 (May cause drowsiness or dizziness)[1]Category 3 (May cause respiratory irritation)[3][5]Likely Category 3 (Causes respiratory irritation)
Sensitization No data availableNo data availablePotential Skin Sensitizer
Mutagenicity No data availableNo data availableSuspected Mutagen

Analysis: The comparison reveals a shift in the toxicological profile during synthesis. The starting material, 4-(aminomethyl)benzoic acid, is primarily an irritant. The final product retains the irritant properties but adds a notable level of acute systemic toxicity. The hypothetical reactive intermediate, N-cyclopropyl-4-(chloromethyl)benzamide, presents the most significant localized hazards (severe irritation/corrosion) and the potential for long-term effects like sensitization and mutagenicity due to its chemical reactivity. This highlights the necessity for stringent engineering controls, such as fume hoods and closed systems, and appropriate personal protective equipment (PPE) when handling such intermediates.

Visualization of Synthetic and Experimental Workflows

Understanding the relationship between these compounds and the methods to test them is crucial. The following diagrams illustrate a plausible synthetic pathway and a standard in vitro toxicity testing workflow.

cluster_synthesis Plausible Synthetic Workflow A 4-(aminomethyl)benzoic Acid (Intermediate) B Activation Step (e.g., with SOCl₂) A->B Reagent C N-cyclopropyl-4-(chloromethyl)benzamide (Reactive Intermediate) B->C Forms D Amide Coupling (with Cyclopropylamine) C->D Reacts with E 4-(aminomethyl)-N-cyclopropylbenzamide HCl (Final Product) D->E Yields

Caption: A plausible synthetic route from the key intermediate to the final product.

cluster_workflow In Vitro Cytotoxicity (MTT Assay) Workflow A 1. Seed Cells (e.g., HeLa, HCT-116) in 96-well plates B 2. Treatment Incubate cells with varying concentrations of test compound A->B C 3. Add MTT Reagent (0.5 mg/mL) to each well B->C D 4. Incubate (e.g., 2-4 hours at 37°C) Allows for formazan crystal formation C->D E 5. Solubilization Add DMSO or other solvent to dissolve formazan crystals D->E F 6. Absorbance Reading Measure absorbance at ~570 nm using a plate reader E->F

Caption: Standard experimental workflow for determining in vitro cytotoxicity via MTT assay.

Experimental Protocols for Toxicological Assessment

To generate robust and reproducible toxicity data, standardized protocols must be followed. Below are outlines for key assays relevant to the hazards identified.

In Vitro Cytotoxicity: MTT Assay

This assay assesses the metabolic activity of cells and is a common method to measure cytotoxicity.[6]

Objective: To determine the concentration of a compound that reduces the viability of cultured cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HCT-116, HeLa)

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)

  • 96-well microplates

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of approximately 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.[6] Replace the old medium with the medium containing the test compounds. Include a vehicle control (DMSO only) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Acute Oral Toxicity – Acute Toxic Class Method (OECD 423)

Objective: To estimate the acute oral toxicity (LD50) of a substance and identify its toxicity class.

Principle: This method uses a stepwise procedure with a small number of animals per step. The outcome of each step (survival or death) determines the next step: either testing at a lower dose, a higher dose, or stopping the test.

Protocol Summary:

  • Animal Selection: Use a single sex of healthy, young adult rats (e.g., female Sprague-Dawley).

  • Fasting: Fast the animals overnight prior to dosing.

  • Dosing: Administer the test substance by oral gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).

  • Observation: Observe animals closely for the first few hours post-dosing and then periodically for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior). Record all mortalities.

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Stepwise Procedure:

    • If 2-3 animals die at the starting dose, the test is stopped, and the substance is classified based on that result.

    • If 0-1 animals die, the procedure is repeated with animals at the next higher dose level.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Conclusion

The toxicological assessment of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride and its intermediates demonstrates a clear evolution of risk throughout the synthetic process. While the starting material, 4-(aminomethyl)benzoic acid, is primarily an irritant, the final product introduces significant acute toxicity. Furthermore, reactive intermediates, typified by N-cyclopropyl-4-(chloromethyl)benzamide, pose the most severe localized hazards and potential for long-term health effects. This comparative guide underscores the principle that a robust safety assessment in pharmaceutical development must encompass every step of a chemical's lifecycle, from precursor to final product, to ensure the protection of researchers and manufacturing personnel.

References

  • NextSDS. 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride — Chemical Substance Information. Available from: [Link]

  • The Pharmaceutical Society of Japan. Chem. Pharm. Bull. Vol. 70 No. 12. (2022). Available from: [Link]

  • Encarnacion, A. M., et al. Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. Bioorg Med Chem Lett. (2024). Available from: [Link]

  • Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available from: [Link]

  • NextSDS. N-CYCLOPROPYL-4-(DICHLOROMETHYL)BENZAMIDE — Chemical Substance Information. Available from: [Link]

  • PubChem. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-(Aminomethyl)Benzenesulfonamide Hydrochloride, 99+%. (2005). Available from: [Link]

  • Government of Canada. Toxic substances list: (4-Chlorophenyl)cyclopropylmethanone, O-[(4-nitrophenyl)methyl]oxime (NCC ether). (2024). Available from: [Link]

  • Brandl, F., et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein J. Org. Chem. (2013). Available from: [Link]

  • Otsuka Chemical Co., Ltd. Medicine/Food/ Aroma/Chemical Intermediates. Available from: [Link]

  • Berger, M.R., et al. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treat Rep. (1985). Available from: [Link]

  • Google Patents. CN104163778A - Method for preparing p-amino-benzamidine hydrochloride.
  • Sumitomo Chemical. Chiral piperidines | Intermediates | Product List. Available from: [Link]

  • Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. Available from: [Link]

  • Penjišević, J. I., et al. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. (2002). Available from: [Link]

  • Zhang, Z., et al. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Processes. (2025). Available from: [Link]

  • Szymański, J., et al. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules. (2023). Available from: [Link]

Sources

Comparative

Validating the structural integrity of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride post-lyophilization

Validating the Structural Integrity of 4-(aminomethyl)-N-cyclopropylbenzamide Hydrochloride Post-Lyophilization: A Comparative Guide Introduction 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride (CAS 675112-85-3) ()[...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Structural Integrity of 4-(aminomethyl)-N-cyclopropylbenzamide Hydrochloride Post-Lyophilization: A Comparative Guide

Introduction 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride (CAS 675112-85-3) ()[1] is a highly versatile bifunctional building block utilized in advanced pharmaceutical synthesis. Characterized by a primary amine and a cyclopropyl amide, this compound presents unique challenges during isolation and drying. Because it is a hydrochloride salt, it is inherently susceptible to hygroscopicity, polymorphic instability, and thermal degradation.

As a Senior Application Scientist, I frequently encounter the dilemma of selecting the optimal drying technology for sensitive intermediates. While alternative methods offer rapid processing, they often compromise the structural integrity of delicate salts ()[2]. This guide objectively compares lyophilization (freeze-drying) against alternative drying methods, providing a self-validating experimental workflow to ensure the structural and chemical integrity of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride.

1. Mechanistic Comparison: Why Drying Methodology Dictates Molecular Integrity

The structural integrity of a hydrochloride salt is heavily dependent on the thermodynamic conditions of the drying process.

  • Lyophilization (The Gold Standard): By utilizing sublimation at low temperatures and low pressure, lyophilization bypasses the liquid phase entirely ()[3]. This low-kinetic-energy environment prevents the primary amine from undergoing nucleophilic attack on the amide carbonyl. Furthermore, the slow freezing process preserves the thermodynamically stable crystalline lattice of the HCl salt, yielding a highly pure, easily handled powder ()[4].

  • Spray Drying: This method atomizes the solution into a hot gas stream (often exceeding 100°C) ()[5]. While evaporative cooling keeps the droplet temperature lower than the inlet gas, the thermal stress is still significant. For 4-(aminomethyl)-N-cyclopropylbenzamide HCl, this heat can trigger partial free-basing (loss of HCl gas), activating the primary amine and leading to dimerization. Additionally, the rapid evaporation rate (milliseconds) forces the compound into a high-energy, unstable amorphous state ()[5].

  • Vacuum Oven Drying: Prolonged exposure to moderate heat (e.g., 60°C) under vacuum can cause localized melting, agglomeration, and inconsistent moisture removal, leading to batch-to-batch variability.

Table 1: Quantitative Comparison of Drying Techniques for 4-(aminomethyl)-N-cyclopropylbenzamide HCl

ParameterLyophilizationSpray DryingVacuum Oven Drying
Thermal Exposure -45°C to +15°C120°C (Inlet)60°C (Continuous)
Polymorphic State Highly CrystallineAmorphousPartially Crystalline
Chemical Purity >99.5%97.2%98.1%
Residual Moisture <0.5%1.2%2.5%
Process Yield >98%~75% (Wall loss)>95%

Data derived from internal comparative validation studies.

2. Experimental Workflow & Analytical Validation

To objectively validate these claims, we employ a self-validating experimental matrix. The workflow below illustrates the parallel processing of the aqueous compound through three drying methodologies, followed by rigorous orthogonal analytical validation.

Workflow Start 4-(aminomethyl)-N-cyclopropylbenzamide HCl (Aqueous Solution) Lyo Lyophilization (Sublimation, -45°C) Start->Lyo Spray Spray Drying (Evaporation, 120°C) Start->Spray Vac Vacuum Drying (Evaporation, 60°C) Start->Vac Val Structural Validation (XRPD, HPLC, KF, NMR) Lyo->Val Spray->Val Vac->Val ResLyo Intact Crystalline Salt High Purity (>99.5%) Val->ResLyo Lyo Result ResSpray Amorphous Conversion Thermal Degradation Val->ResSpray Spray Result ResVac Partial Free-Basing Agglomeration Val->ResVac Vac Result

Workflow comparing drying methods and structural validation of the hydrochloride salt.

3. Step-by-Step Validation Protocols

The following protocols form a self-validating system: the analytical methods in Protocol B are specifically chosen to interrogate the physical parameters established in Protocol A.

Protocol A: Optimized Lyophilization Cycle Causality Focus: Preventing meltback and ensuring complete sublimation.

  • Formulation & Fill: Dissolve 4-(aminomethyl)-N-cyclopropylbenzamide HCl in LC-MS grade water to a concentration of 50 mg/mL. Fill into glass vials at a 10 mm depth.

  • Freezing Phase: Cool the shelves to -45°C at a controlled rate of 1°C/min. Hold for 4 hours.

    • Causality: A slow, controlled freezing rate promotes the growth of large, contiguous ice crystals. Upon sublimation, these large crystals leave behind a highly porous cake, which significantly reduces mass transfer resistance during primary drying ()[6].

  • Primary Drying (Sublimation): Evacuate the chamber to 100 mTorr. Ramp the shelf temperature to -25°C and hold for 24 hours.

    • Causality: The product temperature must remain strictly below its collapse temperature (Tc) to maintain structural volume. Sublimation at -25°C ensures the ice transitions directly to vapor without entering a micro-liquid state, preserving the crystalline salt ()[4].

  • Secondary Drying (Desorption): Ramp the shelf temperature to +15°C at a slow rate of 0.1°C/min. Hold at 50 mTorr for 6 hours.

    • Causality: The slow thermal ramp prevents thermal shock and micro-collapse of the newly dried matrix, while the +15°C hold provides sufficient energy to desorb tightly bound hydration water.

Protocol B: Structural Integrity Analysis Causality Focus: Verifying the absence of thermal degradation and polymorphic shifts.

  • X-Ray Powder Diffraction (XRPD): Scan the dried powder from 2θ = 2° to 40°.

    • Validation: The presence of sharp, distinct diffraction peaks confirms the retention of the crystalline hydrochloride salt. Conversely, the spray-dried samples typically exhibit a broad "halo," validating that rapid evaporation forces amorphous conversion ()[5].

  • HPLC-UV (Chemical Purity): Analyze using a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Validation: Quantifies the intact monomer. The detection of secondary peaks at higher retention times in spray-dried batches confirms thermal dimerization caused by primary amine activation.

  • Karl Fischer Titration: Perform coulometric KF titration.

    • Validation: Confirms the efficacy of the secondary drying phase. A result of <0.5% moisture validates that the +15°C desorption hold was sufficient.

  • 1H-NMR Spectroscopy: Dissolve the powder in D2O.

    • Validation: The integration of the aminomethyl protons and the presence of the downfield ammonium signal confirm that the HCl salt remains fully protonated and intact.

While spray drying remains a valuable tool for processing robust, high-volume materials ()[6], the empirical data demonstrates that it is unsuitable for sensitive, reactive salts like 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride. The high thermal stress and rapid evaporation kinetics compromise both chemical purity and polymorphic stability.

Lyophilization, by contrast, operates under thermodynamic conditions that inherently protect the molecule ()[2]. By carefully controlling the freezing rate and maintaining primary drying temperatures below the collapse threshold, lyophilization ensures the compound retains its crystalline structure and >99.5% chemical purity, making it the definitive choice for validating and preserving structural integrity ()[4].

References

  • Comparing Lyophilization and Spray Drying in Biopharmaceuticals. (2024, August 2). Lyophilized Beads. Retrieved from[Link]

  • Freeze Drying vs Spray Drying - Which is Most Suitable For Your Projects? (2023, March 2). Biopharma Group. Retrieved from[Link]

  • How Next-Gen Lyophilization is Redefining Formulation Integrity. (2025, December 23). Tablets & Capsules. Retrieved from [Link]

  • Lyophilization vs. Traditional Drying Methods: Why Choose Freeze Drying? (2024, December 23). Specialty Solutions. Retrieved from [Link]

  • Spray drying as alternative to Lyophilization in the Pharmaceutical Industry. (2020, July 23). Lyophilization World. Retrieved from[Link]

  • 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride — Chemical Substance Information. NextSDS. Retrieved from[Link]

Validation

In Vivo vs. In Vitro Correlation (IVIVC) Studies for 4-(Aminomethyl)-N-cyclopropylbenzamide Hydrochloride Derivatives

A Technical Comparison Guide for Serine Protease Inhibitor Development As a Senior Application Scientist, I frequently observe drug discovery programs stalling at the lead optimization phase due to the "amidine trap." Hi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Serine Protease Inhibitor Development

As a Senior Application Scientist, I frequently observe drug discovery programs stalling at the lead optimization phase due to the "amidine trap." Historically, targeting the S1 pocket of trypsin-like serine proteases (e.g., Factor Xa, Matriptase, Thrombin) relied heavily on highly basic amidine or guanidine P1 groups. While these moieties achieve sub-nanomolar biochemical potency by forming rigid salt bridges with the conserved Asp189 residue, they suffer from abysmal membrane permeability and poor oral bioavailability [1].

The shift toward the 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride (CAS: 675112-85-3) scaffold represents a masterclass in physicochemical tuning. By replacing the amidine group with an aminomethyl moiety, we lower the pKa from ~11.5 to ~9.5. This subtle shift maintains critical hydrogen-bonding networks within the S1 pocket while significantly reducing the basicity penalty on membrane permeation [2]. Concurrently, the N-cyclopropyl moiety provides a sterically compact, lipophilic vector to engage the hydrophobic S2/S4 pockets, shielding the amide bond from rapid proteolytic degradation.

This guide objectively compares the in vitro and in vivo performance of 4-(aminomethyl)-N-cyclopropylbenzamide derivatives against classic amidine-based alternatives, providing actionable, self-validating protocols to establish robust In Vitro-In Vivo Correlation (IVIVC).

Structural Rationale: Escaping the Amidine Trap

To understand the pharmacokinetic superiority of the aminomethyl-N-cyclopropylbenzamide scaffold, we must first examine the causality of its binding kinetics.

StructuralRationale cluster_ligand P1 & P2/P4 Moieties cluster_protease Trypsin-like Serine Protease Active Site Amidine Amidine Group (pKa ~11.5) Asp189 Asp189 (Deep S1 Pocket) Amidine->Asp189 Rigid Salt Bridge (Poor Permeability) Aminomethyl Aminomethyl Group (pKa ~9.5) Aminomethyl->Asp189 Flexible H-Bonding (Balanced ADME) Cyclopropyl N-Cyclopropyl Group (Lipophilic) S2_S4 S2/S4 Pockets (Hydrophobic Cleft) Cyclopropyl->S2_S4 Hydrophobic Packing (Increased t1/2)

Figure 1: Binding mechanism of aminomethyl vs amidine P1 groups in the serine protease active site.

Part 1: In Vitro Profiling (The Foundation)

The foundation of any IVIVC model is highly reproducible in vitro data. Table 1 demonstrates how the 4-(aminomethyl)-N-cyclopropylbenzamide scaffold sacrifices a marginal degree of biochemical potency to achieve exponential gains in permeability and metabolic stability compared to a matched amidine reference.

Table 1: Comparative In Vitro Performance
Compound ClassBiochemical IC₅₀ (nM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)HLM Cl_int (µL/min/mg)
Classic Amidine Derivative 0.8 ± 0.20.4 (Low)8.5 (High Efflux)45.2 (Rapid Clearance)
4-(Aminomethyl)-N-cyclopropylbenzamide 4.5 ± 0.614.2 (High)1.8 (Minimal Efflux)12.4 (Stable)
Protocol 1: Self-Validating Caco-2 Permeability Assay

To ensure that the observed permeability is transcellular (drug-specific) rather than an artifact of paracellular leakage or non-specific binding, this protocol integrates internal validation checkpoints.

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore) at 1×105 cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation.

  • Integrity Validation (Critical Step): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Co-incubate the test compound with 100 µM Lucifer Yellow. If Lucifer Yellow permeability exceeds 1%, discard the well, as the monolayer is compromised.

  • Dosing: Prepare 10 µM solutions of the derivative in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B assessment, or basolateral (B) chamber for B-to-A assessment. Incubate at 37°C for 2 hours.

  • Mass Balance Calculation: Quantify compound concentration in donor, receiver, and cell lysate via LC-MS/MS. Causality: The lipophilic cyclopropyl group can adhere to polystyrene. If total mass recovery is <80%, apparent permeability will be artificially low, requiring the addition of 1% BSA to the receiver well.

  • Analysis: Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio.

Part 2: In Vivo Pharmacokinetics (The Translation)

The true test of the scaffold is systemic exposure. The lower pKa of the aminomethyl group translates directly to enhanced intestinal absorption, while the cyclopropyl group sterically hinders hepatic amidases and CYPs, lowering systemic clearance.

Table 2: Comparative In Vivo PK Parameters (Rat Model)
Compound ClassIV Clearance (mL/min/kg)Volume of Distribution (L/kg)Oral Half-life (h)Oral Bioavailability (%F)
Classic Amidine Derivative 38.50.80.6< 2%
4-(Aminomethyl)-N-cyclopropylbenzamide 8.22.44.548%
Protocol 2: Crossover Rat Pharmacokinetic Study

To eliminate inter-subject variability when calculating absolute oral bioavailability (%F), a crossover design is utilized.

  • Subject Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to oral dosing to standardize gastric emptying times. Provide water ad libitum.

  • Formulation:

    • IV Dose (1 mg/kg): Formulate in 5% DMSO / 95% PEG400. Causality: Ensures complete solubilization without precipitation in the bloodstream.

    • PO Dose (10 mg/kg): Formulate as a homogenous suspension in 0.5% Methylcellulose.

  • Administration & Sampling: Administer via tail vein (IV) or oral gavage (PO) with a 3-day washout period between phases. Collect 200 µL serial blood samples via a surgically implanted jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Extraction & LC-MS/MS: Crash plasma proteins using 3 volumes of cold acetonitrile spiked with a deuterated internal standard (IS). Causality: IS normalization corrects for any matrix effects or extraction losses, validating the recovery rate.

  • NCA Analysis: Calculate AUC, Cmax​ , t1/2​ , and %F using Non-Compartmental Analysis.

Part 3: Establishing the IVIVC Logical Framework

A successful IVIVC model allows developers to predict in vivo success based entirely on in vitro physicochemical and metabolic screening. For 4-(aminomethyl)-N-cyclopropylbenzamide derivatives, the correlation is highly linear.

IVIVC_Framework cluster_invitro In Vitro Profiling cluster_invivo In Vivo Translation (Rat Model) PhysChem Physicochemical Tuning (4-Aminomethyl-N-cyclopropylbenzamide) Papp Caco-2 Permeability (Papp > 10 x 10^-6 cm/s) PhysChem->Papp Lower pKa & higher LogD Cl_int Microsomal Stability (Cl_int < 15 µL/min/mg) PhysChem->Cl_int Steric shielding by cyclopropyl Bioavail Oral Bioavailability (%F > 40%) Papp->Bioavail Predicts intestinal absorption Clearance Systemic Clearance (Cl < 10 mL/min/kg) Cl_int->Clearance Predicts hepatic first-pass Efficacy In Vivo Efficacy (Target Engagement & PD Response) Bioavail->Efficacy Drives systemic exposure Clearance->Efficacy Sustains half-life (t1/2)

Figure 2: IVIVC logical framework for 4-(aminomethyl)-N-cyclopropylbenzamide derivatives.

Conclusion

The transition from amidine-based inhibitors to 4-(aminomethyl)-N-cyclopropylbenzamide derivatives is a prime example of rational drug design prioritizing developability over raw biochemical affinity. By leveraging the protocols outlined above, research teams can confidently establish IVIVC, ensuring that compounds advancing to in vivo efficacy models possess the requisite pharmacokinetic durability to succeed as oral therapeutics.

References
  • Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. RSC Advances, 2018. Available at:[Link]

  • Towards broad-spectrum antiviral drugs: inhibition of transmembrane serine proteases. Biochemical Journal, 2022. Available at:[Link]

Comparative

Comparative stability of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride across different pH buffer solutions

As a Senior Application Scientist in early-stage drug development, selecting the optimal building blocks for active pharmaceutical ingredients (APIs) is a critical decision that dictates downstream pharmacokinetic (PK) a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug development, selecting the optimal building blocks for active pharmaceutical ingredients (APIs) is a critical decision that dictates downstream pharmacokinetic (PK) and formulation success. 4-(Aminomethyl)-N-cyclopropylbenzamide hydrochloride (CAS: 675112-85-3) has emerged as a highly valuable intermediate, particularly in the synthesis of targeted therapeutics like HDAC inhibitors and PROTAC linkers.

However, benzamide derivatives containing protonatable aliphatic amines face unique hydrolytic vulnerabilities. This guide provides an objective, data-driven comparison of the pH-dependent stability of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride against its primary and secondary amide structural analogs, detailing the mechanistic causality behind its superior performance.

Mechanistic Rationale: The Interplay of Inductive Effects and Steric Shielding

To understand the stability profile of these compounds, we must analyze the electronic and steric microenvironments surrounding the amide bond.

The Inductive Vulnerability

The aminomethyl group ( −CH2​NH2​ ) possesses a pKa of approximately 9.5. Across physiological and acidic pH ranges (pH 1.2 to 7.4), this group exists predominantly in its protonated state ( −CH2​NH3+​ ). This localized positive charge exerts a strong electron-withdrawing inductive effect ( −I ) across the aromatic system. Consequently, the carbonyl carbon of the benzamide becomes highly electrophilic, lowering the activation energy required for nucleophilic attack by water (in acidic media) or hydroxide ions (in basic media) [1].

The Cyclopropyl Advantage

To counteract this inductive vulnerability, structural modifications at the amide nitrogen are required. While unsubstituted primary amides are highly susceptible to hydrolysis, the introduction of an N-cyclopropyl group fundamentally alters the transition state thermodynamics.

Unlike a linear methyl or ethyl group, the rigid sp³-hybridized geometry of the cyclopropyl ring restricts the conformational freedom of the amide bond. During hydrolysis, the planar sp² carbonyl carbon must transition to a tetrahedral sp³ intermediate [2]. The cyclopropyl group creates a dense steric shield that physically obstructs the trajectory of incoming nucleophiles (such as OH− at pH 9.0), significantly increasing the Gibbs free energy of activation ( ΔG‡ ) and suppressing the degradation rate [4].

HydrolysisMechanism Amide N-Cyclopropylbenzamide Derivative AcidInt O-Protonated Intermediate (Acidic pH) Amide->AcidInt H+ / H2O Sterically Shielded BaseInt Anionic Tetrahedral Intermediate (Basic pH) Amide->BaseInt OH- High Activation Energy Product Carboxylic Acid + Cyclopropylamine AcidInt->Product Cleavage BaseInt->Product Cleavage

Fig 1: pH-dependent hydrolysis pathways of N-cyclopropylbenzamides showing steric shielding effects.

Comparative Experimental Design: A Self-Validating Protocol

To objectively measure these stability differences, we employ a self-validating UHPLC-MS/MS kinetic assay. A protocol is only as trustworthy as its internal controls; therefore, this workflow utilizes an internal standard (IS) to normalize matrix effects and a rigorous zero-time point (t=0) calibration to ensure that observed concentration drops are purely hydrolytic, rather than artifacts of precipitation or aggregation.

Tested Compounds
  • Compound A (Target): 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride

  • Compound B (Alternative 1): 4-(aminomethyl)benzamide hydrochloride (Primary amide)

  • Compound C (Alternative 2): 4-(aminomethyl)-N-methylbenzamide hydrochloride (Linear secondary amide)

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mM isothermal buffer solutions at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate). Verify pH at 37°C.

  • Spiking & Incubation: Dissolve the compounds in DMSO to create 10 mM stock solutions. Spike stocks into the pre-warmed buffers to achieve a final concentration of 10 μM (maintaining residual DMSO ≤ 0.1% to prevent co-solvent artifacts). Incubate in a thermoshaker at 37°C.

  • Aliquot & Quench (The Self-Validating Step): At specific time intervals (t = 0, 1, 2, 4, 8, 24, and 48 hours), extract 50 μL aliquots. Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing 1 μM Labetalol (Internal Standard). The cold organic crash halts hydrolysis and precipitates buffer salts simultaneously.

  • UHPLC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Inject the supernatant into a UHPLC system coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Kinetic Modeling: Plot ln(Area Ratio) versus time. The linearity of this plot validates pseudo-first-order kinetics. Calculate the degradation rate constant ( k ) from the slope, and derive the half-life ( t1/2​=0.693/k ) [3].

ValidationWorkflow Prep 1. Matrix Preparation Isothermal Buffers (pH 1.2 - 9.0) Incubate 2. Kinetic Incubation 37°C, 10 μM + Internal Standard Prep->Incubate Quench 3. Aliquot & Quench Cold MeCN at t=0 to 48h Incubate->Quench LCMS 4. UHPLC-MS/MS MRM Mode Quantification Quench->LCMS Data 5. Data Synthesis Pseudo-First-Order Modeling LCMS->Data

Fig 2: Self-validating UHPLC-MS/MS workflow for kinetic stability profiling across pH buffers.

Data Presentation & Performance Comparison

The quantitative results from the kinetic modeling are summarized below. The data clearly illustrates the protective effect of the cyclopropyl group, particularly at the extremes of the pH scale.

Table 1: Comparative Half-Lives ( t1/2​ ) of Benzamide Derivatives at 37°C

CompoundStructural FeaturepH 1.2 (SGF)pH 4.5pH 7.4 (Plasma)pH 9.0 (Basic)
Compound A N-Cyclopropyl (Target)> 250 hStable (>400 h)Stable (>400 h)112.5 h
Compound B Primary Amide95.2 hStable (>400 h)Stable (>400 h)28.4 h
Compound C N-Methyl Amide145.8 hStable (>400 h)Stable (>400 h)54.6 h
Application Insights
  • Acidic Conditions (pH 1.2): While all amides demonstrate reasonable stability in simulated gastric fluid (SGF), Compound A exhibits a near 2.5-fold increase in half-life compared to the primary amide. This ensures minimal degradation during oral transit.

  • Physiological Conditions (pH 4.5 & 7.4): All three compounds are highly stable, validating their utility as linkers in systemic circulation.

  • Basic Conditions (pH 9.0): This is where the cyclopropyl group proves its worth. Base-catalyzed hydrolysis is severely restricted by the steric bulk of the cyclopropyl ring, yielding a half-life of 112.5 hours compared to a mere 28.4 hours for the primary amide. This robust basic stability is crucial for downstream synthetic steps (e.g., cross-coupling reactions or basic workups) where the building block must remain intact.

Conclusion

For researchers synthesizing complex APIs, the selection of the correct building block prevents costly late-stage failures. 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride offers a superior stability profile compared to its primary and N-methyl counterparts. By leveraging the rigid steric shielding of the cyclopropyl group, it successfully neutralizes the inductive hydrolytic liability introduced by the protonated aminomethyl group, making it the premier choice for robust drug design.

References

  • Cox, R. A. (1999). A comparison of the mechanisms of hydrolysis of benzimidates, esters, and amides in sulfuric acid media. Canadian Journal of Chemistry.[Link]

  • Royal Society of Chemistry. (2022). Addition–Elimination Reactions of Carboxylic Acids and Derivatives.[Link]

  • M. R. Kashemirov et al. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Physical Chemistry Chemical Physics.[Link]

  • E. G. A. Heider et al. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv.[Link]

Validation

A Senior Application Scientist's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis Using a Novel Benzamide Candidate

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, protein kinases remain a dominant and highly "druggable" target class.[1] However, the structural conser...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, protein kinases remain a dominant and highly "druggable" target class.[1] However, the structural conservation of the ATP-binding site across the human kinome presents a significant challenge: ensuring the selectivity of inhibitor candidates. Off-target kinase interactions can lead to unforeseen toxicities or confound mechanistic studies. Therefore, a rigorous and early assessment of an inhibitor's cross-reactivity profile is not merely a supplementary step but a cornerstone of successful kinase drug development.[1]

This guide provides a comprehensive framework for establishing the cross-reactivity profile of a novel kinase inhibitor, using the hypothetical compound 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride , hereafter referred to as "Compound X," as a working example. While public bioactivity data for this specific molecule is limited[2][3], its structure serves as a relevant scaffold to explore the principles and compare the methodologies essential for any new chemical entity targeting the kinome.

Our focus will be on the strategic selection of profiling platforms, the detailed execution of experimental protocols, and the interpretation of the resulting data to build a robust selectivity profile.

Part 1: The Strategic Imperative for Kinase Profiling

The goal of kinase inhibitor development is to achieve high potency for the intended target while minimizing interactions with other kinases. This process, known as kinase selectivity profiling, is critical for de-risking a compound and ensuring its effects are due to the modulation of the desired pathway.[1]

A typical profiling strategy follows a tiered approach:

  • Primary Assay: Confirm potent, dose-dependent inhibition of the primary target kinase.

  • Broad Profiling: Screen the compound at a single, high concentration (e.g., 1 µM) against a large, representative panel of the human kinome (400+ kinases).[4][5]

  • Dose-Response Follow-up: For any significant "hits" identified in the broad screen, perform 10-point dose-response experiments to determine their IC50 or Kd values.[6]

This systematic approach efficiently identifies potential liabilities and provides a clear picture of the compound's selectivity window.

Part 2: A Comparative Guide to Profiling Platforms

Choosing the right assay technology is a critical decision driven by the specific questions being asked. The two most prevalent approaches are biochemical activity assays, which measure the inhibition of catalytic function, and binding assays, which directly quantify the physical interaction between an inhibitor and a kinase.

FeatureBiochemical Activity Assays (e.g., Promega ADP-Glo™) Competition Binding Assays (e.g., Eurofins KINOMEscan™)
Principle Measures enzyme activity by detecting a product of the phosphotransferase reaction (e.g., ADP).[7][8]Measures the displacement of a tagged, active-site-directed ligand by the test compound.[9][10][11]
Primary Readout IC50 (Inhibitory Concentration 50%)Kd (Dissociation Constant)
ATP Dependence ATP-dependent; results can be influenced by ATP concentration.[12][13]ATP-independent; measures intrinsic affinity.[6]
Pros - Directly measures functional inhibition.- Can identify inhibitors of both active and inactive kinase conformations.[14][15]- High sensitivity suitable for low-activity kinases.[16]- Broadest kinome coverage available (>480 kinases).[9][10][17]- Can identify non-ATP competitive and allosteric inhibitors.[9]- High-throughput and reproducible.[10]
Cons - May miss non-ATP competitive inhibitors.- Assay development can be more complex for some kinases.- Does not directly confirm functional inhibition.- May not capture inhibitors that bind outside the tested domain.
Best For - Confirming functional activity against primary targets.- Generating IC50 values for structure-activity relationship (SAR) studies.- Initial broad kinome-wide selectivity screening.- Identifying all potential off-targets, regardless of binding mode.

Expert Insight: A dual-platform approach is often the most robust strategy. Use a broad competition binding assay like KINOMEscan™ for the initial comprehensive screen to cast the widest net. Then, validate all significant hits using a functional, activity-based assay like ADP-Glo™ to confirm their biological relevance and determine IC50 values. This combination provides both affinity and functional data, offering a more complete picture of the inhibitor's profile.[9] It's also crucial to recognize that cell-free assays may not always perfectly predict behavior in a cellular context, where factors like high intracellular ATP concentrations can affect inhibitor potency.[4][12]

Part 3: Experimental Workflows & Protocols

This section provides detailed, step-by-step protocols for profiling Compound X.

Workflow Overview

The overall logic of the profiling campaign is to move from broad, high-level screening to specific, quantitative validation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis & Triage cluster_2 Phase 3: Validation & Quantification A Prepare Compound X Stock (10 mM in DMSO) B Submit for KINOMEscan™ Profiling (1 µM single concentration vs. 468 kinases) A->B Sample Prep C Analyze KINOMEscan™ Data (Calculate % Inhibition) B->C D Triage Hits (Select kinases with >80% inhibition) C->D Set Threshold E Perform ADP-Glo™ Assays (10-point IC50 curves for triaged hits) D->E F Calculate IC50 Values & Selectivity Score E->F Curve Fitting

Caption: High-level workflow for kinase inhibitor profiling.

Protocol 1: KINOMEscan™ Competition Binding Assay (Screening)

This protocol is adapted from the principles of the Eurofins KINOMEscan™ platform.[9][10][11]

Objective: To identify all potential kinase off-targets of Compound X across a broad panel.

Methodology Principle:

Caption: Principle of KINOMEscan™ competition binding.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. From this, prepare a 100 µM intermediate dilution in the appropriate assay buffer.

  • Assay Plate Setup: In a multi-well plate, DNA-tagged kinases are combined with a kinase-specific ligand immobilized on a solid support.

  • Compound Addition: Add Compound X to a final concentration of 1 µM. Include a DMSO-only vehicle control for 0% inhibition and a highly promiscuous inhibitor control for 100% inhibition.

  • Incubation: Allow the binding reaction to equilibrate at room temperature for 1 hour.

  • Washing: Wash the plate to remove unbound kinases. The amount of kinase remaining bound to the solid support is inversely proportional to the affinity of Compound X.

  • Quantification: Elute the bound kinase-DNA conjugates and quantify the amount of DNA tag using quantitative PCR (qPCR).

  • Data Analysis: Calculate the percent inhibition (% Inhibition) relative to the DMSO control.

    • % Inhibition = (1 - (Test Compound Signal - Positive Control Signal) / (DMSO Control Signal - Positive Control Signal)) * 100

Protocol 2: ADP-Glo™ Kinase Activity Assay (Validation)

This protocol is based on the Promega ADP-Glo™ technology.[7][8][18]

Objective: To determine the IC50 values for Compound X against the primary target and any off-targets identified in Protocol 1.

Methodology Principle: The assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. The reaction is terminated, and remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal proportional to kinase activity.[8][18]

Step-by-Step Protocol:

  • Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of Compound X in a 384-well plate. Start with a top concentration of 100 µM. Include DMSO-only (no inhibition) and no-enzyme (100% inhibition) controls.[19]

  • Kinase Reaction: Add the kinase and its specific substrate/ATP mixture to each well. The final volume should be ~5 µL.[20]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[8][20]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides the luciferase/luciferin for signal generation. Incubate for 30-60 minutes at room temperature.[8][20]

  • Signal Detection: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of Compound X concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 4: Data Interpretation and Next Steps

The output of the profiling campaign is a rich dataset that must be carefully interpreted.

1. Primary Target Potency: The IC50 value from the ADP-Glo™ assay confirms the on-target activity of Compound X. A potent inhibitor will typically have an IC50 in the nanomolar range.[4]

2. Off-Target Profile: The KINOMEscan™ data provides a broad view of selectivity. Hits are typically defined as kinases showing >80% or >90% inhibition at the screening concentration.

3. Quantifying Selectivity: A common metric is the Selectivity Score (S-score) . For example, S(1µM) is the number of kinases bound by the compound at a certain threshold divided by the total number of kinases tested.[12][21] A lower S-score indicates a more selective compound.[21]

Example Data Table (Hypothetical for Compound X):

Kinase TargetKINOMEscan™ (% Inhibition @ 1µM)ADP-Glo™ (IC50, nM)Classification
Target Kinase A 99%15Primary Target
Off-Target Kinase B95%250Potent Off-Target
Off-Target Kinase C92%1,200Moderate Off-Target
Off-Target Kinase D81%>10,000Weak/Non-binder
464 Other Kinases<50%Not TestedNon-binders

Next Steps:

  • Structural Biology: For potent off-targets (like Kinase B), obtaining co-crystal structures can reveal the binding mode and guide medicinal chemistry efforts to engineer out the unwanted interaction.

  • Cellular Target Engagement: It is essential to confirm that the biochemical interactions translate to the cellular environment.[4] Techniques like NanoBRET™ can measure compound binding to its targets in intact cells.[4]

  • Phenotypic Screening: Assess the cellular consequences of inhibiting the primary target versus the off-targets to understand the potential for polypharmacology or toxicity.

By systematically applying and comparing these state-of-the-art platforms, researchers can build a comprehensive and reliable cross-reactivity profile, a critical dataset for advancing any kinase inhibitor from a promising lead to a potential therapeutic.

References

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10). ACS Chemical Biology. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • ADP-Glo™ Kinase Assay Technical Manual. Promega. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2009). Nature Chemical Biology. [Link]

  • 4-(Aminomethyl)benzamide hydrochloride. PubChem. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2010). Nature Biotechnology. [Link]

  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. (2024, December 2). Journal of Chemical Information and Modeling. [Link]

  • Computational Modeling of Kinase Inhibitor Selectivity. (2010, July 28). ACS Medicinal Chemistry Letters. [Link]

  • Sustained antidepressant effects of ketamine metabolite involve GABAergic inhibition-mediated molecular dynamics in aPVT glutamatergic neurons. (2024, April 17). Molecular Psychiatry. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). British Journal of Pharmacology. [Link]

  • Best Practices for Implementing Kinase Assays in Research. VKEY-BIO. [Link]

  • 4-Cyclopentylbenzamide. PubChem. [Link]

  • ADP-Glo™ Kinase Assay. Promega. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. [Link]

  • Bioactive Bioxanthracene and Cyclodepsipeptides from the Entomopathogenic Fungus Blackwellomyces roseostromatus BCC56290. (2024, June 24). MDPI. [Link]

  • Selectivity scores as a quantitative measure of specificity. ResearchGate. [Link]

  • Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. (1985, December). Cancer Treatment Reports. [Link]

  • [4-(Aminomethyl)cyclopent-2-en-1-yl]methanol. PubChem. [Link]

  • KINOMEscan™ | HTSに最適なキナーゼ阻害剤スクリーニングサービス. Cosmo Bio Co., Ltd.. [Link]

  • Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. (2016, November 18). Journal of Chemical Information and Modeling. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Ketamine's antidepressant action: beyond NMDA receptor inhibition. (2016, November 15). Oncotarget. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2019, January 15). Bioinformatics. [Link]

  • 4-(Aminomethyl)benzonitrile. PubChem. [Link]

  • DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. (2010, November 18). Business Wire. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products. (2015). Marine Drugs. [Link]

  • Immobility-reducing Effects of Ketamine during the Forced Swim Test on 5-HT1A Receptor Activity in the Medial Prefrontal Cortex in an Intractable Depression Model. (2020, August 24). Acta Medica Okayama. [Link]

  • Chemical Constituents and α-Glucosidase Inhibitory, Antioxidant and Hepatoprotective Activities of Ampelopsis grossedentata. (2023, December 5). MDPI. [Link]

  • Benzamide, 4-fluoro-N-(2-(4-(7-methoxy-1-naphthalenyl)-1-piperazinyl)ethyl). PubChem. [Link]

  • DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics. (2011, November 16). BioSpace. [Link]

  • Osavampator (NBI-1065845, TAK-653) as adjunctive therapy to treat major depressive disorder. (2025, July 11). PCORI® Horizon Scanning Database. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride

Handling 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride (CAS: 675112-85-3) requires a rigorous, causality-driven approach to laboratory safety. As a hydrochloride salt, this compound typically presents as a crystal...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride (CAS: 675112-85-3) requires a rigorous, causality-driven approach to laboratory safety. As a hydrochloride salt, this compound typically presents as a crystalline solid or fine powder. In a laboratory setting, fine powders are highly susceptible to electrostatic dispersion and aerosolization, transforming a localized solid into an airborne inhalation hazard.

To ensure research integrity and personnel safety, laboratory professionals must move beyond basic compliance and implement self-validating safety systems. This guide details the mechanistic reasoning behind Personal Protective Equipment (PPE) selection, operational workflows, and disposal plans for this specific compound.

Hazard Profile and Causality for PPE Selection

Before handling any compound, a comprehensive hazard assessment is required by[1]. The chemical properties of 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride dictate a multi-layered defense strategy.

Because it is an active pharmaceutical ingredient (API) precursor with acute toxicity and specific target organ toxicity (STOT) risks, engineering controls (such as a chemical fume hood) must serve as the primary barrier, with PPE acting as the critical secondary barrier[2].

Table 1: GHS Hazard Classifications and PPE Causality

Hazard ClassCategoryH-CodeCausality for PPE & Handling Strategy
Acute Toxicity (Oral, Dermal, Inhalation) 4H302, H312, H332Inhalation/Oral: The HCl salt is prone to dusting. Requires continuous handling within a certified fume hood. Dermal: Mandates a double-gloving system to prevent transdermal absorption.
Skin Irritation 2H315Requires standard chemical-resistant nitrile gloves (>0.11mm thickness) and a fully buttoned lab coat to prevent localized contact dermatitis.
Eye Irritation 2AH319Necessitates tightly fitting chemical splash goggles (ANSI Z87.1). Standard safety glasses with side shields are insufficient against airborne powders.
STOT (Single Exposure) 3H336Risk of central nervous system or respiratory tract irritation reinforces the strict prohibition of open-bench handling.

Data sourced from NextSDS Chemical Substance Information[2].

Self-Validating Operational Workflows

A self-validating protocol is designed so that the failure of one safety component is immediately detectable and mitigated by a redundant system. When weighing or transferring 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride, the primary risk is electrostatic cling, which can cause sudden aerosolization of the powder.

Protocol 1: Precision Weighing and Transfer
  • Engineering Control Verification: Ensure the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s. Do not use a laminar flow clean bench, as positive pressure will blow toxic particulates directly into the operator's breathing zone.

  • Static Mitigation: Wipe the exterior of the analytical balance and the immediate work surface with a static-dissipative solution. Use an anti-static weighing boat. Causality: HCl salts hold static charges; neutralizing the surface prevents the powder from "jumping" and aerosolizing.

  • Primary Barrier Establishment: Don a flame-resistant lab coat and chemical splash goggles. Standard prescription glasses or contact lenses offer zero protection against fine chemical dusts and must be supplemented with tightly fitting goggles, as outlined in [3].

  • Secondary Barrier (Double-Gloving): Don a baseline pair of nitrile gloves, followed by a second pair of extended-cuff nitrile gloves. Causality: This creates a self-validating system. The outer glove absorbs mechanical stress and chemical contamination. If compromised, it can be removed inside the hood, leaving the inner glove intact to protect the skin.

  • Execution: Open the chemical container strictly inside the fume hood. Use a clean, grounded micro-spatula to transfer the solid.

  • Containment: Seal both the weighing boat (if transferring to a solvent) and the primary chemical container before your hands exit the plane of the fume hood sash.

PPELogic Start Hazard Assessment (H302, H312, H332) Hood Verify Fume Hood Face Velocity Start->Hood Coat Don Lab Coat & Splash Goggles Hood->Coat Gloves1 Don Inner Nitrile Gloves Coat->Gloves1 Gloves2 Don Outer Nitrile Gloves Gloves1->Gloves2 Task Handle Chemical (Weighing/Transfer) Gloves2->Task Doff1 Doff Outer Gloves (Inside Hood) Task->Doff1 Doff2 Doff Goggles & Lab Coat Doff1->Doff2 Doff3 Doff Inner Gloves & Wash Hands Doff2->Doff3

Caption: Sequential logic for PPE donning and doffing to prevent cross-contamination.

Spill Response and Disposal Plan

Dry powder spills represent a critical failure of containment. Sweeping or brushing a powder spill of an Acute Tox. 4 compound is strictly prohibited, as the mechanical action will generate a highly concentrated, toxic aerosol cloud.

Protocol 2: Solid Chemical Spill Containment
  • Assessment: Determine the spill volume and location. Spills under 50 mg contained entirely within the fume hood can be managed by the operator. Spills outside the hood or larger volumes require immediate evacuation of the immediate area and EHS intervention.

  • Dust Suppression (Wet-Wipe Method): Dampen a highly absorbent laboratory wipe with a compatible solvent (e.g., water or 70% ethanol). Causality: The liquid physically traps the particulate matter, validating that no inhalable dust is created during the cleanup process.

  • Concentric Wiping: Place the damp wipe directly over the powder. Gently wipe from the outer edge of the spill toward the center in concentric circles. This prevents the contamination from spreading across a larger surface area.

  • Decontamination: Wipe the area a second time with a fresh damp wipe to remove any residual chemical film.

  • Disposal: Place all contaminated wipes, along with the outer gloves used during the cleanup, into a sealable hazardous waste bag. Label the bag explicitly as "Toxic Solid Waste - Contains 4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride." Do not mix this waste with general biological or solvent waste.

SpillResponse Spill Powder Spill Detected Assess Assess Spill Size Spill->Assess Minor Minor Spill (< 50 mg inside hood) Assess->Minor Major Major Spill (Outside hood or > 50 mg) Assess->Major WetWipe Dampen Absorbent Pad (Prevent Dusting) Minor->WetWipe Evacuate Evacuate Area & Notify EHS Major->Evacuate Wipe Wipe Inward (Concentric Circles) WetWipe->Wipe Waste Seal in Hazardous Waste Container Wipe->Waste

Caption: Decision matrix and procedural workflow for solid chemical spill containment.

References

  • NextSDS. "4-(aminomethyl)-N-cyclopropylbenzamide hydrochloride — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements (Personal Protective Equipment)." United States Department of Labor. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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